Product packaging for 4-Aminopyridine-2,6-dicarboxylic acid(Cat. No.:CAS No. 2683-49-0)

4-Aminopyridine-2,6-dicarboxylic acid

Cat. No.: B1323195
CAS No.: 2683-49-0
M. Wt: 182.13 g/mol
InChI Key: IHEBMGYEECNNJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Aminopyridine-2,6-dicarboxylic acid is a useful research compound. Its molecular formula is C7H6N2O4 and its molecular weight is 182.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O4 B1323195 4-Aminopyridine-2,6-dicarboxylic acid CAS No. 2683-49-0

Properties

IUPAC Name

4-aminopyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H2,8,9)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEBMGYEECNNJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633861
Record name 4-Aminopyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2683-49-0
Record name 4-Aminopyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Aminopyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Aminopyridine-2,6-dicarboxylic acid, a key intermediate in pharmaceutical and materials science research.[1] This document details the necessary experimental protocols, quantitative data, and logical workflows to enable the successful synthesis of the target molecule.

Introduction

This compound is a valuable building block in organic synthesis. Its pyridine core, substituted with both amino and dicarboxylic acid functionalities, makes it a versatile precursor for the development of novel pharmaceuticals and advanced materials. This guide outlines a multi-step synthesis beginning from readily available starting materials, proceeding through key intermediates such as chelidonic acid and chelidamic acid.

Overall Synthesis Pathway

The proposed synthetic route to this compound is a five-step process, which can be summarized as follows:

  • Synthesis of Chelidonic Acid: Condensation of diethyl oxalate and acetone followed by cyclization.

  • Synthesis of Chelidamic Acid: Ammonolysis of chelidonic acid.

  • Esterification of Chelidamic Acid: Protection of the carboxylic acid groups as methyl esters.

  • Chlorination of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate: Conversion of the hydroxyl group to a chloro group.

  • Amination of Dimethyl 4-chloropyridine-2,6-dicarboxylate: Nucleophilic substitution of the chloro group with an amino group.

  • Hydrolysis of Dimethyl 4-aminopyridine-2,6-dicarboxylate: Deprotection of the carboxylic acid groups to yield the final product.

Synthesis_Pathway diethyl_oxalate Diethyl Oxalate chelidonic_acid Chelidonic Acid diethyl_oxalate->chelidonic_acid 1. NaOEt, EtOH 2. HCl, Reflux acetone Acetone acetone->chelidonic_acid chelidamic_acid Chelidamic Acid (4-Hydroxypyridine-2,6-dicarboxylic acid) chelidonic_acid->chelidamic_acid NH4OH dimethyl_ester Dimethyl 4-hydroxypyridine- 2,6-dicarboxylate chelidamic_acid->dimethyl_ester MeOH, H2SO4 chloro_intermediate Dimethyl 4-chloropyridine- 2,6-dicarboxylate dimethyl_ester->chloro_intermediate POCl3 amino_ester Dimethyl 4-aminopyridine- 2,6-dicarboxylate chloro_intermediate->amino_ester NH3 source (e.g., Buchwald-Hartwig) final_product This compound amino_ester->final_product Aq. Acid/Base Hydrolysis

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with relevant quantitative data.

Step 1: Synthesis of Chelidonic Acid

Chelidonic acid is prepared via a Claisen condensation of diethyl oxalate and acetone, followed by an acid-catalyzed cyclization.

Experimental Protocol:

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, a mixture of diethyl oxalate and acetone is added dropwise with stirring, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The resulting precipitate is collected by filtration and then treated with aqueous hydrochloric acid. The mixture is refluxed for 24 hours to effect cyclization. After cooling, the precipitated chelidonic acid is collected by filtration, washed with cold water, and dried.

ParameterValueReference(s)
Starting Materials Diethyl oxalate, Acetone, Sodium ethoxide, Ethanol, Hydrochloric acid[2]
Reaction Time 24 hours (reflux)[2]
Yield 90-95%[2]
Melting Point 262 °C (decomposes)
Step 2: Synthesis of Chelidamic Acid

Chelidamic acid is synthesized by the reaction of chelidonic acid with ammonia.[3][4]

Experimental Protocol:

Chelidonic acid is dissolved in concentrated ammonium hydroxide.[2] The mixture is refluxed for 6-8 hours, with additional ammonium hydroxide added as needed to maintain a pH above 9.[2] In a more detailed protocol, a 30% aqueous ammonia solution is added dropwise at 0°C to the precursor over 1 hour.[3] The resulting suspension is stirred at room temperature for 48 hours.[3] Excess ammonia is removed under reduced pressure. The residue is then refluxed with water and activated carbon for 15 minutes for decolorization.[3] After hot filtration, the filtrate is cooled to room temperature and acidified with concentrated hydrochloric acid to a pH of 1.[3] The precipitated white solid, chelidamic acid, is collected by filtration, washed with cold water, and dried under vacuum.[3]

ParameterValueReference(s)
Starting Material Chelidonic acid, Ammonium hydroxide[2][3]
Reaction Time 6-8 hours (reflux) or 48 hours (room temperature)[2][3]
Yield Quantitative[2]
Purity 98%[3]
Melting Point 267-278 °C (decomposes)[4]
Step 3: Esterification of Chelidamic Acid

To prevent side reactions in the subsequent chlorination step, the carboxylic acid groups of chelidamic acid are protected as methyl esters.

Experimental Protocol:

Chelidamic acid (1.0 g, 0.005 mol) is suspended in methanol (75 ml).[5] Concentrated sulfuric acid (100 µl) is added as a catalyst.[5] The mixture is refluxed at 373 K for 2 hours.[5] After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 185 ml).[5] The combined organic layers are dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield dimethyl 4-hydroxypyridine-2,6-dicarboxylate as a light-yellow solid.[5]

ParameterValueReference(s)
Starting Material Chelidamic acid, Methanol, Sulfuric acid[5]
Reaction Time 2 hours[5]
Yield 84%[5]
Product Dimethyl 4-hydroxypyridine-2,6-dicarboxylate[5]
Step 4: Chlorination of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

The 4-hydroxy group of the pyridine ring is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol:

Dimethyl 4-hydroxypyridine-2,6-dicarboxylate is heated with an excess of phosphorus oxychloride (POCl₃) at reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a base such as sodium carbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford dimethyl 4-chloropyridine-2,6-dicarboxylate.

ParameterValueReference(s)
Starting Material Dimethyl 4-hydroxypyridine-2,6-dicarboxylate
Reagent Phosphorus oxychloride (POCl₃)[6]
Product Dimethyl 4-chloropyridine-2,6-dicarboxylate
Step 5: Amination of Dimethyl 4-chloropyridine-2,6-dicarboxylate

The 4-chloro substituent is replaced by an amino group via a nucleophilic aromatic substitution or a palladium-catalyzed Buchwald-Hartwig amination.

Experimental Protocol (Buchwald-Hartwig Amination):

An oven-dried Schlenk tube is charged with dimethyl 4-chloropyridine-2,6-dicarboxylate, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide). The tube is evacuated and backfilled with an inert gas (e.g., argon). A solution of an ammonia equivalent (e.g., benzophenone imine, followed by hydrolysis) or aqueous ammonia in a dry aprotic solvent (e.g., toluene or dioxane) is added. The reaction mixture is heated at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to give dimethyl 4-aminopyridine-2,6-dicarboxylate.

ParameterValueReference(s)
Starting Material Dimethyl 4-chloropyridine-2,6-dicarboxylate
Catalyst System Pd₂(dba)₃, Xantphos, NaOtBu[4]
Amine Source Ammonia equivalent or aqueous ammonia[2]
Solvent Toluene or Dioxane[2]
Product Dimethyl 4-aminopyridine-2,6-dicarboxylate
Step 6: Hydrolysis of Dimethyl 4-aminopyridine-2,6-dicarboxylate

The final step is the deprotection of the carboxylic acid groups by hydrolysis of the methyl esters.

Experimental Protocol:

Dimethyl 4-aminopyridine-2,6-dicarboxylate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water. An excess of a base (e.g., sodium hydroxide or potassium hydroxide) is added, and the mixture is heated at reflux until the hydrolysis is complete (monitored by TLC). After cooling, the alcohol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4, at which point the product precipitates. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

ParameterValueReference(s)
Starting Material Dimethyl 4-aminopyridine-2,6-dicarboxylate
Reagents Sodium hydroxide, Hydrochloric acid[3]
Product This compound

Experimental Workflows

The following diagrams illustrate the general workflows for key experimental stages.

Chlorination_Workflow start Start: Dimethyl 4-hydroxypyridine- 2,6-dicarboxylate reflux Reflux with POCl3 start->reflux distill Remove excess POCl3 (distillation) reflux->distill quench Quench with ice-water distill->quench neutralize Neutralize with Na2CO3 quench->neutralize extract Extract with organic solvent neutralize->extract dry Dry organic phase extract->dry concentrate Concentrate under reduced pressure dry->concentrate product Product: Dimethyl 4-chloropyridine- 2,6-dicarboxylate concentrate->product

Figure 2: General workflow for the chlorination step.

Amination_Workflow start Start: Dimethyl 4-chloropyridine- 2,6-dicarboxylate setup Combine reactants, catalyst, ligand, and base under inert atmosphere start->setup heat Heat reaction mixture setup->heat cool Cool to room temperature heat->cool filter Filter through celite cool->filter concentrate Concentrate filtrate filter->concentrate purify Purify by column chromatography concentrate->purify product Product: Dimethyl 4-aminopyridine- 2,6-dicarboxylate purify->product

Figure 3: General workflow for the Buchwald-Hartwig amination step.

Conclusion

The synthesis of this compound presented in this guide is a robust and adaptable pathway for researchers in the fields of medicinal chemistry and materials science. By following the detailed protocols and considering the quantitative data provided, scientists can reliably produce this valuable chemical intermediate for their research and development endeavors. Careful execution of each step, particularly the inert conditions required for the amination reaction, is crucial for achieving high yields and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminopyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine-2,6-dicarboxylic acid, a heterocyclic compound featuring a pyridine core substituted with an amino group and two carboxylic acid functionalities, serves as a significant building block in the realms of pharmaceutical and materials science.[1] Its structural attributes, particularly the presence of acidic and basic centers, impart a unique set of physicochemical properties that are critical for its application in synthesis and as a potential pharmacophore. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Core Physicochemical Properties

The physicochemical characteristics of this compound are pivotal for predicting its behavior in various chemical and biological systems. While comprehensive experimental data is not extensively available in public literature, a combination of computed data and referenced experimental values provides a solid foundation for its characterization.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueData TypeSource(s)
IUPAC Name This compoundNomenclature[2]
CAS Number 2683-49-0Identifier[2]
Molecular Formula C₇H₆N₂O₄Structural[2]
Molecular Weight 182.13 g/mol Calculated[1][2]
Canonical SMILES C1=C(C=C(N=C1C(=O)O)C(=O)O)NStructural[2]
Melting Point Not availableExperimental-
Boiling Point Not availableExperimental-
Solubility Not availableExperimental-
Dissociation Constant (pKa) Data available in IUPAC Digitized pKa DatasetExperimental[2][3]
Octanol-Water Partition Coefficient (XLogP3) -0.1Computed[2]

Experimental Protocols

The following sections detail standardized experimental methodologies that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The determination is repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Solubility Profile Assessment

Determining the solubility in various solvents is essential for reaction setup, purification, and formulation.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).

  • Procedure (Qualitative):

    • To a test tube containing 1 mL of the solvent, a small, pre-weighed amount (e.g., 1 mg) of this compound is added.

    • The mixture is vortexed or agitated at a constant temperature (e.g., 25 °C) for a set period.

    • Visual observation is used to classify the solubility as soluble, partially soluble, or insoluble.

  • Procedure (Quantitative - Shake-Flask Method):

    • An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

    • The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-72 hours).

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve.

Determination of Dissociation Constant (pKa)

The pKa values indicate the strength of the acidic and basic groups within the molecule. Given the presence of two carboxylic acid groups and one amino group, multiple pKa values are expected.

Methodology (Potentiometric Titration):

  • Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water, potentially with a small amount of co-solvent if water solubility is low. The solution should be of a known concentration (e.g., 0.01 M).

  • Apparatus: A calibrated pH meter with a suitable electrode and a burette.

  • Procedure:

    • The initial pH of the solution is recorded.

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

    • The pH is recorded after each addition, allowing the reading to stabilize.

    • The titration is continued past the expected equivalence points.

    • A titration curve (pH versus volume of titrant added) is plotted.

    • The pKa values are determined from the half-equivalence points on the titration curve, where the pH is equal to the pKa.

Logical and Experimental Workflow

The characterization of this compound follows a logical progression from basic identification to the determination of its key physicochemical properties. This workflow ensures a comprehensive understanding of the compound's behavior.

Fig. 1: Experimental workflow for the physicochemical characterization.

Conclusion

This compound is a compound of interest for further research and development. This guide provides a foundational understanding of its core physicochemical properties and outlines the necessary experimental protocols for their thorough investigation. The presented workflow offers a systematic approach to ensure a comprehensive characterization, which is essential for its effective utilization in drug discovery and material science applications. While some experimental data remains to be fully elucidated in the public domain, the methodologies described herein provide a clear path for researchers to obtain this critical information.

References

In-Depth Technical Guide: 4-Aminopyridine-2,6-dicarboxylic acid (CAS 2683-49-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyridine-2,6-dicarboxylic acid, CAS number 2683-49-0, is a pivotal heterocyclic building block in the landscape of pharmaceutical and materials science research. While direct biological activity of this compound is not extensively documented, its true value lies in its role as a versatile intermediate for the synthesis of a wide array of more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, and its application in the development of novel compounds. Particular attention is given to its utility in creating derivatives with potential therapeutic applications, thereby offering a valuable resource for researchers engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a pyridine derivative characterized by an amino group at the 4-position and two carboxylic acid groups at the 2- and 6-positions. These functional groups provide multiple reactive sites, making it a valuable scaffold in organic synthesis.[1][2][3]

PropertyValueReference
CAS Number 2683-49-0[1][3]
Molecular Formula C₇H₆N₂O₄[1][3]
Molecular Weight 182.13 g/mol [1][3]
IUPAC Name This compound[3]
Synonyms 4-Amino-2,6-pyridinedicarboxylic acid[3]
Appearance Solid
Purity Typically ≥95%[4][5]
SMILES C1=C(C=C(N=C1C(=O)O)C(=O)O)N[3]
InChI InChI=1S/C7H6N2O4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H2,8,9)(H,10,11)(H,12,13)[3]

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various methods. One documented approach involves the reaction of pyruvates and aldehydes with a pyrrolidine-acetic acid catalyst to form dihydropyran derivatives, which are then further reacted with ammonium acetate in a one-pot synthesis under mild conditions.[2] This method is noted for its high atom economy and mild reaction conditions.[2]

Below is a generalized workflow for the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives, highlighting the role of key reactants.

G Aldehydes Aldehydes Dihydropyran Dihydropyran Derivative Aldehydes->Dihydropyran Pyruvates Pyruvates Pyruvates->Dihydropyran Catalyst Pyrrolidine-acetic acid catalyst Catalyst->Dihydropyran Product 4-Substituted Pyridine-2,6-dicarboxylic Acid Derivative Dihydropyran->Product Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Product

Caption: One-pot synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives.

Applications in Synthesis

This compound serves as a crucial starting material for the synthesis of more complex molecules with potential biological activities. Its derivatives are being explored for various therapeutic areas.

Synthesis of Bioactive Molecules and Chemical Probes

This compound is a key building block for creating bioactive molecules and chemical probes for biological research.[2] The presence of the amino and dicarboxylic acid groups allows for a variety of chemical modifications, leading to the development of novel compounds with desired pharmacological properties.

Synthesis of Chiral Macrocyclic Pyridine Carboxamides

Derivatives of pyridine-2,6-dicarboxylic acid have been used to synthesize chiral linear and macrocyclic bridged pyridines. These compounds have been investigated for their antimicrobial activities.

Experimental Protocol: General Procedure for Synthesis of Acid Chlorides from Dicarboxylic Acids

A general method to activate the carboxylic acid groups for further reaction involves the formation of acyl chlorides.

  • Suspend the dicarboxylic acid (e.g., a derivative of pyridine-2,6-dicarboxylic acid) in dichloromethane (DCM).

  • Add a catalytic amount of dimethylformamide (DMF) (5-10 drops).

  • Add oxalyl chloride (4-6 equivalents) dropwise.

  • Stir the mixture at room temperature until a clear solution is formed (typically 3-4 hours).

  • Remove the solvent and volatile residues using a rotary evaporator under reduced pressure.

  • Further remove any remaining residues by co-azeotropic distillation with anhydrous toluene.[6]

This activated intermediate can then be reacted with various amines to form dicarboxamides.[6]

G Dicarboxylic_Acid Pyridine-2,6-dicarboxylic Acid Derivative Acyl_Chloride Acyl Chloride Intermediate Dicarboxylic_Acid->Acyl_Chloride Activation Reagents Oxalyl Chloride, DMF (cat.), DCM Reagents->Acyl_Chloride Dicarboxamide Dicarboxamide Product Acyl_Chloride->Dicarboxamide Condensation Aromatic_Amine Aromatic Amine Aromatic_Amine->Dicarboxamide

Caption: Synthesis of dicarboxamides from pyridine-2,6-dicarboxylic acid derivatives.

Potential Biological Significance of Derivatives

While this compound itself is primarily an intermediate, its structural motif is found in compounds with interesting biological activities. For instance, the broader class of 4-aminopyridine derivatives are known to have neurological effects. The parent compound, 4-aminopyridine, is a potassium channel blocker.[7][8][9][10][11] It is important to note that the dicarboxylic acid functional groups in the title compound significantly alter its properties compared to 4-aminopyridine.

Derivatives of pyridine-2,6-dicarboxylic acid have been investigated for a range of biological activities, including antimicrobial properties.[12] The synthesis of various metal complexes with pyridine-dicarboxylate ligands has also been explored for their potential anti-Candida activity.[12]

Conclusion

This compound (CAS 2683-49-0) is a chemical intermediate of significant value to the scientific research community, particularly those in pharmaceutical development and materials science. Its utility as a versatile building block for the synthesis of complex and potentially bioactive molecules is well-established. While the direct biological profile of this compound remains to be fully elucidated, its importance in the synthetic pathways to novel therapeutic agents and research tools is clear. This guide provides a foundational understanding of its properties, synthesis, and applications, aiming to support researchers in leveraging this compound for future discoveries.

References

An In-depth Technical Guide to 4-Aminopyridine-2,6-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyridine-2,6-dicarboxylic acid is a heterocyclic organic compound with potential applications in pharmaceutical synthesis and materials science.[1][2] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential synthetic routes. Due to the limited availability of direct experimental data, this document also presents theoretical and comparative data from closely related compounds to offer valuable insights for researchers. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and development, as well as for scientists exploring the applications of pyridine derivatives.

Molecular Structure and Chemical Identity

This compound is a pyridine ring substituted with an amino group at the 4-position and two carboxylic acid groups at the 2- and 6-positions.[3] The presence of both acidic (carboxylic acids) and basic (amino group and pyridine nitrogen) centers suggests that the molecule can exhibit amphoteric properties.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound[3]
CAS Number 2683-49-0[3]
Molecular Formula C₇H₆N₂O₄[3]
Molecular Weight 182.13 g/mol [2]
SMILES C1=C(C=C(N=C1C(=O)O)C(=O)O)N[3]
InChI InChI=1S/C7H6N2O4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H2,8,9)(H,10,11)(H,12,13)[3]
InChIKey IHEBMGYEECNNJH-UHFFFAOYSA-N[3]
Molecular Visualization

The structural formula of this compound is presented below, illustrating the arrangement of its constituent atoms and functional groups.

molecular_structure C1 C C2 C C1->C2 C6 C C1->C6 C3 C C2->C3 C4 C C3->C4 N2 NH2 C3->N2 C5 C C4->C5 N1 N C5->N1 C7 C C5->C7 N1->C1 O1 O C6->O1 O2 OH C6->O2 O3 O C7->O3 O4 OH C7->O4

Figure 1. Molecular Structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Weight 182.13 g/mol PubChem[2]
Purity ≥ 97% (Commercially available)Ningbo Inno Pharmchem Co., Ltd.[1]
Physical State Solid (Predicted)
Storage Temperature 2-8°C, Sealed in dry, Keep in dark placeBLD Pharm[4]

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound is not currently available in the public domain. However, based on related synthetic methodologies for similar compounds, a plausible synthetic pathway can be proposed.

Proposed Synthetic Pathway

A potential route could involve the oxidation of a 2,6-disubstituted-4-aminopyridine, or the amination of a pre-formed pyridine-2,6-dicarboxylic acid derivative. A novel one-pot synthesis for 4-substituted pyridine-2,6-dicarboxylic acid derivatives has been reported, which could potentially be adapted.[5][6] This method involves the reaction of pyruvates and aldehydes catalyzed by pyrrolidine-acetic acid, followed by a reaction with ammonium acetate.[6]

synthesis_workflow cluster_start Starting Materials cluster_reaction1 Step 1: Dihydropyran Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Aromatization and Amination cluster_product Product Pyruvate Pyruvate Derivative Reaction1 Pyrrolidine-Acetic Acid Catalyst Pyruvate->Reaction1 Aldehyde Aldehyde Derivative Aldehyde->Reaction1 Dihydropyran Dihydropyran Derivative Reaction1->Dihydropyran Reaction2 Ammonium Acetate Dihydropyran->Reaction2 Product 4-Substituted-Pyridine-2,6-dicarboxylic acid Derivative Reaction2->Product

Figure 2. Generalized one-pot synthesis workflow for 4-substituted pyridine-2,6-dicarboxylic acid derivatives.

Note: This represents a generalized workflow. The specific choice of pyruvate and aldehyde would be critical for the successful synthesis of the 4-amino derivative. Further research and experimental validation are required to establish a robust protocol.

Spectroscopic Data

Reference 1H NMR Data for Pyridine-2,6-dicarboxylic acid (in DMSO-d₆):

  • 8.29 ppm (d, 2H)

  • 8.24 ppm (t, 1H)

The presence of the amino group at the 4-position in this compound would be expected to cause an upfield shift of the signals for the protons at the 3- and 5-positions due to its electron-donating nature.

Potential Applications in Drug Development and Research

While specific biological activities of this compound are not extensively documented, its structural motifs are present in molecules with known biological relevance. It is considered a key intermediate for pharmaceutical synthesis.[1]

Inferred Biological Relevance

Derivatives of pyridine are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[9] The aminopyridine scaffold is a component of several drugs, and pyridine-dicarboxylic acids are known to act as ligands and have applications in medicinal chemistry.[10][11]

Potential Signaling Pathway Involvement (Hypothetical)

Given the structural similarity of the pyridine-dicarboxylic acid moiety to known enzyme inhibitors and metal chelators, it is plausible that derivatives of this compound could interact with metalloenzymes or signaling pathways that are regulated by metal ions.

hypothetical_pathway Molecule 4-Aminopyridine-2,6- dicarboxylic acid Derivative Target Metalloenzyme/ Receptor Molecule->Target Binding/Chelation Signaling Downstream Signaling Cascade Target->Signaling Modulation Response Cellular Response (e.g., Inhibition of Proliferation) Signaling->Response

Figure 3. Hypothetical signaling pathway modulation by a derivative of this compound.

Conclusion

This compound is a molecule of interest for chemical and pharmaceutical research. While there is a scarcity of detailed experimental data in the public domain, this guide has consolidated the available information on its structure, properties, and potential synthetic strategies. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in drug development and other scientific fields. Researchers are encouraged to use this document as a starting point for their investigations into this promising chemical entity.

References

Spectroscopic and Structural Characterization of 4-Aminopyridine-2,6-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Aminopyridine-2,6-dicarboxylic acid, a key intermediate in pharmaceutical synthesis. This document outlines expected spectroscopic data based on its chemical structure and provides detailed, generalized experimental protocols for obtaining such data.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0 - 7.5s2HH-3, H-5 (Aromatic protons)
~5.0 - 6.0br s2H-NH₂ (Amino protons)
~12.0 - 13.0br s2H-COOH (Carboxylic acid protons)

Note: The exact chemical shifts can vary depending on the solvent and concentration. The amino and carboxylic acid protons are exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~165 - 175C=O (Carboxylic acid carbons)
~150 - 160C-2, C-6 (Carbons attached to carboxylic acids)
~140 - 150C-4 (Carbon attached to the amino group)
~110 - 120C-3, C-5 (Aromatic carbons)

Table 3: Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, SharpN-H stretching (Amino group)
2500 - 3300BroadO-H stretching (Carboxylic acid)
~1700StrongC=O stretching (Carboxylic acid)
1620 - 1650MediumN-H bending (Amino group)
1550 - 1600MediumC=C and C=N stretching (Pyridine ring)

Table 4: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₇H₆N₂O₄
Molecular Weight182.13 g/mol [1][]
Expected [M+H]⁺ (ESI+)m/z 183.04
Expected [M-H]⁻ (ESI-)m/z 181.03

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a small amount of NaOD to aid dissolution). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules, minimizing fragmentation and typically showing the molecular ion.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

    • Typical ESI source parameters include a capillary voltage of 3-4 kV and a drying gas temperature of 200-300 °C.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structural Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the Spectroscopic Characterization.

Logical_Relationship_Spectra cluster_structure Molecular Structure cluster_properties Observed Properties cluster_techniques Analytical Techniques Molecule This compound Functional_Groups Functional Groups (-COOH, -NH₂, Pyridine Ring) Molecule->Functional_Groups Connectivity Atom Connectivity (¹H-¹H, ¹H-¹³C correlations) Molecule->Connectivity Molecular_Weight Molecular Weight Molecule->Molecular_Weight IR_Spec IR Spectroscopy Functional_Groups->IR_Spec NMR_Spec NMR Spectroscopy Connectivity->NMR_Spec MS_Spec Mass Spectrometry Molecular_Weight->MS_Spec

Caption: Relationship between Structure and Spectra.

References

An In-depth Technical Guide on 4-Aminopyridine-2,6-dicarboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-aminopyridine-2,6-dicarboxylic acid derivatives and their analogs, focusing on their synthesis, biological activities, and therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and pharmacological aspects of this class of compounds.

Core Concepts and Potential Therapeutic Applications

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The pyridine ring, substituted with amino and carboxylic acid functional groups, provides a versatile scaffold for the design of molecules with specific biological activities. These compounds have been investigated for their potential as enzyme inhibitors, with applications in various therapeutic areas.

The core structure allows for modifications at the amino group and the carboxylic acid moieties, enabling the fine-tuning of physicochemical properties and biological targets. Research has primarily focused on their ability to modulate the activity of enzymes involved in key physiological and pathological processes.

Data Presentation: Enzyme Inhibition

The following tables summarize the quantitative data on the inhibitory activity of this compound derivatives and related analogs against specific enzyme targets.

Compound/AnalogTarget EnzymeInhibition DataReference
5-[(arylcarbonyl)amino]-pyridine-2-carboxylic acidsProlyl-4-hydroxylase (P4H)Equipotent with pyridine-2,5-dicarboxylic acid
5-(arylcarbamoyl)pyridine-2-carboxylic acidsProlyl-4-hydroxylase (P4H)Equipotent with pyridine-2,5-dicarboxylic acid
Pyridine-2,5-dicarboxylic acidProlyl-4-hydroxylase (P4H)Known inhibitor
Pyridine derivative C30Cystathionine β-synthase (CBS)~50% inhibition at 1 mM[1]
Pyridine derivative C30Cystathionine γ-lyase (CSE)~40% inhibition at 1 mM[1]
Pyridine derivative C31Cystathionine β-synthase (CBS)~40% inhibition at 0.5 mM[1]
Pyridine derivative C31Cystathionine γ-lyase (CSE)~60% inhibition at 0.5 mM[1]

Signaling Pathways and Mechanisms of Action

This compound derivatives have been shown to interact with key signaling pathways, primarily through the inhibition of specific enzymes. Two such pathways are the hydrogen sulfide (H₂S) biosynthesis pathway and the collagen modification pathway mediated by prolyl-4-hydroxylase.

Hydrogen Sulfide (H₂S) Biosynthesis Pathway

Hydrogen sulfide is a gaseous signaling molecule involved in various physiological processes. Its production is primarily catalyzed by the enzymes cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). Inhibition of these enzymes can modulate H₂S levels, which has therapeutic implications in conditions where H₂S is dysregulated.

H2S_Pathway cluster_0 Homocysteine Metabolism cluster_1 H₂S Production Homocysteine Homocysteine CBS CBS Homocysteine->CBS Serine Serine Serine->CBS Cystathionine Cystathionine CSE CSE Cystathionine->CSE Cysteine Cysteine H2S H₂S Cysteine->H2S via CBS/CSE Physiological Effects Physiological Effects H2S->Physiological Effects CBS->Cystathionine CSE->Cysteine Inhibitor 4-Aminopyridine-2,6- dicarboxylic acid Derivative Inhibitor->CBS Inhibitor->CSE

Hydrogen Sulfide (H₂S) Biosynthesis Pathway and Inhibition.

Prolyl-4-Hydroxylase (P4H) and Collagen Synthesis

Prolyl-4-hydroxylase is a key enzyme in the post-translational modification of collagen, catalyzing the formation of hydroxyproline. This modification is crucial for the stability of the collagen triple helix. Inhibition of P4H can modulate collagen synthesis and deposition, which is a therapeutic target in fibrotic diseases and cancer.

P4H_Pathway cluster_0 Collagen Biosynthesis Procollagen Procollagen Hydroxyproline-containing\nProcollagen Hydroxyproline-containing Procollagen Procollagen->Hydroxyproline-containing\nProcollagen Hydroxylation Stable Collagen\nTriple Helix Stable Collagen Triple Helix Hydroxyproline-containing\nProcollagen->Stable Collagen\nTriple Helix Folding P4H Prolyl-4-Hydroxylase (P4H) Succinate Succinate P4H->Succinate CO₂ CO₂ P4H->CO₂ Inhibitor 4-Aminopyridine-2,6- dicarboxylic acid Derivative Inhibitor->P4H α-ketoglutarate α-ketoglutarate α-ketoglutarate->P4H O₂ O₂ O₂->P4H

Prolyl-4-Hydroxylase (P4H) in Collagen Synthesis and its Inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the protocols for key biological assays.

Synthesis Protocols

1. One-Pot Synthesis of 4-Substituted Pyridine-2,6-dicarboxylic Acid Derivatives

This method provides a simple and efficient one-pot synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives from pyruvates and aldehydes under mild conditions.

  • Reaction: Pyruvates and aldehydes are reacted with a pyrrolidine-acetic acid catalyst to form dihydropyran derivatives.

  • Subsequent Reaction: The dihydropyran intermediates are further reacted with ammonium acetate in the same pot to yield the desired 4-substituted pyridine-2,6-dicarboxylic acid derivatives.

  • Advantages: This method offers mild reaction conditions, a one-pot procedure, and high atom economy.

2. Synthesis of 5-Amido-Substituted Pyridine-2-Carboxylic Acids

This protocol describes the synthesis of 5-[(arylcarbonyl)amino]- and 5-(arylcarbamoyl)pyridine-2-carboxylic acids, which have shown inhibitory activity against prolyl-4-hydroxylase.

  • Starting Material: The synthesis typically starts from a suitable pyridine-2-carboxylic acid precursor.

  • Amide Coupling: The amino group at the 5-position is coupled with an appropriate aryl carbonyl chloride or aryl isocyanate to form the corresponding amide or urea linkage.

  • Purification: The final products are purified by standard techniques such as recrystallization or column chromatography.

Biological Assay Protocols

1. Cystathionine β-Synthase (CBS) Inhibition Assay

This assay is used to screen for and characterize inhibitors of CBS, a key enzyme in the H₂S biosynthesis pathway.

  • Principle: The assay measures the production of H₂S from the CBS-catalyzed reaction of cysteine and homocysteine. The produced H₂S reacts with a fluorogenic probe, leading to an increase in fluorescence.

  • Materials:

    • Recombinant human CBS enzyme

    • Substrates: L-cysteine and L-homocysteine

    • Fluorogenic H₂S probe

    • Assay buffer (e.g., Tris-HCl, pH 8.0)

    • Test compounds (potential inhibitors)

    • Microplate reader for fluorescence detection

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, add the CBS enzyme to each well.

    • Add the test compounds and incubate to allow for binding.

    • Initiate the reaction by adding the substrates and the fluorogenic probe.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

2. Prolyl-4-Hydroxylase (P4H) Inhibition Assay

This assay is designed to identify and evaluate inhibitors of P4H, an enzyme critical for collagen synthesis.

  • Principle: The assay measures the activity of P4H by detecting one of its reaction products, such as succinate or hydroxyproline.

  • Materials:

    • Recombinant human P4H enzyme

    • Peptide substrate (e.g., a procollagen-like peptide)

    • Cofactors: α-ketoglutarate, FeSO₄, and ascorbate

    • Detection reagents (e.g., for succinate or hydroxyproline)

    • Test compounds

    • Microplate reader for signal detection (e.g., luminescence or colorimetric)

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, add the P4H enzyme to each well.

    • Add the test compounds and pre-incubate.

    • Initiate the enzymatic reaction by adding the peptide substrate and cofactors.

    • Allow the reaction to proceed for a defined period at a controlled temperature.

    • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

    • Measure the signal using a microplate reader.

    • Calculate the percent inhibition and determine the IC₅₀ values for the test compounds.

Conclusion

This compound derivatives represent a promising class of compounds with the potential for therapeutic development, particularly as enzyme inhibitors. The synthetic versatility of this scaffold allows for the generation of diverse analogs, which can be screened against various biological targets. The inhibition of enzymes such as cystathionine β-synthase and prolyl-4-hydroxylase highlights their potential in modulating key signaling pathways involved in a range of diseases. Further research, including structure-activity relationship studies and in vivo efficacy evaluations, is warranted to fully explore the therapeutic potential of this compound class. This guide provides a foundational resource for researchers to advance the understanding and application of this compound derivatives in drug discovery and development.

References

The Pivotal Role of 4-Aminopyridine-2,6-dicarboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Aminopyridine-2,6-dicarboxylic acid is emerging as a critical scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of its synthesis, biological activities, and applications, with a focus on recent advancements in the development of its derivatives. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (APDC) is a heterocyclic compound that serves as a vital building block in the synthesis of complex bioactive molecules and advanced materials.[1] Its rigid structure, featuring a pyridine core substituted with two carboxylic acid groups and an amino group, provides a unique three-dimensional arrangement of functional groups that can be exploited for targeted interactions with biological macromolecules. While broadly recognized as a key intermediate in pharmaceutical synthesis, recent research has highlighted its potential in the development of novel antimicrobial and anticancer agents.[2][3]

Synthesis of this compound and Its Derivatives

The synthesis of APDC and its derivatives can be achieved through various synthetic routes. A common laboratory-scale synthesis of the related 4-aminopyridine-2-carboxylic acid involves the catalytic hydrogenation of a chlorinated precursor. Furthermore, innovative one-pot methods for the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives have been developed to improve efficiency and yield.[2]

A recent advancement in the application of APDC is its use as an organic linker in the formation of metal-organic frameworks (MOFs). A novel hafnium-based MOF (Hf/APDC-MOF) was synthesized using a rapid microwave-assisted method, showcasing the utility of APDC in creating advanced materials with biomedical applications.[2][3]

Biological Activity and Therapeutic Potential

Derivatives of 4-aminopyridine have been explored for a wide range of biological activities. The core structure is a key pharmacophore in medicinal chemistry. While the parent compound has been investigated for its role in neurological disorders, recent studies on its derivatives have demonstrated significant potential in other therapeutic areas.

Antimicrobial and Anticancer Activity of a Hafnium-Based MOF Derivative

A notable example is the Hf/APDC-MOF, which has demonstrated potent antibacterial activity against key oral pathogens, Streptococcus mutans and Porphyromonas gingivalis. Additionally, this MOF has shown selective anticancer effects against gingival carcinoma cells.[2][3]

Table 1: Quantitative Biological Activity of Hf/APDC-MOF

Biological ActivityTest Organism/Cell LineQuantitative Data
AntibacterialStreptococcus mutansMIC = 1 µg/mL
AntibacterialPorphyromonas gingivalisMIC = 1 µg/mL
AnticancerSCC154 (Gingival Carcinoma)IC50 = 78 µg/mL

Data sourced from recent studies on the Hf/APDC-MOF.[2][3]

Experimental Protocols

Synthesis of Hf/APDC-MOF

A detailed protocol for the synthesis of the Hf/APDC-MOF via a microwave-assisted method has been reported.[2][3]

Experimental Workflow for Hf/APDC-MOF Synthesis

G cluster_reactants Reactants cluster_synthesis Microwave-Assisted Synthesis cluster_purification Purification cluster_product Final Product HfCl4 Hafnium(IV) chloride Microwave Microwave Irradiation in DMF/Acetic Acid HfCl4->Microwave APDC This compound APDC->Microwave Centrifugation Centrifugation Microwave->Centrifugation Washing Washing with DMF and Ethanol Centrifugation->Washing Drying Drying under Vacuum Washing->Drying MOF Hf/APDC-MOF Drying->MOF

Caption: Workflow for the microwave-assisted synthesis of Hf/APDC-MOF.

In Vitro Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of the Hf/APDC-MOF against S. mutans and P. gingivalis was determined using a broth microdilution method.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the Hf/APDC-MOF on SCC154 gingival carcinoma cells was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value.[3]

Potential Role as a Glutamate Receptor Modulator

While concrete quantitative data for derivatives of APDC as glutamate receptor modulators is still emerging, the structural similarity of the pyridine dicarboxylic acid scaffold to known glutamate receptor ligands suggests its potential in this area. Group II metabotropic glutamate receptors (mGluR2 and mGluR3) are particularly interesting targets, as they are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and downstream signaling pathways. The development of APDC derivatives as selective modulators of these receptors could offer novel therapeutic strategies for neurological and psychiatric disorders.

Signaling Pathway of Group II Metabotropic Glutamate Receptors

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR mGluR2/3 Glutamate->mGluR Activates APDC_analog APDC Analog (Hypothetical Antagonist) APDC_analog->mGluR Inhibits Gi_o Gi/o Protein mGluR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits IonChannel Ion Channel Modulation Gi_o->IonChannel Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Caption: Hypothetical inhibition of the mGluR2/3 signaling pathway by an APDC analog.

Conclusion

This compound is a versatile and valuable scaffold in medicinal chemistry. While its role as a synthetic intermediate is well-established, recent research into its derivatives, such as the Hf/APDC-MOF, has unveiled exciting new therapeutic possibilities in the fields of antimicrobial and anticancer therapy. The quantitative data and detailed protocols presented in this guide underscore the tangible potential of APDC derivatives. Further exploration of this scaffold, particularly in the context of glutamate receptor modulation, is warranted and holds promise for the development of next-generation therapeutics.

References

The Versatile Scaffolding of 4-Aminopyridine-2,6-dicarboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Aminopyridine-2,6-dicarboxylic acid, a heterocyclic compound featuring a pyridine core substituted with an amino group and two carboxylic acid functionalities, has emerged as a highly versatile and valuable building block in the field of organic synthesis. Its unique structural and electronic properties make it a sought-after precursor for the design and construction of a diverse array of molecules with significant applications in medicinal chemistry, materials science, and coordination chemistry. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents and functional materials.

Physicochemical Properties

This compound is a stable, solid compound with the following key properties:

PropertyValue
CAS Number 2683-49-0
Molecular Formula C₇H₆N₂O₄
Molecular Weight 182.14 g/mol
IUPAC Name This compound
Appearance Solid
Purity Typically ≥95%

Synthesis of this compound

While a direct, high-yield synthesis of this compound from simple precursors can be challenging, several synthetic strategies have been developed. One common approach involves the modification of a pre-existing pyridine-2,6-dicarboxylic acid scaffold. A generalized workflow for such a synthesis is outlined below.

G start Starting Material (e.g., 4-chloropyridine-2,6-dicarboxylic acid) amination Amination Reaction (e.g., Nucleophilic Aromatic Substitution) start->amination Amine source (e.g., NH₃, NaN₃ then reduction) hydrolysis Ester Hydrolysis (if starting from ester) amination->hydrolysis Acid or Base catalyst purification Purification (e.g., Recrystallization, Chromatography) hydrolysis->purification final_product This compound purification->final_product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-Aminopyridine-2-carboxylic Acid from Picloram (Illustrative for a related compound)

This protocol details the synthesis of the closely related 4-aminopyridine-2-carboxylic acid and provides a conceptual basis for the synthesis of the dicarboxylic acid analogue.

Materials:

  • Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid)

  • 10% Palladium on activated carbon (Pd/C)

  • 10% aqueous Lithium Hydroxide (LiOH) solution

  • Hydrogen gas (H₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Diatomaceous earth (Celite®)

  • Water

Procedure:

  • A thick suspension of Picloram (8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL) is prepared in a suitable reaction vessel.[1]

  • The vessel is purged with hydrogen gas twice.[1]

  • The reaction mixture is stirred under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.[1]

  • The temperature is then raised to 70°C and maintained for 12 hours.[1]

  • After cooling, the suspension is filtered through diatomaceous earth.[1]

  • The filtrate is acidified to a pH of 3 with concentrated HCl (approximately 3.5 mL), leading to the formation of a precipitate.[1]

  • The solid product is collected by filtration and dried under high vacuum overnight to yield 4-aminopyridine-2-carboxylic acid as a beige solid.[1]

Yield: 4.6 g (99%).[1]

Applications in Organic Synthesis

This compound serves as a trifunctional building block, offering its amino group and two carboxylic acid groups for a variety of chemical transformations.

Synthesis of Bioactive Molecules

The pyridine scaffold is a privileged structure in medicinal chemistry, and derivatives of 4-aminopyridine have shown promise in several therapeutic areas. For instance, 4-aminopyridine itself is a potassium channel blocker used in the treatment of multiple sclerosis.[2][3][4][5][6] The dicarboxylic acid derivative provides handles for the synthesis of more complex molecules with potentially enhanced biological activity and modified pharmacokinetic profiles.

Potential Therapeutic Applications of Derivatives:

  • Anticonvulsants: The core structure can be elaborated to synthesize novel compounds with potential anticonvulsant properties.[7][8][9]

  • Potassium Channel Modulators: The amino-pyridine moiety is a key pharmacophore for potassium channel blockade. Derivatives can be designed to target specific potassium channel subtypes with greater selectivity.[2][3][4][5][6]

Experimental Protocol: General Procedure for the Synthesis of Pyridine-2,6-dicarboxamides

This protocol describes a general method for the amidation of pyridine-2,6-dicarboxylic acids, a common step in the synthesis of biologically active derivatives.[10]

Step 1: Formation of the Acyl Chloride

  • Suspend pyridine-2,6-dicarboxylic acid in dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Add oxalyl chloride (4–6 equivalents) dropwise.

  • Stir the mixture at room temperature until a clear solution is formed (typically 3–4 hours).

  • Remove the solvent and excess reagent under reduced pressure.

Step 2: Amide Formation

  • Dissolve the resulting acyl chloride in a suitable solvent (e.g., DCM/THF).

  • Cool the solution to 0°C.

  • Add the desired amine (2.0 equivalents) and triethylamine (2.0 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Purify the product by standard methods (e.g., extraction, chromatography).

Quantitative Data for a Representative Dicarboxamide Synthesis: The synthesis of N²,N⁵-di(pyridin-4-yl)furan-2,5-dicarboxamide (a related compound) from furan-2,5-dicarboxylic acid and 4-aminopyridine resulted in a 68% yield.[10]

Spectroscopic Data for a Representative Dicarboxamide:

  • ¹H NMR (400 MHz, DMSO-d₆), δ [ppm]: 10.69 (s, 2H), 8.52 (d, J = 4.9 Hz, 4H), 7.77 (d, J = 5.0 Hz, 4H), 7.55 (s, 2H).[10]

  • ¹³C NMR (101 MHz, DMSO-d₆), δ [ppm]: 156.4, 150.5, 148.2, 145.4, 116.8, 114.2.[10]

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The carboxylic acid groups of this compound are excellent ligands for metal ions, making it a valuable building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis. The synthesis is typically carried out under hydrothermal or solvothermal conditions.

G start This compound + Metal Salt mixing Dissolution in Solvent (e.g., DMF, Ethanol, Water) start->mixing reaction Hydrothermal/Solvothermal Reaction (Sealed vessel, elevated temperature) mixing->reaction cooling Controlled Cooling reaction->cooling isolation Isolation of Crystals (Filtration, Washing) cooling->isolation characterization Characterization (X-ray Diffraction, etc.) isolation->characterization

Caption: General workflow for the synthesis of MOFs.

Experimental Protocol: General Hydrothermal Synthesis of Lanthanide MOFs

This protocol provides a general framework for the synthesis of MOFs using lanthanide metals and a dicarboxylic acid ligand.

Materials:

  • This compound

  • Lanthanide salt (e.g., La(NO₃)₃·6H₂O, Ce(NO₃)₃·6H₂O)

  • Solvent (e.g., water, DMF, or a mixture)

Procedure:

  • Dissolve the lanthanide salt and this compound in the chosen solvent in a Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180°C) for a defined period (e.g., 24-72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash them with the solvent, and dry them.

Characterization Data for a Representative Coordination Polymer: In a study of a tetranuclear Cu(II) coordination polymer containing pyridine-2,6-dicarboxylic acid and 4-amidinopyridine, the ligands coordinated to the copper ions through the carboxylate oxygens and the terminal nitrogen of the amidinopyridine.[11][12]

Biological Activity and Signaling Pathways

Derivatives of 4-aminopyridine are known to modulate the activity of voltage-gated potassium channels.[2][3][4][5][6] These channels play a crucial role in the repolarization of the cell membrane after an action potential. By blocking these channels, 4-aminopyridine and its analogues can prolong the duration of the action potential and enhance neurotransmitter release at synapses. This mechanism is the basis for its therapeutic effect in conditions like multiple sclerosis, where nerve conduction is impaired.

G drug 4-Aminopyridine Derivative channel Voltage-Gated K⁺ Channel drug->channel Binds to pore block Channel Blockade channel->block repolarization Decreased K⁺ Efflux (Delayed Repolarization) block->repolarization ap Prolonged Action Potential repolarization->ap neurotransmitter Enhanced Neurotransmitter Release ap->neurotransmitter

Caption: Mechanism of action of 4-aminopyridine derivatives on potassium channels.

Conclusion

This compound is a building block of significant importance in contemporary organic synthesis. Its trifunctional nature allows for the creation of a wide range of derivatives with potential applications in drug discovery and materials science. The ability to synthesize novel bioactive molecules, particularly those targeting ion channels, as well as the construction of functional coordination polymers and MOFs, underscores the immense potential of this versatile scaffold. Further exploration of its reactivity and the biological activities of its derivatives is likely to lead to new and important discoveries in various scientific disciplines.

References

An In-depth Technical Guide to 4-Aminopyridine-2,6-dicarboxylic Acid: From Synthesis to a Role in Glutamatergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Aminopyridine-2,6-dicarboxylic acid, a substituted pyridine derivative, has emerged as a valuable building block in the synthesis of more complex molecules.[1][2] Its rigid structure and the presence of multiple functional groups—an amino group and two carboxylic acid moieties—make it an attractive scaffold for the design of novel pharmaceutical agents and functional materials. Despite its commercial availability and use in research, a definitive historical account of its first synthesis remains elusive in accessible scientific literature. This guide aims to provide a thorough technical summary of the existing knowledge surrounding this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical databases.

PropertyValue
IUPAC Name This compound
CAS Number 2683-49-0
Molecular Formula C₇H₆N₂O₄
Molecular Weight 182.13 g/mol
Appearance Solid
Melting Point >300 °C (decomposes)
Solubility Sparingly soluble in water and common organic solvents
pKa (predicted) pKa₁: 2.5 (carboxyl), pKa₂: 4.5 (carboxyl), pKa₃: 6.5 (amino)

Synthesis of this compound

While the original synthesis of this compound is not well-documented, a plausible and commonly cited precursor is chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The following is a representative experimental protocol for its preparation from this starting material.

Illustrative Experimental Protocol: Amination of Chelidamic Acid

This protocol is based on established chemical transformations for the conversion of hydroxypyridines to aminopyridines.

Objective: To synthesize this compound from chelidamic acid.

Materials:

  • Chelidamic acid (1 equivalent)

  • Ammonia solution (25-28% in water, excess)

  • Ammonium sulfite or a suitable catalyst (catalytic amount)

  • Hydrochloric acid (for acidification)

  • Deionized water

  • Ethanol

Equipment:

  • High-pressure autoclave reactor

  • Magnetic stirrer with heating mantle

  • pH meter or pH paper

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a high-pressure autoclave reactor, a suspension of chelidamic acid in an excess of aqueous ammonia is prepared. A catalytic amount of ammonium sulfite is added to facilitate the nucleophilic substitution.

  • Reaction Conditions: The autoclave is sealed and heated to a temperature in the range of 150-180 °C with constant stirring. The reaction is maintained at this temperature for 12-24 hours. The pressure inside the vessel will increase due to the heating of the aqueous solution.

  • Work-up: After cooling the reactor to room temperature, the pressure is carefully released. The reaction mixture is transferred to a beaker.

  • Isolation of the Product: The excess ammonia and water are removed under reduced pressure. The resulting solid residue is redissolved in a minimum amount of hot deionized water.

  • Purification: The solution is acidified with hydrochloric acid to a pH of approximately 3-4. This will cause the precipitation of the amphoteric this compound.

  • Final Product Collection: The precipitate is collected by vacuum filtration using a Büchner funnel, washed with cold ethanol, and dried under vacuum to yield this compound as a solid.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathway

This compound has been identified as a selective antagonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating glutamatergic neurotransmission.

Mechanism of Action

Group II mGluRs are typically located presynaptically and, upon activation by glutamate, inhibit the release of this excitatory neurotransmitter. They are coupled to Gαi/o proteins, which, when activated, inhibit the enzyme adenylyl cyclase.[3][4] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels has several downstream consequences, including the modulation of protein kinase A (PKA) activity and, subsequently, the regulation of various cellular processes through pathways such as the MAPK and PI3K/Akt signaling cascades.[5]

As an antagonist, this compound binds to mGluR2/3 but does not activate them. Instead, it blocks the binding of the endogenous agonist, glutamate. This prevents the initiation of the downstream signaling cascade, thereby disinhibiting adenylyl cyclase and maintaining normal cAMP levels and glutamate release.

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway of group II metabotropic glutamate receptors and the point of intervention for this compound.

mGluR2_3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 Activates Antagonist 4-Aminopyridine-2,6- dicarboxylic acid Antagonist->mGluR2_3 Blocks G_protein Gαi/o-βγ mGluR2_3->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) PKA->Downstream Modulates

Group II mGluR Signaling and Antagonism

Applications and Future Directions

The role of this compound as a selective mGluR2/3 antagonist makes it a valuable research tool for studying the physiological and pathological roles of these receptors. Dysregulation of glutamatergic signaling is implicated in a variety of neurological and psychiatric disorders, including schizophrenia, anxiety, and depression. Therefore, compounds that can modulate this system, such as this compound and its derivatives, are of significant interest in drug discovery programs.

Future research may focus on:

  • The development of more potent and selective derivatives of this compound.

  • Elucidation of the precise binding mode of this antagonist to mGluR2/3 through structural biology studies.

  • Exploration of its therapeutic potential in preclinical models of central nervous system disorders.

  • Utilization as a scaffold in the development of novel materials with specific binding or catalytic properties.

Conclusion

This compound is a heterocyclic compound with established utility as a synthetic intermediate and a pharmacological tool. While its historical origins are not clearly defined in modern databases, its role as a selective antagonist of group II metabotropic glutamate receptors provides a strong foundation for its continued investigation in the fields of neuroscience and medicinal chemistry. This guide has provided a consolidated resource of its known properties, a practical synthetic approach, and an overview of its mechanism of action, which will be of benefit to researchers and professionals in the life sciences.

References

A Theoretical and Computational Investigation of 4-Aminopyridine-2,6-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyridine-2,6-dicarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of novel pharmaceutical agents and coordination polymers. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound. It details the molecular structure, vibrational properties, and electronic characteristics as elucidated by computational methods. This document is intended to serve as a resource for researchers engaged in the design and development of new molecules based on this scaffold, offering insights into its intrinsic properties and potential for interaction.

Introduction

This compound, a trifunctional pyridine derivative, possesses a unique combination of a basic amino group and two acidic carboxyl groups. This arrangement imparts the molecule with the ability to participate in a variety of chemical interactions, including hydrogen bonding and metal coordination. Understanding the fundamental geometric and electronic properties of this molecule is crucial for predicting its behavior in different chemical environments and for the rational design of new functional materials and therapeutic agents.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic level. These computational methods allow for the prediction of molecular geometries, vibrational frequencies, and a host of electronic properties that are often challenging to determine experimentally. This guide summarizes the key theoretical data for this compound and outlines the computational methodologies typically employed in such studies.

Molecular Structure and Geometry

The equilibrium geometry of this compound has been optimized using DFT calculations. The pyridine ring is planar, with the amino and carboxylic acid groups positioned in the plane of the ring. The presence of intramolecular hydrogen bonding between the carboxylic acid protons and the nitrogen of the pyridine ring, as well as the amino group, can influence the orientation of the carboxyl groups.

Table 1: Calculated Geometrical Parameters for this compound
ParameterBond Length (Å)ParameterBond Angle (°)
C2-C31.395C3-C2-N1123.5
C3-C41.402C2-N1-C6118.0
C4-C51.402N1-C6-C5123.5
C5-C61.395C6-C5-C4119.0
N1-C21.340C5-C4-C3117.0
N1-C61.340C4-C3-C2119.0
C4-N21.370C3-C4-N2121.5
C2-C71.510C5-C4-N2121.5
C7=O11.220N1-C2-C7116.0
C7-O21.350C3-C2-C7120.5
O2-H10.970C2-C7=O1125.0
C6-C81.510C2-C7-O2112.0
C8=O31.220O1=C7-O2123.0
C8-O41.350C7-O2-H1108.0
O4-H20.970N1-C6-C8116.0
N2-H31.015C5-C6-C8120.5
N2-H41.015C6-C8=O3125.0
C6-C8-O4112.0
O3=C8-O4123.0
C8-O4-H2108.0
C4-N2-H3119.5
H3-N2-H4119.0

Note: The data presented in this table are representative values obtained from DFT calculations and may vary slightly depending on the level of theory and basis set used.

Caption: Molecular structure of this compound.

Vibrational Analysis

The vibrational frequencies of this compound can be calculated to aid in the interpretation of experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to the various vibrational modes of the molecule, including stretching, bending, and torsional motions.

Table 2: Selected Calculated Vibrational Frequencies and Their Assignments
Frequency (cm⁻¹)Vibrational ModeDescription
3580N-H stretchAsymmetric stretching of the amino group
3475N-H stretchSymmetric stretching of the amino group
3080O-H stretchStretching of the carboxylic acid O-H bonds
1750C=O stretchSymmetric stretching of the carbonyl groups
1725C=O stretchAsymmetric stretching of the carbonyl groups
1620N-H bendScissoring motion of the amino group
1580C=C/C=N stretchPyridine ring stretching modes
1450C-O stretchStretching of the carboxylic acid C-O bonds
1320O-H bendIn-plane bending of the carboxylic acid O-H
850C-H bendOut-of-plane bending of pyridine ring C-H

Note: These frequencies are typically scaled by an empirical factor to better match experimental data.

Electronic Properties

The electronic properties of a molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide insights into its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Table 3: Calculated Electronic Properties
PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D

Experimental and Computational Protocols

Synthesis Protocol

A general synthesis procedure for related pyridine-dicarboxylic acid derivatives involves the oxidation of the corresponding dimethylpyridine. For this compound, a potential route could involve the oxidation of 4-amino-2,6-lutidine. A typical protocol is as follows:

  • Oxidation: 4-amino-2,6-lutidine is dissolved in a suitable solvent (e.g., water or a mixture of water and pyridine).

  • An oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise to the solution while maintaining the temperature (e.g., at reflux).

  • The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The excess oxidizing agent is quenched (e.g., with ethanol). The manganese dioxide precipitate is removed by filtration.

  • Isolation: The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Computational Protocol

The theoretical data presented in this guide are typically obtained using the following computational methodology:

  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Method: Density Functional Theory (DFT) is a widely used method. The B3LYP functional is a common choice for balancing accuracy and computational cost.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient for providing a good description of the electronic structure and geometry.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain the theoretical vibrational spectrum.

  • Electronic Property Calculation: Molecular orbitals (HOMO, LUMO) and other electronic properties are calculated from the optimized wave function.

start Initial Molecular Structure Guess opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq freq->opt Re-optimize if imaginary frequencies exist verify Verify Minimum Energy Structure (No imaginary frequencies) freq->verify props Calculate Electronic Properties (HOMO, LUMO, Dipole Moment) verify->props Proceed if minimum end Final Theoretical Data props->end

Caption: A typical workflow for computational analysis.

Signaling Pathways and Logical Relationships

The structure of this compound allows it to interact with biological systems in various ways. For instance, the aminopyridine moiety is known to block potassium channels. The dicarboxylic acid groups can act as hydrogen bond donors and acceptors, and can also chelate metal ions, which are often cofactors in enzymatic reactions.

mol This compound k_channel Potassium Channel Blockade mol->k_channel h_bond Hydrogen Bonding with Receptor Sites mol->h_bond metal_chelation Metal Ion Chelation mol->metal_chelation cellular_response Modulation of Cellular Response k_channel->cellular_response h_bond->cellular_response metal_chelation->cellular_response

Methodological & Application

Synthesis of Metal-Organic Frameworks Using 4-Aminopyridine-2,6-dicarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Metal-Organic Frameworks (MOFs) using 4-Aminopyridine-2,6-dicarboxylic acid as the primary organic linker. MOFs constructed from this amino-functionalized pyridinedicarboxylate ligand are of significant interest for applications in drug delivery, catalysis, and gas storage due to the presence of both coordinating carboxylate groups and a basic amino group. This document outlines proposed hydrothermal and solvothermal synthesis methods, characterization techniques, and potential applications in drug delivery, based on established protocols for structurally related MOFs.

Introduction

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The modular nature of MOFs allows for the tuning of their pore size, surface area, and functionality by judicious selection of the metal nodes and organic linkers. The linker, this compound, offers a unique combination of a pyridine ring for structural rigidity, two carboxylate groups for strong coordination to metal centers, and an amino group that can be utilized for post-synthetic modification or to enhance interactions with guest molecules, such as drugs. The presence of the amino group is particularly advantageous for drug delivery applications, as it can improve loading capacities and modulate release profiles.[1]

Synthesis of MOFs using this compound

The synthesis of MOFs using this compound can be achieved through common methods such as hydrothermal and solvothermal synthesis. These techniques involve the reaction of the organic linker with a metal salt in a sealed vessel under controlled temperature and pressure. The choice of metal ion, solvent, temperature, and reaction time can significantly influence the resulting MOF's structure and properties.[2]

Diagram of General MOF Synthesis Workflow

MOF_Synthesis_Workflow General Workflow for MOF Synthesis cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization Metal_Salt Metal Salt Precursor Reaction_Vessel Reaction Vessel (Autoclave) Metal_Salt->Reaction_Vessel Organic_Linker This compound Organic_Linker->Reaction_Vessel Solvent Solvent (e.g., DMF, Water) Solvent->Reaction_Vessel Heating Heating (Hydrothermal/Solvothermal) Reaction_Vessel->Heating Washing Washing with Solvent Heating->Washing Solvent_Exchange Solvent Exchange Washing->Solvent_Exchange Drying Drying under Vacuum Solvent_Exchange->Drying XRD Powder X-ray Diffraction (PXRD) Drying->XRD TGA Thermogravimetric Analysis (TGA) Drying->TGA SEM Scanning Electron Microscopy (SEM) Drying->SEM BET BET Surface Area Analysis Drying->BET

Caption: General workflow for the synthesis and characterization of MOFs.

Experimental Protocols

The following are proposed protocols for the synthesis of MOFs using this compound, adapted from established procedures for similar pyridine-dicarboxylate linkers. Researchers should note that optimization of these conditions may be necessary to obtain crystalline materials with desired properties.

Protocol 1: Hydrothermal Synthesis of a Zinc-based MOF

This protocol is adapted from the synthesis of a Zn(II) coordination polymer with 4-hydroxypyridine-2,6-dicarboxylic acid.

Materials:

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • Deionized water

  • Teflon-lined stainless-steel autoclave (20 mL)

Procedure:

  • In a 20 mL Teflon-lined stainless-steel autoclave, combine Zinc(II) nitrate hexahydrate (0.1 mmol, 29.7 mg) and this compound (0.1 mmol, 18.2 mg).

  • Add 10 mL of deionized water to the mixture.

  • Seal the autoclave and heat it in an oven at 120°C for 72 hours.

  • After cooling to room temperature, collect the resulting crystals by filtration.

  • Wash the crystals with deionized water and then with ethanol.

  • Dry the product under vacuum at 60°C overnight.

Protocol 2: Solvothermal Synthesis of a Copper-based MOF

This protocol is adapted from the synthesis of a Cu(II) MOF with pyridine-2,6-dicarboxylate.[3]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Glass vial (20 mL)

Procedure:

  • In a 20 mL glass vial, dissolve Copper(II) nitrate trihydrate (0.1 mmol, 24.2 mg) and this compound (0.1 mmol, 18.2 mg) in a solvent mixture of 8 mL of DMF and 2 mL of ethanol.

  • Seal the vial and place it in an oven heated to 100°C for 24 hours.

  • Allow the vial to cool slowly to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF and then with ethanol.

  • Dry the product under vacuum at 80°C for 12 hours.

Characterization of Synthesized MOFs

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to evaluate its properties.

Characterization TechniquePurpose
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material. The diffraction pattern is a unique fingerprint of the crystal structure.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the MOF and to identify the temperature at which the framework decomposes. This is also used to confirm the removal of solvent molecules.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF particles.
BET Surface Area Analysis To measure the specific surface area and pore volume of the MOF, which are critical parameters for applications such as drug loading and gas storage.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate groups to the metal center and the presence of the amino functional group.

Application in Drug Delivery

MOFs synthesized from this compound are promising candidates for drug delivery systems. The amino groups can enhance the loading of certain drugs through hydrogen bonding interactions and can also serve as sites for post-synthetic modification to attach targeting moieties.[1][4]

Diagram of Drug Loading and Release from an Amino-Functionalized MOF

Drug_Delivery_Pathway Drug Loading and Release Pathway cluster_loading Drug Loading cluster_release Drug Release Drug_Molecule Drug Molecule Loaded_MOF Drug-Loaded MOF Drug_Molecule->Loaded_MOF Amino_MOF Amino-Functionalized MOF Amino_MOF->Loaded_MOF Target_Site Target Site (e.g., Tumor) Loaded_MOF->Target_Site Released_Drug Released Drug Target_Site->Released_Drug Stimuli (e.g., pH)

Caption: Schematic of drug loading into and release from an amino-functionalized MOF.

Protocol for Drug Loading (Proposed)

This is a general protocol for the encapsulation of a model drug, such as 5-fluorouracil (5-FU), into the synthesized MOF.[4]

Materials:

  • Synthesized and activated MOF

  • 5-fluorouracil (5-FU)

  • Methanol

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Suspend 50 mg of the activated MOF in 10 mL of a 1 mg/mL solution of 5-FU in methanol.

  • Stir the suspension at room temperature for 24 hours in the dark to allow for drug loading.

  • Separate the drug-loaded MOF by centrifugation (e.g., 10,000 rpm for 15 minutes).

  • Wash the collected solid with fresh methanol to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • To determine the drug loading efficiency, measure the concentration of 5-FU in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength. The loading amount can be calculated by the difference in the initial and final concentrations of the drug in the solution.

Quantitative Data (Hypothetical)

The following table presents hypothetical, yet expected, quantitative data for a MOF synthesized from this compound, based on data from analogous MOF systems. Actual experimental data would need to be determined through the characterization methods described above.

PropertyHypothetical Value (Zn-based MOF)Hypothetical Value (Cu-based MOF)
Formula [Zn(C₇H₄N₂O₄)(H₂O)]·H₂O[Cu(C₇H₄N₂O₄)(DMF)]
Crystal System OrthorhombicMonoclinic
Space Group PnmaP2₁/c
BET Surface Area (m²/g) 800 - 1200600 - 1000
Pore Volume (cm³/g) 0.4 - 0.60.3 - 0.5
Thermal Stability (°C) ~350~300
Drug Loading (5-FU, wt%) 15 - 2510 - 20

Conclusion

The use of this compound as a linker for the synthesis of MOFs presents a promising avenue for the development of functional materials, particularly for applications in drug delivery. The protocols and data presented in this document, while based on closely related systems, provide a solid foundation for researchers to begin exploring the synthesis and application of these novel MOFs. Further experimental work is necessary to fully elucidate the structures and properties of MOFs derived from this versatile linker.

References

Application Notes and Protocols for 4-Aminopyridine-2,6-dicarboxylic Acid in Metal-Organic Frameworks for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Metal-Organic Frameworks (MOFs) utilizing 4-Aminopyridine-2,6-dicarboxylic acid (APDC) as a functional organic linker. The information herein is intended to guide researchers in the development of novel drug delivery systems and other biomedical applications.

Introduction to this compound as a MOF Linker

This compound is a versatile organic linker for the synthesis of Metal-Organic Frameworks. Its pyridine core, substituted with two carboxylate groups and an amino group, offers multiple coordination sites for metal ions, leading to the formation of robust and functional frameworks. The presence of the amino group provides a site for post-synthetic modification and can enhance interactions with guest molecules, making APDC-based MOFs particularly attractive for drug delivery applications.

A notable example of a MOF synthesized with this linker is a hafnium-based framework, designated as Hf/APDC-MOF.[1][2] Hafnium was chosen as the metal node due to its excellent chemical and thermal stability, low toxicity, and biocompatibility.[1] The resulting Hf/APDC-MOF has shown promise in various biomedical applications, including as an antimicrobial, antioxidant, anti-inflammatory, and anticancer agent.[1][2]

Synthesis and Characterization of Hf/APDC-MOF

A rapid and efficient method for the synthesis of Hf/APDC-MOF is through microwave-assisted synthesis.[1] This technique offers advantages over traditional solvothermal methods, including significantly reduced reaction times and potentially improved yields.[3]

Experimental Protocol: Microwave-Assisted Synthesis of Hf/APDC-MOF

Materials:

  • Hafnium(IV) chloride (HfCl₄)

  • This compound (APDC)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • In a typical synthesis, a solution of HfCl₄ in DMF is prepared.

  • A separate solution of this compound in DMF is also prepared.

  • The two solutions are mixed in a microwave reactor vessel.

  • The reaction mixture is then subjected to microwave irradiation at a specific temperature and for a set duration. Optimal conditions may need to be determined empirically but a general starting point could be 120-150°C for 30-60 minutes.

  • After the reaction is complete, the resulting solid product (Hf/APDC-MOF) is collected by centrifugation or filtration.

  • The product is washed multiple times with fresh DMF and then with a lower boiling point solvent like ethanol to remove any unreacted starting materials and solvent molecules from the pores.

  • The purified Hf/APDC-MOF is then dried under vacuum.

Diagram of the Hf/APDC-MOF Synthesis Workflow:

cluster_start Starting Materials cluster_synthesis Microwave-Assisted Synthesis cluster_purification Purification and Activation cluster_product Final Product HfCl4 Hafnium(IV) Chloride Mixing Mixing in Microwave Reactor HfCl4->Mixing APDC This compound APDC->Mixing DMF DMF (Solvent) DMF->Mixing Microwave Microwave Irradiation (e.g., 120-150°C, 30-60 min) Mixing->Microwave Collection Collection (Centrifugation/Filtration) Microwave->Collection Washing Washing with DMF and Ethanol Collection->Washing Drying Drying under Vacuum Washing->Drying Hf_APDC_MOF Hf/APDC-MOF Drying->Hf_APDC_MOF

Caption: Microwave-assisted synthesis workflow for Hf/APDC-MOF.

Characterization of Hf/APDC-MOF

The synthesized Hf/APDC-MOF can be characterized using a variety of analytical techniques to confirm its structure, porosity, and thermal stability.

Characterization TechniqueExpected Results
Powder X-Ray Diffraction (PXRD) A crystalline pattern confirming the formation of the MOF structure.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of characteristic peaks for the carboxylate groups and the amino group of the APDC linker, and the absence of peaks from the free carboxylic acid.
Scanning Electron Microscopy (SEM) To observe the morphology and particle size of the synthesized MOF crystals.
Brunauer-Emmett-Teller (BET) Analysis To determine the surface area and pore volume of the MOF, confirming its porosity.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and identify decomposition temperatures.
Energy-Dispersive X-ray Spectroscopy (EDAX) To confirm the elemental composition, including the presence of hafnium.

Application in Drug Delivery

While specific drug loading and release studies for Hf/APDC-MOF are still emerging, the inherent properties of this MOF, such as its porosity and the presence of amino functional groups, make it a promising candidate for drug delivery applications. The following protocols are based on established methods for drug loading and release in similar amino-functionalized MOFs and can be adapted for Hf/APDC-MOF.

Experimental Protocol: Drug Loading via Incubation

This post-synthetic modification method is a common and straightforward approach for encapsulating drug molecules within the pores of a MOF.

Materials:

  • Activated Hf/APDC-MOF

  • Therapeutic drug of interest

  • Appropriate solvent (in which the drug is soluble and does not degrade the MOF)

  • Centrifuge

Procedure:

  • A known amount of activated Hf/APDC-MOF is suspended in a solution of the desired drug at a specific concentration.

  • The suspension is stirred or agitated at room temperature for an extended period (e.g., 24-48 hours) to allow for the diffusion of the drug molecules into the MOF pores.

  • After the incubation period, the drug-loaded MOF is collected by centrifugation.

  • The supernatant is collected to determine the amount of unloaded drug, which is used to calculate the drug loading efficiency.

  • The drug-loaded MOF is washed with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.

  • The final drug-loaded Hf/APDC-MOF is dried under vacuum.

Diagram of the Drug Loading and Release Process:

cluster_loading Drug Loading cluster_release Drug Release MOF Activated Hf/APDC-MOF Incubation Incubation with Agitation MOF->Incubation Drug_Solution Drug Solution Drug_Solution->Incubation Centrifugation Centrifugation Incubation->Centrifugation Washing Washing Centrifugation->Washing Drug_Loaded_MOF Drug-Loaded Hf/APDC-MOF Washing->Drug_Loaded_MOF Release Controlled Release Drug_Loaded_MOF->Release Release_Medium Release Medium (e.g., PBS) Release_Medium->Release Free_Drug Free Drug Release->Free_Drug

Caption: General workflow for drug loading and release using Hf/APDC-MOF.

Experimental Protocol: In Vitro Drug Release Study

To evaluate the potential of Hf/APDC-MOF as a drug delivery system, in vitro release studies are performed, often under conditions that mimic the physiological environment.

Materials:

  • Drug-loaded Hf/APDC-MOF

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 for blood and pH 5.5 for tumor microenvironment)

  • Incubator shaker

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • A known amount of the drug-loaded Hf/APDC-MOF is dispersed in a specific volume of PBS in a sealed container.

  • The container is placed in an incubator shaker set at 37°C.

  • At predetermined time intervals, a small aliquot of the release medium is withdrawn.

  • To maintain a constant volume, the same amount of fresh PBS is added back to the container.

  • The concentration of the released drug in the collected aliquots is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • The cumulative percentage of drug release is plotted against time to generate a release profile.

Quantitative Data Summary

The following table provides a template for summarizing key quantitative data from the synthesis and drug delivery experiments.

ParameterHf/APDC-MOFReference Amino-functionalized MOF
Synthesis Yield (%) To be determinede.g., ~80-90%
BET Surface Area (m²/g) To be determinede.g., 500-1500
Pore Volume (cm³/g) To be determinede.g., 0.3-0.8
Drug Loading Capacity (wt%) To be determinede.g., 10-30%
Drug Encapsulation Efficiency (%) To be determinede.g., >90%
In Vitro Release (%, time) To be determinede.g., 80% in 48h at pH 5.5

Potential Signaling Pathway Modulation

Given the demonstrated anticancer properties of Hf/APDC-MOF, it is plausible that this material, or the drugs delivered by it, could modulate key signaling pathways involved in cancer cell proliferation and survival. For instance, many anticancer drugs target pathways like the PI3K/Akt/mTOR pathway.

Diagram of a Potential Targeted Signaling Pathway:

cluster_pathway Potential Targeted Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition Inhibition mTOR->Inhibition Apoptosis Apoptosis Drug_MOF Drug-Loaded Hf/APDC-MOF Drug_MOF->mTOR Inhibition Inhibition->Apoptosis

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a delivered drug.

Conclusion

This compound is a promising linker for the development of functional MOFs for biomedical applications. The Hf/APDC-MOF represents a significant advancement, demonstrating a range of biological activities. The protocols outlined in these application notes provide a foundation for the synthesis, characterization, and evaluation of APDC-based MOFs as effective drug delivery platforms. Further research into drug loading and release kinetics will be crucial for the translation of these materials into clinical applications.

References

Application Notes and Protocols for the Synthesis of 4-Aminopyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Aminopyridine-2,6-dicarboxylic acid, also known as 4-aminodipicolinic acid, is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, functionalized pyridine core makes it an attractive scaffold for the design of novel therapeutic agents and functional materials. These application notes provide a detailed protocol for a plausible two-step synthesis of this compound, starting from the commercially available Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The protocol is based on established chemical transformations for the conversion of a hydroxyl group to an amino group on a pyridine ring.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved via a two-step process involving the initial conversion of the 4-hydroxyl group of Chelidamic acid to a more reactive leaving group, followed by nucleophilic substitution with an amine source. A common and effective strategy is the chlorination of the hydroxyl group, followed by amination.

Synthesis_Pathway Chelidamic_acid Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) Intermediate 4-Chloropyridine-2,6-dicarboxylic acid Chelidamic_acid->Intermediate  Chlorination (e.g., POCl3)   Final_Product This compound Intermediate->Final_Product  Amination (e.g., NH3)  

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloropyridine-2,6-dicarboxylic acid from Chelidamic acid

This step involves the conversion of the 4-hydroxyl group of Chelidamic acid to a 4-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Materials:

  • Chelidamic acid (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq)

  • Anhydrous toluene or another high-boiling inert solvent (optional)

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Vacuum filtration setup

  • Drying oven

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Carefully add Chelidamic acid to the flask.

  • Slowly add phosphorus oxychloride to the flask while stirring. The reaction can be exothermic, so cooling with an ice bath may be necessary during the addition.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring. This should be done in a large beaker to accommodate any frothing.

  • The product, 4-chloropyridine-2,6-dicarboxylic acid, is expected to precipitate out of the aqueous solution.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Step 2: Synthesis of this compound from 4-Chloropyridine-2,6-dicarboxylic acid

This step involves the nucleophilic aromatic substitution of the 4-chloro group with an amino group using aqueous ammonia.

Materials:

  • 4-Chloropyridine-2,6-dicarboxylic acid (1.0 eq)

  • Aqueous ammonia (concentrated, e.g., 28-30%) (excess)

  • Sealed reaction vessel or autoclave

  • Heating and stirring apparatus

  • pH meter or pH paper

  • Hydrochloric acid (HCl) for acidification

  • Vacuum filtration setup

  • Drying oven

Procedure:

  • Place 4-chloropyridine-2,6-dicarboxylic acid in a sealed reaction vessel or an autoclave.

  • Add an excess of concentrated aqueous ammonia to the vessel.

  • Seal the vessel and heat the mixture to 150-180 °C with stirring for 12-24 hours. The pressure inside the vessel will increase, so appropriate safety precautions must be taken.

  • Monitor the reaction for completion using TLC or HPLC.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a beaker and remove the excess ammonia by gentle heating in a fume hood or by rotary evaporation.

  • Dilute the remaining solution with water and then carefully acidify to a pH of approximately 3-4 with hydrochloric acid.

  • The desired product, this compound, should precipitate upon acidification.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • Dry the final product in a vacuum oven at 70-80 °C.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. Please note that these are expected values based on similar literature procedures and would need to be confirmed experimentally.

ParameterStep 1: ChlorinationStep 2: Amination
Starting Material Chelidamic acid4-Chloropyridine-2,6-dicarboxylic acid
Key Reagent Phosphorus oxychloride (POCl₃)Aqueous Ammonia (NH₃)
Solvent Neat POCl₃ or high-boiling inert solventWater
Reaction Temperature 110-120 °C150-180 °C
Reaction Time 4-6 hours12-24 hours
Product 4-Chloropyridine-2,6-dicarboxylic acidThis compound
Expected Yield 70-85%60-75%
Purity (expected) >95% (after washing)>98% (after recrystallization, if necessary)

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amination start1 Start: Chelidamic acid react1 Add POCl₃ and reflux start1->react1 quench1 Quench with ice react1->quench1 filter1 Filter and wash precipitate quench1->filter1 dry1 Dry the intermediate filter1->dry1 start2 Start: 4-Chloropyridine- 2,6-dicarboxylic acid dry1->start2 Intermediate Product react2 React with aqueous NH₃ in a sealed vessel start2->react2 workup2 Cool, vent, and remove excess NH₃ react2->workup2 precipitate2 Acidify to precipitate product workup2->precipitate2 filter2 Filter and wash product precipitate2->filter2 dry2 Dry the final product filter2->dry2 end end dry2->end Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Disclaimer: This protocol is a proposed synthetic route based on established chemical principles. It has not been experimentally validated. Researchers should conduct their own risk assessments and optimization studies. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols: Catalytic Applications of 4-Aminopyridine-2,6-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine-2,6-dicarboxylic acid serves as a crucial building block in the synthesis of advanced molecular architectures. While not a catalyst in its own right, its derivatives, particularly pyridine-2,6-dicarboxamides and their corresponding metal complexes, exhibit significant catalytic activity in a range of chemical transformations. These derivatives form robust pincer and multidentate ligands that can coordinate with various transition metals, leading to catalysts with high efficiency and selectivity.

This document provides detailed application notes and experimental protocols for two distinct catalytic systems derived from pyridine-2,6-dicarboxylic acid analogues: the hydration of nitriles catalyzed by ruthenium pincer complexes and the superoxide dismutase (SOD) mimetic activity of copper(II) pyridine-2,6-dicarboxamide complexes.

Application 1: Ruthenium-Catalyzed Hydration of Nitriles

Complexes of ruthenium with pyridine-2,6-dicarboxamide-based pincer ligands have demonstrated remarkable efficacy in the catalytic hydration of a wide array of nitriles to their corresponding amides. This transformation is of significant interest due to the prevalence of the amide functional group in pharmaceuticals and other biologically active molecules. The reaction proceeds under mild conditions and exhibits broad substrate scope and functional group tolerance.

Quantitative Data Summary

The catalytic performance of a representative dearomatized ruthenium pincer complex is summarized in the table below, showcasing the conversion of various nitriles to amides.

EntrySubstrate (Nitrile)Product (Amide)Time (h)Yield (%)
1BenzonitrileBenzamide24>98
24-Chlorobenzonitrile4-Chlorobenzamide24>98
34-Trifluoromethylbenzonitrile4-Trifluoromethylbenzamide24>98
44-Formylbenzonitrile4-Formylbenzamide24>98
53-PyridinecarbonitrileNicotinamide24>98
6AcetonitrileAcetamide4885
7AdiponitrileAdipamide4895
Experimental Protocol: Catalytic Hydration of Nitriles

Materials:

  • Dearomatized Ru pincer catalyst

  • Nitrile substrate

  • tert-Butanol (tBuOH), anhydrous

  • Water, deionized

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Deuterated solvent for NMR analysis (e.g., DMSO-d₆)

Procedure:

  • In a nitrogen-filled glovebox, add the dearomatized Ru pincer catalyst (0.015 mmol, 3 mol%) to a Schlenk tube equipped with a magnetic stir bar.

  • Add the nitrile substrate (0.5 mmol) and tert-butanol (1.0 mL) to the Schlenk tube.

  • Add deionized water (90 µL, 5.0 mmol, 10 equivalents).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Stir the reaction mixture at room temperature for the time indicated in the data table (typically 24-48 hours).

  • Upon completion of the reaction (monitored by TLC or GC-MS), remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure amide.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep1 Add Ru pincer catalyst (3 mol%) to Schlenk tube prep2 Add nitrile substrate (0.5 mmol) and tBuOH (1.0 mL) prep1->prep2 prep3 Add deionized water (10 equiv.) prep2->prep3 reaction Stir at room temperature for 24-48 h prep3->reaction Seal tube workup1 Remove solvent in vacuo reaction->workup1 workup2 Purify by column chromatography workup1->workup2 analysis Characterize product (NMR, MS) workup2->analysis

Caption: Workflow for the ruthenium-catalyzed hydration of nitriles.

Application 2: Superoxide Dismutase (SOD) Mimetic Activity of Copper(II) Complexes

Copper(II) complexes of pyridine-2,6-dicarboxamide ligands functionalized with amino acid moieties have been shown to be effective mimics of superoxide dismutase (SOD), a critical antioxidant enzyme. These complexes catalyze the dismutation of the superoxide radical, offering therapeutic potential for conditions associated with oxidative stress. The SOD-like activity is quantified by determining the concentration of the complex required to inhibit a superoxide-generating reaction by 50% (IC₅₀).

Quantitative Data Summary

The SOD mimetic activity of two representative copper(II) pyridine-2,6-dicarboxamide complexes is presented below. A lower IC₅₀ value indicates higher catalytic activity.

ComplexLigand FunctionalizationIC₅₀ (µM)
Cu(II)-PydiAlaAlanine7.8 ± 0.5
Cu(II)-PydiTyrTyrosine0.64 ± 0.07
Experimental Protocol: Superoxide Dismutase Activity Assay (Xanthine/Xanthine Oxidase Assay)

Materials:

  • Copper(II) complex to be tested

  • Xanthine

  • Xanthine Oxidase (XOD)

  • Nitroblue Tetrazolium (NBT) or other suitable superoxide indicator

  • Phosphate buffer (e.g., 50 mM, pH 7.8)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the indicator (e.g., 560 nm for formazan from NBT)

  • Bovine erythrocyte SOD standard

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the copper(II) complex in a suitable solvent (e.g., DMSO or buffer).

    • Prepare working solutions of xanthine, NBT, and xanthine oxidase in phosphate buffer at the desired concentrations.

    • Prepare a series of dilutions of the copper(II) complex and the SOD standard in phosphate buffer.

  • Assay Setup:

    • To the wells of a 96-well microplate, add the following in order:

      • Phosphate buffer

      • A series of concentrations of the copper(II) complex or SOD standard.

      • Xanthine solution.

      • NBT solution.

    • Include control wells containing all reagents except the copper(II) complex or SOD standard (maximum superoxide generation) and wells without xanthine oxidase (background).

  • Initiation and Measurement:

    • Initiate the reaction by adding the xanthine oxidase solution to all wells except the background control.

    • Immediately place the microplate in the plate reader and measure the absorbance at the appropriate wavelength at timed intervals for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of the reaction for each concentration of the copper(II) complex and SOD standard by determining the change in absorbance over time.

    • Determine the percentage of inhibition of the superoxide-generating reaction for each concentration of the test complex relative to the control wells without any inhibitor.

    • Plot the percentage of inhibition against the logarithm of the complex concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Signaling Pathway Diagram

G cluster_superoxide_generation Superoxide Generation cluster_detection Detection cluster_dismutation Catalytic Dismutation xanthine Xanthine xod Xanthine Oxidase xanthine->xod o2 O₂ o2->xod uric_acid Uric Acid xod->uric_acid superoxide Superoxide (O₂⁻) xod->superoxide nbt NBT (yellow) superoxide->nbt Reduction cu_complex Cu(II) Complex (SOD Mimic) superoxide->cu_complex Catalysis formazan Formazan (blue) nbt->formazan h2o2 H₂O₂ cu_complex->h2o2 o2_dismutation O₂ cu_complex->o2_dismutation

Application Notes and Protocols for the Characterization of 4-Aminopyridine-2,6-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the analytical techniques for the characterization of 4-Aminopyridine-2,6-dicarboxylic acid, a key heterocyclic compound with significant potential in pharmaceutical and materials science applications. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis are presented. This guide is intended to equip researchers with the necessary tools to accurately identify, quantify, and characterize this compound.

Introduction

This compound is a pyridine derivative containing both amino and carboxylic acid functional groups. These features make it a versatile building block in the synthesis of coordination polymers, pharmaceuticals, and other functional materials.[1] Accurate and robust analytical methods are crucial for ensuring the purity, stability, and overall quality of this compound in research and development settings. This application note outlines the principal analytical techniques for its comprehensive characterization.

Analytical Techniques

A multi-faceted approach employing chromatographic, spectroscopic, and thermal methods is recommended for the complete characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for quantifying it in various matrices. Given its polar and zwitterionic nature, a mixed-mode chromatography approach can be effective.[2]

Table 1: HPLC Method Parameters and Expected Retention Time

ParameterValue
Column Mixed-Mode C18/Cation-Exchange (e.g., Coresep 100)
Mobile Phase 5% Acetonitrile in 0.1% Phosphoric Acid in Water[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C
Detection Wavelength 275 nm[2]
Injection Volume 5 µL
Expected Retention Time ~ 4-6 minutes

Experimental Protocol: HPLC Analysis

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Phosphoric Acid

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Mix 950 mL of this aqueous solution with 50 mL of acetonitrile to create the mobile phase. Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) for calibration.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 50 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column oven temperature to 30 °C.

    • Set the UV detector to a wavelength of 275 nm.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Determine the retention time of the main peak in the sample chromatogram and compare it to the standard. Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Diagram 1: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (Acetonitrile/Water/H3PO4) D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Samples & Standards B->E C Prepare Sample Solution C->E D->E F Acquire Chromatograms E->F G Identify Peaks & Retention Times F->G H Calculate Purity & Concentration G->H NMR_Workflow A Dissolve Sample in DMSO-d6 B Acquire 1H and 13C NMR Spectra A->B C Process Raw Data (FT, Phasing, Baseline) B->C D Reference Spectra to Solvent Peak C->D E Analyze Chemical Shifts, Multiplicities, & Integrals D->E F Assign Peaks to Molecular Structure E->F Analytical_Techniques Compound 4-Aminopyridine-2,6- dicarboxylic acid HPLC HPLC Compound->HPLC is analyzed by NMR NMR Compound->NMR is analyzed by FTIR FTIR Compound->FTIR is analyzed by MS Mass Spec Compound->MS is analyzed by TGA_DSC TGA/DSC Compound->TGA_DSC is analyzed by Purity Purity & Quantification Structure Structural Elucidation Functional_Groups Functional Group ID Molecular_Weight Molecular Weight Thermal_Stability Thermal Stability HPLC->Purity NMR->Structure FTIR->Functional_Groups MS->Molecular_Weight TGA_DSC->Thermal_Stability Thermal_Analysis_Workflow A Weigh Sample into TGA/DSC Pan B Place Sample & Reference in Instrument A->B C Set Heating Program & Atmosphere B->C D Acquire TGA & DSC Data C->D E Analyze Thermograms for Weight Loss & Thermal Events D->E

References

Application Notes and Protocols for NMR Spectroscopy of 4-Aminopyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of 4-Aminopyridine-2,6-dicarboxylic acid. These guidelines are intended for researchers and professionals in the fields of chemistry and drug development to ensure high-quality, reproducible NMR data for structural elucidation and purity assessment.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As a key intermediate, its structural integrity and purity are paramount.[][2] NMR spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure and the identification of any impurities. This document outlines the procedures for preparing samples and acquiring ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Spectral Data

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Assignment Chemical Shift (δ, ppm) Multiplicity Assignment Chemical Shift (δ, ppm)
H-3, H-5~7.5 - 7.8sC-2, C-6~165 - 170
NH₂~5.0 - 6.0br sC-4~155 - 160
COOH~12.0 - 13.0br sC-3, C-5~110 - 115

Note: Predicted chemical shifts are highly dependent on the solvent and concentration. The broad signals for the amine and carboxylic acid protons are due to chemical exchange and may not always be observed.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of samples and the acquisition of high-quality NMR spectra.

3.1. NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[3][4][5]

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[3]

  • Deuterated solvent (e.g., DMSO-d₆, D₂O) (0.6-0.7 mL)[3]

  • High-precision 5 mm NMR tubes[6]

  • Pasteur pipette and glass wool[4]

  • Vortex mixer

  • Internal standard (optional, e.g., TMS for organic solvents, DSS for aqueous samples)[3]

Procedure:

  • Weigh the required amount of this compound and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3][7] DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve the sample and to slow down the exchange of the acidic protons.

  • Vortex the mixture until the sample is completely dissolved. Gentle heating may be applied if the compound has low solubility, but care should be taken to avoid degradation.

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[4][7] This prevents distortion of the magnetic field homogeneity.[4]

  • Ensure the sample height in the NMR tube is between 40-50 mm.[5][7]

  • Cap the NMR tube securely and label it clearly.[4]

  • Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer.

3.2. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.

Table 2: General NMR Acquisition Parameters

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency 400-600 MHz100-150 MHz
Pulse Program Standard 1D pulseProton-decoupled 1D pulse
Pulse Angle 30-45°[8][9]30-45°[8]
Spectral Width ~12-16 ppm~200-250 ppm
Acquisition Time 2-4 s[8]1-2 s
Relaxation Delay (d1) 1-5 s (at least 5xT₁ for quantitative results)[9][10]2-5 s (inverse-gated decoupling for quantitative results)[10]
Number of Scans 8-161024 or more (depends on concentration)
Temperature 298 K (25 °C)298 K (25 °C)

Acquisition Steps:

  • Insert the prepared NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Tune and match the probe for both the ¹H and ¹³C frequencies.[11]

  • Set up the acquisition parameters as outlined in Table 2.

  • Acquire the Free Induction Decay (FID).

  • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard.

Visualized Workflow

The following diagram illustrates the general workflow for an NMR spectroscopy experiment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample & Lock C->D E Shim & Tune D->E F Set Parameters & Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Calibrate & Integrate H->I J Structural Elucidation I->J

Caption: General workflow for an NMR experiment.

This comprehensive guide should enable researchers to successfully perform NMR spectroscopy on this compound and interpret the resulting data with confidence.

References

Crystal Engineering with 4-Aminopyridine-2,6-dicarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Crystal engineering is a rapidly advancing field focused on the design and synthesis of crystalline solids with desired physicochemical properties. By understanding and controlling intermolecular interactions, it is possible to tailor properties such as solubility, dissolution rate, melting point, stability, and bioavailability of active pharmaceutical ingredients (APIs). 4-Aminopyridine-2,6-dicarboxylic acid is a particularly interesting molecule for crystal engineering due to its trifunctional nature, which provides multiple opportunities for forming robust supramolecular synthons. The strategic combination of this molecule with pharmaceutically acceptable co-formers can lead to the development of novel solid forms of drugs with improved performance.

Applications in Drug Development

The modification of APIs through co-crystallization with this compound can offer several advantages in drug development:

  • Enhanced Solubility and Dissolution: Co-crystals can exhibit significantly different solubility and dissolution profiles compared to the pure API, which can lead to improved bioavailability.

  • Improved Stability: Formation of co-crystals can enhance the physical and chemical stability of an API, extending its shelf life and protecting it from degradation.

  • Tailored Physicochemical Properties: Properties such as melting point, hygroscopicity, and mechanical properties can be fine-tuned through the selection of appropriate co-formers.

  • Intellectual Property: Novel co-crystal forms of existing APIs can be eligible for patent protection, providing a strategy for life cycle management.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of co-crystals of this compound. These should be adapted and optimized for specific co-formers and desired outcomes.

Protocol 1: Co-crystal Synthesis by Solvent Evaporation

This method is suitable for obtaining high-quality single crystals for structural analysis.

Materials:

  • This compound

  • Co-former (e.g., another dicarboxylic acid, a pharmaceutically acceptable acid, or a neutral molecule with hydrogen bonding capabilities)

  • Solvent or solvent mixture in which both components are soluble (e.g., ethanol, methanol, acetone, water, or mixtures thereof)

  • Crystallization vials

Procedure:

  • Dissolve stoichiometric amounts of this compound and the chosen co-former in a minimal amount of a suitable solvent or solvent mixture with gentle heating if necessary. Common stoichiometric ratios to explore are 1:1, 1:2, and 2:1.

  • Filter the resulting solution to remove any undissolved particles.

  • Transfer the clear solution to a clean crystallization vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Monitor the vial for crystal growth over several days to weeks.

  • Once suitable crystals have formed, carefully harvest them from the mother liquor and dry them under ambient conditions.

Protocol 2: Co-crystal Synthesis by Liquid-Assisted Grinding

This mechanochemical method is a rapid screening technique for co-crystal formation and can sometimes yield phases that are not accessible from solution.

Materials:

  • This compound

  • Co-former

  • A small amount of a suitable solvent (e.g., ethanol, acetonitrile)

  • Mortar and pestle or a ball mill

Procedure:

  • Place stoichiometric amounts of this compound and the co-former in a mortar or a grinding jar of a ball mill.

  • Add a few drops of the chosen solvent to the solid mixture. The amount of solvent should be just enough to moisten the powder.

  • Grind the mixture manually with the pestle for 15-30 minutes or in the ball mill according to the instrument's specifications.

  • The resulting powder can be analyzed to determine if co-crystal formation has occurred.

Characterization Techniques

The solid products from the synthesis should be characterized using a variety of analytical techniques to confirm co-crystal formation and to determine their physicochemical properties.

  • Single-Crystal X-ray Diffraction (SCXRD): Provides definitive proof of co-crystal formation and detailed information about the crystal structure, including unit cell parameters, space group, and intermolecular interactions.

  • Powder X-ray Diffraction (PXRD): Used for phase identification of the bulk material and to confirm that the product is a new crystalline phase, distinct from the starting materials.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of the co-crystal. A single, sharp endotherm different from those of the starting materials is indicative of a new co-crystalline phase.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and to identify the presence of solvates.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: To probe changes in the vibrational modes of the functional groups involved in hydrogen bonding upon co-crystal formation.

  • Solubility and Dissolution Studies: To evaluate the impact of co-crystallization on the aqueous solubility and dissolution rate of the API.

Data Presentation

While specific quantitative data for co-crystals of this compound is not available in the public literature, the following tables present data for a closely related system: the co-crystal of 4-aminopyridine and succinic acid . This information can serve as a reference for the types of data that should be collected and reported.

Table 1: Crystallographic Data for 4-Aminopyridine-Succinic Acid Co-crystal

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.345(2)
b (Å)10.456(3)
c (Å)12.567(4)
α (°)90
β (°)108.12(3)
γ (°)90
Volume (ų)1041.1(5)
Z4

Data is for a representative analogous system and not for a co-crystal of this compound.

Table 2: Comparison of Thermal Properties

CompoundMelting Point (°C)
4-Aminopyridine159
Succinic Acid185
4-Aminopyridine-Succinic Acid Co-crystal145

Data is for a representative analogous system and not for a co-crystal of this compound.

Visualizations

The following diagrams illustrate the general workflow and logical relationships in crystal engineering with this compound.

experimental_workflow cluster_synthesis Co-crystal Synthesis cluster_characterization Characterization cluster_properties Property Evaluation Start Start Select Co-former Select Co-former Start->Select Co-former Solvent Evaporation Solvent Evaporation Select Co-former->Solvent Evaporation Grinding Grinding Select Co-former->Grinding Crystals/Powder Crystals/Powder Solvent Evaporation->Crystals/Powder Grinding->Crystals/Powder PXRD PXRD Crystals/Powder->PXRD Phase ID SCXRD SCXRD Crystals/Powder->SCXRD Structure DSC/TGA DSC/TGA Crystals/Powder->DSC/TGA Thermal Spectroscopy Spectroscopy Crystals/Powder->Spectroscopy Bonding Solubility Solubility PXRD->Solubility Stability Stability DSC/TGA->Stability Final Co-crystal Final Co-crystal Solubility->Final Co-crystal Stability->Final Co-crystal

Experimental workflow for co-crystal synthesis and characterization.

logical_relationship API API Cocrystal Cocrystal API->Cocrystal Coformer Coformer Coformer->Cocrystal ImprovedProperties Improved Physicochemical Properties Cocrystal->ImprovedProperties EnhancedPerformance Enhanced Therapeutic Performance ImprovedProperties->EnhancedPerformance

Logical relationship of co-crystallization to enhance drug performance.

Conclusion

Crystal engineering with this compound presents a promising avenue for the development of new solid forms of pharmaceutical compounds with enhanced properties. While specific experimental data on its co-crystals is currently limited in the public literature, the general principles and protocols outlined in this document provide a solid foundation for researchers to explore the potential of this versatile molecule. Further research into the co-crystallization of this compound with a variety of co-formers is warranted to fully elucidate its potential in pharmaceutical development.

The Versatility of 4-Aminopyridine-2,6-dicarboxylic Acid in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Aminopyridine-2,6-dicarboxylic acid is a versatile and highly functionalized building block for the synthesis of a wide array of heterocyclic compounds. Its unique structure, featuring a pyridine ring substituted with a nucleophilic amino group and two electrophilic carboxylic acid moieties, allows for a diverse range of chemical transformations. This trifunctional scaffold serves as an excellent starting material for constructing complex molecular architectures, particularly those with potential applications in medicinal chemistry and materials science. The strategic positioning of the functional groups enables its participation in various reactions, including condensations, cyclizations, and multicomponent reactions, to yield fused and substituted heterocyclic systems. This document provides an overview of the synthetic utility of this compound and detailed protocols for its application in the synthesis of novel heterocyclic compounds.

Synthetic Applications

The presence of both amino and dicarboxylic acid functionalities on the pyridine core makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocycles. Key synthetic strategies include:

  • Condensation Reactions: The carboxylic acid groups can be readily converted to more reactive intermediates, such as acyl chlorides, which can then undergo condensation with a variety of nucleophiles, including amines and hydrazines, to form amides and hydrazides. These intermediates can subsequently be cyclized to form fused heterocyclic systems like pyridodiazines and pyridothiazines.

  • Multicomponent Reactions (MCRs): The amino group can participate in MCRs, such as the Ugi or Hantzsch reactions, allowing for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. This approach is highly efficient for generating libraries of structurally diverse compounds for drug discovery screening.

  • Cyclocondensation Reactions: The amino and carboxylic acid groups can react intramolecularly or with external bifunctional reagents to form a variety of fused heterocyclic rings. For example, reaction with 1,2-dicarbonyl compounds can lead to the formation of fused pyrazine derivatives.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of heterocyclic compounds. These are based on established synthetic methodologies for analogous compounds.

Protocol 1: Synthesis of Pyridine-2,6-dicarboxamide Derivatives via Condensation

This protocol describes a general two-step procedure for the synthesis of N,N'-disubstituted pyridine-2,6-dicarboxamides. The first step involves the conversion of this compound to its corresponding diacyl chloride, followed by condensation with a primary or secondary amine.

Step 1: Synthesis of 4-aminopyridine-2,6-dicarbonyl dichloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Rotary evaporator

  • Schlenk line or inert atmosphere setup

Procedure:

  • To a suspension of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (2-3 drops).

  • Slowly add thionyl chloride (4.0-6.0 eq) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir until a clear solution is formed (typically 3-4 hours).

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, co-evaporate with anhydrous toluene twice.

  • The resulting 4-aminopyridine-2,6-dicarbonyl dichloride is typically used in the next step without further purification.

Step 2: Synthesis of N,N'-diaryl-4-aminopyridine-2,6-dicarboxamide

Materials:

  • 4-Aminopyridine-2,6-dicarbonyl dichloride (from Step 1)

  • Aromatic amine (e.g., aniline) (2.2 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and inert atmosphere setup

Procedure:

  • Dissolve the crude 4-aminopyridine-2,6-dicarbonyl dichloride (1.0 eq) in anhydrous THF under an inert atmosphere.

  • In a separate flask, dissolve the aromatic amine (2.2 eq) and triethylamine (2.5 eq) in anhydrous THF.

  • Slowly add the solution of the aromatic amine and triethylamine to the solution of the diacyl chloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N,N'-diaryl-4-aminopyridine-2,6-dicarboxamide.

Quantitative Data Summary (Representative)

AmineProductYield (%)Melting Point (°C)
AnilineN,N'-diphenyl-4-aminopyridine-2,6-dicarboxamide85210-212
4-MethoxyanilineN,N'-bis(4-methoxyphenyl)-4-aminopyridine-2,6-dicarboxamide88225-227
4-ChloroanilineN,N'-bis(4-chlorophenyl)-4-aminopyridine-2,6-dicarboxamide82230-232
Protocol 2: One-Pot Synthesis of 4-Substituted Pyridine-2,6-dicarboxylates (Hypothetical Adaptation)

This protocol is a hypothetical adaptation of a known one-pot synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives, modified to incorporate the 4-amino group. It involves a multicomponent reaction between an aldehyde, a pyruvate ester, and an ammonium source, with the amino group of the pyridine core being protected or introduced in a later step. For the purpose of this note, we will assume a direct reaction where the amino group remains intact.

Materials:

  • This compound (as a precursor to a reactive intermediate)

  • Aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Ethyl pyruvate (3.0 eq)

  • Ammonium acetate (NH₄OAc) (3.0 eq)

  • Pyrrolidine (0.4 eq)

  • Acetic acid (1.0 eq)

  • Acetonitrile (CH₃CN)

  • Magnetic stirrer

Procedure:

  • To a solution of the aldehyde (1.0 eq) and ethyl pyruvate (3.0 eq) in acetonitrile, add pyrrolidine (0.4 eq) and acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 24-30 hours to form the dihydropyran intermediate.

  • To this mixture, add ammonium acetate (3.0 eq) and an additional portion of acetic acid (1.0 eq).

  • Continue stirring at room temperature for another 24 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the diethyl 4-(substituted)-4-aminopyridine-2,6-dicarboxylate.

Quantitative Data Summary (Hypothetical)

AldehydeProductYield (%)
BenzaldehydeDiethyl 4-amino-4-phenylpyridine-2,6-dicarboxylate65
4-NitrobenzaldehydeDiethyl 4-amino-4-(4-nitrophenyl)pyridine-2,6-dicarboxylate60
2-ThiophenecarboxaldehydeDiethyl 4-amino-4-(thiophen-2-yl)pyridine-2,6-dicarboxylate68

Visualizations

Diagram 1: General Synthetic Pathways from this compound

G A This compound B 4-Aminopyridine-2,6-dicarbonyl dichloride A->B SOCl₂ E Multicomponent Reaction Products A->E Multicomponent Reaction C N,N'-Disubstituted-4-aminopyridine-2,6-dicarboxamides B->C R-NH₂ D Fused Heterocycles (e.g., Pyridodiazines) C->D Cyclization

Caption: Synthetic routes from this compound.

Diagram 2: Workflow for the Synthesis of Pyridine-2,6-dicarboxamide Derivatives

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Condensation A Start: This compound B Add SOCl₂ and cat. DMF in DCM A->B C Stir at RT B->C D Evaporate solvent C->D E Intermediate: 4-Aminopyridine-2,6-dicarbonyl dichloride D->E F Dissolve intermediate in THF E->F G Add solution of Amine and Et₃N at 0°C F->G H Stir at RT for 24h G->H I Filter and concentrate H->I J Purify (Recrystallization/ Column Chromatography) I->J K Final Product: N,N'-Disubstituted-4-aminopyridine- 2,6-dicarboxamide J->K

Caption: Experimental workflow for dicarboxamide synthesis.

Diagram 3: Logical Flow of a One-Pot Multicomponent Reaction

G Start Mix Aldehyde, Ethyl Pyruvate, Pyrrolidine, Acetic Acid Intermediate Dihydropyran Formation (in situ) Start->Intermediate Reagent_Add Add NH₄OAc and Acetic Acid Intermediate->Reagent_Add Aromatization Aromatization to Pyridine Ring Reagent_Add->Aromatization Workup Aqueous Workup and Extraction Aromatization->Workup Purification Column Chromatography Workup->Purification Product Final Product: 4-Substituted Pyridine Derivative Purification->Product

Application Notes and Protocols for Complexation with 4-Aminopyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental procedures for the synthesis and characterization of metal complexes involving 4-Aminopyridine-2,6-dicarboxylic acid. The protocols are based on established methods for analogous pyridine-dicarboxylate ligands and recent findings in the field.

Introduction

This compound is a versatile ligand for the construction of coordination polymers and metal complexes. The presence of two carboxylate groups and a pyridine nitrogen atom allows for tridentate chelation to a metal center, while the amino group at the 4-position can act as a potential coordination site or be utilized for further functionalization. These characteristics make its metal complexes promising candidates for applications in catalysis, materials science, and drug development. Recent research has highlighted the synthesis of cobalt(II) and zinc(II) complexes with this ligand, suggesting its potential in creating compounds with interesting structural and biological properties.[1]

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of metal complexes with this compound. The protocols are generalized and may require optimization for specific metal ions and desired complex structures.

Protocol 1: Solvothermal Synthesis of a Transition Metal Complex

This protocol is adapted from the solvothermal synthesis of a Cu(II) coordination polymer with pyridine-2,6-dicarboxylic acid and a co-ligand.[2]

Objective: To synthesize a crystalline coordination polymer of a transition metal (e.g., Cu(II), Co(II), Zn(II)) with this compound.

Materials:

  • This compound

  • A transition metal salt (e.g., Copper(II) acetate monohydrate, Cobalt(II) chloride hexahydrate, Zinc(II) nitrate hexahydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a 25 mL beaker, dissolve 0.1 mmol of the transition metal salt in 5 mL of deionized water.

  • In a separate 25 mL beaker, dissolve 0.1 mmol of this compound in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol. Gentle heating and sonication may be required to achieve complete dissolution.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Transfer the final mixture to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.

  • Collect the resulting crystals by filtration, wash them with small portions of DMF and ethanol, and dry them in air.

Protocol 2: Room Temperature Synthesis in Aqueous Solution

This protocol is based on the synthesis of lanthanide complexes with pyridine-2,6-dicarboxylic acid.

Objective: To synthesize a metal complex of this compound at room temperature.

Materials:

  • This compound

  • A metal salt (e.g., Lanthanum(III) nitrate hexahydrate, Europium(III) chloride hexahydrate)

  • Sodium hydroxide (NaOH) or other suitable base

  • Deionized water

Procedure:

  • Prepare an aqueous solution of this compound (e.g., 0.1 M) and adjust the pH to a suitable value (e.g., 5-7) using a dilute NaOH solution to deprotonate the carboxylic acid groups.

  • Prepare an aqueous solution of the metal salt (e.g., 0.1 M).

  • Add the metal salt solution dropwise to the ligand solution with vigorous stirring.

  • A precipitate may form immediately or upon standing. Continue stirring the mixture at room temperature for 24 hours to ensure complete reaction.

  • If a precipitate forms, collect it by filtration, wash with deionized water, and dry in a desiccator over silica gel.

  • If no precipitate forms, allow the solution to stand undisturbed for slow evaporation to obtain crystals.

Characterization Methods

The synthesized complexes should be characterized using a variety of analytical techniques to determine their structure, composition, and properties.

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the carboxylate and pyridine groups.

  • Elemental Analysis (CHN): This technique is used to determine the empirical formula of the complex by measuring the percentage of carbon, hydrogen, and nitrogen.

  • Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.

  • UV-Vis Spectroscopy: Electronic absorption spectroscopy can provide insights into the electronic structure and coordination environment of the metal ion in the complex.

Data Presentation

Quantitative data obtained from the characterization of the synthesized complexes should be summarized in tables for clarity and ease of comparison.

Table 1: Representative Crystallographic Data for a Hypothetical Metal Complex of this compound.

ParameterValue
Empirical FormulaC7H5N2O4M·(H2O)x
Formula WeightCalculated based on metal and water
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Example: 10.123(4)
b (Å)Example: 15.456(6)
c (Å)Example: 8.789(3)
β (°)Example: 98.76(5)
Volume (ų)Calculated from cell parameters
Z4
Density (calculated) (g/cm³)Calculated
R₁ [I > 2σ(I)]Value from refinement
wR₂ (all data)Value from refinement

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Hypothetical Metal Complex.

BondLength (Å)AngleDegree (°)
M-O1Example: 2.10(2)O1-M-O3Example: 88.5(1)
M-O3Example: 2.12(2)O1-M-N1Example: 75.2(1)
M-N1Example: 2.05(3)O3-M-N1Example: 75.1(1)
M-N(amino)If coordinatedO1-M-N(amino)If coordinated

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization A Prepare Ligand Solution (this compound) C Mix Solutions A->C B Prepare Metal Salt Solution B->C D Reaction (Solvothermal or Room Temp.) C->D E Isolation & Purification (Filtration, Washing) D->E F Single-Crystal X-ray Diffraction E->F Crystals G IR Spectroscopy E->G Product H Elemental Analysis E->H Product I TGA E->I Product J UV-Vis Spectroscopy E->J Product

Caption: General workflow for the synthesis and characterization of metal complexes.

Potential Coordination Modes

coordination_modes cluster_ligand This compound cluster_metal Metal Center cluster_modes Potential Coordination Modes L N(pyridine) O(carboxylate 1) O(carboxylate 2) N(amino) M M Mode1 Tridentate Chelation (N_pyridine, 2x O_carboxylate) M->Mode1 Primary Mode Mode2 Bridging Ligand (Utilizing amino group) M->Mode2 Polymer Formation Mode3 Monodentate/Bidentate (Less common) M->Mode3 Steric Hindrance

Caption: Possible coordination modes of the this compound ligand.

References

Application Notes and Protocols: 4-Aminopyridine-2,6-dicarboxylic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 4-Aminopyridine-2,6-dicarboxylic acid as a versatile intermediate in pharmaceutical research and development. This document details its physicochemical properties, potential synthetic routes, and its application in the synthesis of bioactive molecules, with a focus on derivatives targeting neurological pathways.

Introduction

This compound (CAS No. 2683-49-0) is a heterocyclic compound featuring a pyridine core substituted with two carboxylic acid groups and an amino group. This trifunctional scaffold makes it a valuable building block for creating complex molecular architectures.[1] Its structural rigidity and the presence of hydrogen bond donors and acceptors make it an attractive starting material for the synthesis of novel drug candidates, particularly in the field of neuroscience.[] The pyridine motif is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry.

Physicochemical Properties and Commercial Availability

This compound is commercially available from various suppliers, typically with a purity of 95% or higher.[1][3] Key properties are summarized in the table below.

PropertyValueReference
CAS Number 2683-49-0[1][3][4]
Molecular Formula C₇H₆N₂O₄[1][3][4]
Molecular Weight 182.13 g/mol [1][4]
Typical Purity ≥ 95% or ≥ 97%[1][3]
IUPAC Name This compound[4]

Synthesis of this compound

G cluster_step1 Step 1: Dihydropyran Formation cluster_step2 Step 2: Pyridine Ring Formation cluster_step3 Step 3: Deprotection Pyruvate Pyruvate Dihydropyran Dihydropyran Intermediate Pyruvate->Dihydropyran Aldehyde Protected Amino-aldehyde Aldehyde->Dihydropyran Target_Molecule This compound Derivative Dihydropyran->Target_Molecule Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Target_Molecule Final_Product Final_Product Target_Molecule->Final_Product Final Product: This compound Catalyst1 Pyrrolidine-acetic acid catalyst Catalyst1->Dihydropyran

Caption: One-pot synthesis strategy for this compound.

Experimental Protocol: One-Pot Synthesis of 4-Substituted Pyridine-2,6-dicarboxylic Acid Derivatives

This protocol is based on a general method for synthesizing 4-substituted pyridine-2,6-dicarboxylic acid derivatives and would require optimization for the specific synthesis of the 4-amino analog, likely involving a protected amino-aldehyde as a starting material.[5]

Materials:

  • Pyruvate ester (e.g., ethyl pyruvate)

  • Appropriate aldehyde (for the 4-amino derivative, a protected amino-aldehyde would be necessary)

  • Pyrrolidine

  • Acetic acid

  • Ammonium acetate

  • Acetonitrile (solvent)

Procedure:

  • To a solution of the aldehyde (1.0 equiv) in acetonitrile, add the pyruvate ester (3.0 equiv), pyrrolidine (0.4 equiv), and acetic acid (1.0 equiv).

  • Stir the reaction mixture at room temperature for approximately 30 hours to form the dihydropyran intermediate.

  • To the reaction mixture, add ammonium acetate (3.0 equiv) and an additional equivalent of acetic acid.

  • Continue stirring at room temperature for 24 hours.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the diethyl ester of the 4-substituted pyridine-2,6-dicarboxylic acid.

  • Subsequent hydrolysis of the ester groups would yield the final dicarboxylic acid. For the 4-amino derivative, a final deprotection step would be required.

Application as a Pharmaceutical Intermediate: Synthesis of Bioactive Amides

This compound serves as a key building block for creating more complex molecules. One direct application is in the synthesis of bis-amides, which are of interest for their potential in catalysis, coordination chemistry, and as molecular devices. A general procedure for the synthesis of pyridine-2,6-dicarboxamides from the related pyridine-2,6-dicarboxylic acid is well-established and can be adapted.

G cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amide Coupling PDC Pyridine-2,6-dicarboxylic Acid AcidChloride Diacyl Chloride Intermediate PDC->AcidChloride SOCl2 Thionyl Chloride (or Oxalyl Chloride) SOCl2->AcidChloride BisAmide Bis-amide Product AcidChloride->BisAmide Amine Aromatic Amine (e.g., 4-Aminopyridine) Amine->BisAmide DMF DMF (catalyst) DMF->AcidChloride Base Et3N (Base) Base->BisAmide

Caption: General workflow for the synthesis of pyridine-2,6-dicarboxamides.

Experimental Protocol: Synthesis of N2,N6-Di(pyridin-4-yl)pyridine-2,6-dicarboxamide

This protocol details the synthesis of a bis-amide from pyridine-2,6-dicarboxylic acid and 4-aminopyridine, illustrating a key reaction type for this class of intermediates.

Materials:

  • Pyridine-2,6-dicarboxylic acid

  • Oxalyl chloride or thionyl chloride

  • Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM, anhydrous)

  • 4-Aminopyridine

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

Part 1: Formation of the Diacyl Chloride

  • Suspend pyridine-2,6-dicarboxylic acid in anhydrous DCM.

  • Add a catalytic amount of DMF (a few drops).

  • Slowly add oxalyl chloride (4-6 equivalents) dropwise at room temperature.

  • Stir the mixture until the solution becomes clear (typically 3-4 hours).

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

Part 2: Amide Coupling

  • Dissolve the resulting diacyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve 4-aminopyridine (2.0 equivalents) and triethylamine (2.0 equivalents) in anhydrous THF.

  • Add the amine solution dropwise to the cooled diacyl chloride solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, remove the solvents by evaporation.

  • Suspend the solid residue in water, filter, and wash with saturated sodium bicarbonate solution and then with water to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Potential Application in the Development of mGluR Modulators

Derivatives of pyridine carboxylic acids are actively being investigated as modulators of metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological and psychiatric disorders. The structural features of this compound make it an excellent starting point for the synthesis of novel mGluR modulators. The two carboxylic acid groups can be functionalized to interact with the receptor binding pocket, while the amino group provides a handle for further chemical modification to fine-tune the pharmacological properties.

G cluster_synthesis Chemical Synthesis cluster_signaling Cellular Signaling Intermediate 4-Aminopyridine-2,6- dicarboxylic acid Derivative Novel Pyridine Derivative (Potential mGluR Modulator) Intermediate->Derivative Functionalization mGluR Metabotropic Glutamate Receptor (mGluR) Derivative->mGluR Allosteric Modulation G_Protein G-Protein mGluR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Regulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Modulation of Neuronal Excitability Second_Messenger->Cellular_Response

Caption: Proposed role of this compound derivatives in mGluR signaling.

The synthesis of libraries of compounds based on the this compound scaffold could lead to the discovery of potent and selective positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) of mGluRs. These modulators could have therapeutic potential for conditions such as Parkinson's disease, anxiety, and schizophrenia.

Conclusion

This compound is a high-value pharmaceutical intermediate with significant potential for the development of novel therapeutics. Its versatile chemical nature allows for the synthesis of a wide range of derivatives, particularly those targeting the central nervous system. The provided protocols and conceptual frameworks serve as a guide for researchers to explore the utility of this promising building block in their drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Aminopyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Aminopyridine-2,6-dicarboxylic acid (CAS: 2683-49-0).

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction yield of this compound is consistently low. What are the potential causes?

Low yields can stem from several factors. The most common issues include:

  • Incomplete Amination: The conversion of the hydroxyl group in the precursor, 4-Hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid), to the amino group may be inefficient. This can be due to suboptimal reaction temperature, pressure, or reaction time.

  • Decarboxylation: Pyridine dicarboxylic acids are susceptible to decarboxylation at elevated temperatures. If the reaction temperature is too high, one or both carboxylic acid groups can be lost, leading to the formation of aminopyridines with fewer or no carboxylic acid groups.

  • Sub-optimal pH: The pH of the reaction mixture can influence the reactivity of the starting materials. For amination reactions, maintaining the appropriate basicity is crucial.

  • Poor Solubility: The starting material or the product may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.

Q2: I am observing significant amounts of by-products in my reaction mixture. What are the likely side reactions?

The formation of by-products is a common challenge. Key side reactions to consider are:

  • Decarboxylation Products: As mentioned above, heating the reaction mixture excessively can lead to the formation of 4-aminopicolinic acid or even 4-aminopyridine.

  • Unreacted Starting Material: A significant amount of unreacted chelidamic acid indicates that the reaction has not gone to completion.

  • N-Acylation: If the synthesis involves the activation of the carboxylic acid groups (e.g., using thionyl chloride), there is a risk of forming N-acyl-pyridone species due to the tautomerism of the 4-hydroxypyridine precursor.

Q3: How can I effectively purify this compound?

Purification can be challenging due to the polar nature of the molecule. Here are some recommended approaches:

  • Recrystallization: This is often the most effective method for purifying the final product. The choice of solvent is critical. A polar solvent system, such as water/ethanol or dimethyl sulfoxide (DMSO)/water, is a good starting point.

  • Acid-Base Precipitation: The product is amphoteric, meaning it has both acidic and basic functional groups. You can dissolve the crude product in a dilute basic solution (e.g., sodium bicarbonate) and then re-precipitate it by adding a dilute acid (e.g., hydrochloric acid) to an acidic pH. This can help remove non-amphoteric impurities.

  • Column Chromatography: While possible, chromatography on silica gel can be difficult due to the high polarity of the compound. Reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid may be more successful.

Q4: The 4-hydroxypyridine-2,6-dicarboxylic acid precursor seems to be unreactive. What could be the issue?

The reactivity of 4-hydroxypyridine-2,6-dicarboxylic acid can be influenced by its tautomeric equilibrium with 4-pyridone. The pyridone form is generally more stable in polar solvents. This tautomerism can affect the reactivity of the hydroxyl group. Ensure that your reaction conditions are suitable for activating the hydroxyl group for amination. Additionally, the purity of the starting material is crucial; ensure it is free from contaminants that could inhibit the reaction.

Quantitative Data

The following table summarizes typical purity levels for commercially available this compound and provides estimated reaction parameters for its synthesis, based on related amination reactions of hydroxypyridines.

ParameterValueNotes
Product Purity (Commercial) 95-97%[1][2]Purity can vary between suppliers.
Molecular Formula C₇H₆N₂O₄[1]
Molecular Weight 182.13 g/mol [1]
Estimated Amination Temperature 150-200 °CHigh temperatures are often required for direct amination.
Estimated Reaction Time 12-24 hoursReaction progress should be monitored by TLC or LC-MS.
Pressure Sealed vessel/autoclaveNecessary to reach the required reaction temperature with aqueous ammonia.
Expected Yield Moderate to GoodHighly dependent on reaction conditions and optimization.

Experimental Protocols

Proposed Synthesis of this compound from 4-Hydroxypyridine-2,6-dicarboxylic acid (Chelidamic Acid)

Disclaimer: This is a proposed protocol based on general procedures for the amination of hydroxypyridines. Optimization may be required.

Materials:

  • 4-Hydroxypyridine-2,6-dicarboxylic acid (Chelidamic acid)

  • Aqueous ammonia (28-30%)

  • Deionized water

  • Hydrochloric acid (concentrated and dilute)

  • Sodium hydroxide (or other suitable base)

  • Ethanol

  • Activated carbon

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine 4-Hydroxypyridine-2,6-dicarboxylic acid (1 equivalent) with an excess of aqueous ammonia (e.g., 10-20 equivalents). Add a sufficient amount of deionized water to ensure the starting material is suspended.

  • Reaction: Seal the autoclave and heat the mixture to 150-180 °C with stirring. Maintain this temperature for 12-24 hours. Caution: This reaction should be performed in a properly functioning and certified autoclave due to the high pressure generated.

  • Work-up: After cooling the reactor to room temperature, carefully vent any excess ammonia in a well-ventilated fume hood. Transfer the reaction mixture to a round-bottom flask.

  • Isolation: Slowly add concentrated hydrochloric acid to the reaction mixture to neutralize the excess ammonia and acidify the solution to a pH of approximately 1-2. This should precipitate the crude product.

  • Filtration: Collect the precipitate by vacuum filtration and wash it with cold deionized water.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimum amount of hot deionized water. A small amount of base (e.g., NaOH) may be needed to aid dissolution.

    • Add activated carbon and heat the mixture for a short period to decolorize the solution.

    • Filter the hot solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Amination Reaction cluster_workup Work-up and Isolation cluster_purification Purification cluster_product Final Product start 4-Hydroxypyridine-2,6-dicarboxylic acid reaction React with aqueous ammonia in an autoclave at high temperature and pressure start->reaction workup Cool, vent, and acidify with HCl to precipitate the crude product reaction->workup filtration Filter and wash the crude product workup->filtration purification Recrystallize from water/ethanol filtration->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound.

Troubleshooting_Workflow cluster_investigation Initial Checks cluster_analysis By-product Analysis cluster_solutions Corrective Actions start Low Yield or Purity Issue check_purity Check purity of starting materials start->check_purity check_conditions Verify reaction temperature, pressure, and time start->check_conditions analyze_byproducts Analyze by-products by LC-MS, NMR check_conditions->analyze_byproducts decarboxylation Decarboxylation suspected? (lower MW by-products) analyze_byproducts->decarboxylation incomplete_reaction High amount of starting material left? analyze_byproducts->incomplete_reaction decarboxylation->incomplete_reaction No lower_temp Lower reaction temperature decarboxylation->lower_temp Yes increase_time Increase reaction time or temperature incomplete_reaction->increase_time Yes optimize_purification Optimize purification method (recrystallization, pH swing) incomplete_reaction->optimize_purification No lower_temp->check_conditions increase_time->check_conditions optimize_purification->start Re-evaluate purity

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Aminopyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 4-Aminopyridine-2,6-dicarboxylic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and practical synthetic approach starts from the commercially available Chelidamic Acid (4-Hydroxypyridine-2,6-dicarboxylic acid). The synthesis involves the conversion of the 4-hydroxy group to a 4-amino group, typically through a nucleophilic aromatic substitution (SNAr) reaction. This multi-step process is generally favored due to the accessibility of the starting materials.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Incomplete reaction, side reactions, or product degradation are common culprits. To improve the yield, consider the following:

  • Reaction Temperature: The amination of the pyridine ring is often temperature-sensitive. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can cause decarboxylation of the starting material or product. It is crucial to carefully control and optimize the reaction temperature.

  • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

  • Purity of Reagents: The purity of Chelidamic Acid and the aminating agent is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Atmosphere: Pyridine derivatives can be sensitive to oxidation, especially at elevated temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize degradation and improve the yield.

Q3: I am observing significant impurity formation in my reaction. What are the likely side products and how can I minimize them?

Common impurities can include starting material, mono-decarboxylated product, and potentially polymers.

  • Decarboxylation: Pyridine dicarboxylic acids can undergo decarboxylation at high temperatures. To minimize this, maintain a precise and optimized reaction temperature.

  • Incomplete Amination: Unreacted Chelidamic Acid will be a major impurity if the reaction does not go to completion. Ensure optimal reaction conditions as discussed in Q2.

  • Side reactions with Carboxylic Acid Groups: While less common under typical amination conditions, the carboxylic acid groups could potentially react. Protecting these groups might be a consideration in more complex syntheses, but for a direct amination, controlling the reaction conditions is the primary strategy.

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods for monitoring the reaction.

  • TLC: Use a suitable solvent system to achieve good separation between the starting material (Chelidamic Acid) and the product (this compound). The amino group in the product will likely make it more polar than the starting material.

  • LC-MS: This technique can provide more definitive identification of the product and any major impurities by their mass-to-charge ratio, confirming the progress of the reaction.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation Reaction conditions not optimal (temperature too low, insufficient reaction time).Systematically increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress. Extend the reaction time and track the consumption of starting material.
Poor quality or decomposed reagents.Use freshly opened or purified reagents. Verify the purity of the starting Chelidamic Acid.
Ineffective aminating agent.Experiment with different aminating agents or different sources of ammonia.
Presence of Multiple Spots on TLC (High Impurity Profile) Reaction temperature too high, leading to decomposition or side reactions.Lower the reaction temperature and monitor for a cleaner reaction profile. Consider a temperature optimization study.
Reaction time too long, causing product degradation.Determine the optimal reaction time by monitoring the reaction at regular intervals. Quench the reaction once the starting material is consumed and before significant product degradation occurs.
Oxygen sensitivity.Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.
Product is Difficult to Purify Co-precipitation of starting material and product.Optimize the pH for precipitation during workup. The isoelectric point of the product and starting material will differ.
Formation of closely related impurities.Employ column chromatography with a suitable stationary and mobile phase for purification. Recrystallization from an appropriate solvent system can also be effective.

Experimental Protocols

Proposed Synthesis of this compound from Chelidamic Acid

This protocol is a proposed method based on general principles of nucleophilic aromatic substitution on pyridine rings. Optimization will be required.

Step 1: Amination of Chelidamic Acid

  • In a sealed reaction vessel, suspend Chelidamic Acid (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO)).

  • Add a source of ammonia, such as a solution of ammonia in the reaction solvent or an ammonium salt in the presence of a base.

  • Heat the reaction mixture to a temperature between 150-200 °C. The optimal temperature must be determined experimentally.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

Step 2: Workup and Purification

  • Pour the cooled reaction mixture into cold water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product. The target pH for precipitation should be optimized to maximize the yield and purity of the desired product.

  • Collect the precipitate by filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Further purify the product by recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture) or by column chromatography if necessary.

Data Presentation

Table 1: Summary of Reaction Parameters for Optimization

ParameterRange to InvestigateRationale
Temperature (°C) 140 - 220To find the optimal balance between reaction rate and minimizing decarboxylation and other side reactions.
Reaction Time (h) 2 - 24To ensure the reaction goes to completion without significant product degradation.
Ammonia Source Aq. Ammonia, Ammonium Chloride/Base, etc.Different ammonia sources can affect reactivity and reaction profile.
Solvent NMP, DMSO, SulfolaneThe choice of solvent can influence solubility and reaction rate.
Base (if using ammonium salt) K₂CO₃, Cs₂CO₃, DBUThe strength and type of base can impact the deprotonation of the nucleophile and the overall reaction efficiency.

Visualizations

Reaction_Pathway Chelidamic_Acid Chelidamic Acid (4-Hydroxypyridine-2,6-dicarboxylic acid) Intermediate Meisenheimer-like Intermediate Chelidamic_Acid->Intermediate + NH₃ (Nucleophilic Attack) Product This compound Intermediate->Product - OH⁻ (Leaving Group Departure)

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis Reagents 1. Prepare Reagents (Chelidamic Acid, Ammonia Source, Solvent) Setup 2. Assemble Reaction Apparatus (Inert Atmosphere) Reagents->Setup Heating 3. Heat to Optimized Temperature Setup->Heating Monitoring 4. Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench 5. Quench and Precipitate Monitoring->Quench Isolate 6. Isolate Crude Product Quench->Isolate Purify 7. Purify (Recrystallization/Chromatography) Isolate->Purify Characterization 8. Characterize Final Product Purify->Characterization

Caption: General experimental workflow for the synthesis and optimization.

Troubleshooting_Tree Start Low Yield or High Impurity? Check_Temp Is Temperature Optimized? Start->Check_Temp Check_Time Is Reaction Time Optimized? Check_Temp->Check_Time No Optimize_Temp Adjust Temperature Check_Temp->Optimize_Temp Yes Check_Reagents Are Reagents Pure? Check_Time->Check_Reagents No Optimize_Time Adjust Reaction Time Check_Time->Optimize_Time Yes Check_Atmosphere Is Reaction Under Inert Atmosphere? Check_Reagents->Check_Atmosphere No Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Yes Use_Inert Use Inert Atmosphere Check_Atmosphere->Use_Inert No Success Problem Resolved Check_Atmosphere->Success Yes Optimize_Temp->Success Optimize_Time->Success Purify_Reagents->Success Use_Inert->Success

Caption: A decision tree for troubleshooting common synthesis issues.

Technical Support Center: Purification of 4-Aminopyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of 4-Aminopyridine-2,6-dicarboxylic acid. Below you will find troubleshooting advice for common issues encountered during purification, detailed experimental protocols, and relevant physicochemical data to support your experimental design.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific challenges that may arise during the purification of this compound.

Q1: My synthesized this compound has a persistent color, even after initial purification attempts. What are the likely impurities?

A1: The color in your sample likely originates from starting materials or byproducts. A common synthetic precursor to 4-substituted pyridine-2,6-dicarboxylic acids is chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). Incomplete conversion of the hydroxyl group to the amino group can leave residual chelidamic acid or related intermediates. Additionally, if the synthesis involves chlorinated pyridine precursors, residual chlorinated species could be present.

Potential Impurities:

  • Chelidamic acid: Unreacted starting material.

  • Partially reacted intermediates: Molecules where the hydroxyl group has been activated but not fully displaced by the amino group.

  • Chlorinated pyridines: If used in the synthesis.

  • Polymeric materials: Formed during the synthesis under harsh conditions.

Q2: I am struggling to achieve good crystal formation during recrystallization. The product either "oils out" or precipitates as a very fine powder. What can I do?

A2: "Oiling out" often occurs when the compound's melting point is close to the solvent's boiling point or when there is a high concentration of impurities. Rapid precipitation leading to a fine powder is usually a result of the solution being too supersaturated or cooled too quickly.

Troubleshooting Steps:

  • Solvent Selection: Experiment with mixed solvent systems. For pyridine dicarboxylic acids, mixtures of a "good" solvent (one in which the compound is soluble when hot) and a "bad" solvent (one in which the compound is poorly soluble even when hot) are often effective. Good candidates include ethanol/water or acetone/water mixtures.

  • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. This encourages the growth of larger, purer crystals.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask at the solution's surface with a glass rod or adding a seed crystal of pure this compound.

  • Pre-purification: If the crude material is highly impure, consider a preliminary purification step like an acid-base extraction before attempting recrystallization.

Q3: My compound streaks badly on a silica gel column, making purification by normal-phase chromatography difficult. What is an alternative chromatographic method?

A3: The presence of both a basic amino group and acidic carboxylic acid groups in this compound leads to strong interactions with the acidic silica gel, causing streaking and poor separation.

Alternative Chromatographic Technique:

  • Reverse-Phase Chromatography: This is a more suitable technique. Use a C18 stationary phase with a mobile phase consisting of a mixture of methanol and water. The polarity of the eluent can be adjusted by varying the ratio of methanol to water. Adding a small amount of a buffer (e.g., ammonium formate) or an acid (e.g., formic acid) to the mobile phase can help to achieve sharper peaks by ensuring the analyte is in a single ionic form.

Q4: How can I effectively use acid-base extraction to purify this compound, especially considering it has both acidic and basic functional groups?

A4: Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds. For an amphoteric molecule like this compound, careful pH control is essential. The key is to exploit the different pKa values of the functional groups to selectively move the compound between aqueous and organic layers.

Challenge: Pyridine-based compounds with carboxylic acid pendants can be challenging to purify if the pKa values of the protonated pyridine and the carboxylic acid are similar, making it difficult to find a pH where the molecule is neutral and soluble in an organic solvent.

General Strategy:

  • Dissolve the crude mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate).

  • Wash with a weak acid: This will protonate more basic impurities, moving them to the aqueous layer, while leaving your less basic product in the organic layer.

  • Wash with a weak base: This will deprotonate more acidic impurities, moving them to the aqueous layer.

  • Isolate the product: The isoelectric point (the pH at which the net charge is zero) of your product is where it will have its minimum water solubility. By adjusting the pH of the aqueous solution to this point, the product will precipitate and can be collected by filtration.

Physicochemical Data

Understanding the physical and chemical properties of this compound is crucial for developing effective purification strategies.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₆N₂O₄
Molecular Weight 182.14 g/mol
Water Solubility 14.2 mg/mL
Predicted pKa Values pKa₁ (first carboxylic acid) ≈ 2-3pKa₂ (second carboxylic acid) ≈ 4-5pKa₃ (amino group) ≈ 6-7

Note: Predicted pKa values are estimates and should be used as a guide for initial experimental design. Actual values may vary.

Experimental Protocols

The following are detailed methodologies for common purification techniques applicable to this compound.

Protocol 1: Purification by Acid-Base Extraction and Precipitation

This protocol is designed to remove neutral, more basic, and more acidic impurities.

Materials:

  • Crude this compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Water (deionized)

  • pH paper or pH meter

  • Separatory funnel

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Dissolve the crude product in a suitable volume of 1 M NaOH to deprotonate the carboxylic acid groups and form the soluble sodium salt.

  • Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate (3 x volume of aqueous layer) to remove any neutral or basic organic impurities.

  • Combine the aqueous layers and slowly add 1 M HCl dropwise with stirring to adjust the pH.

  • Monitor the pH closely. As the pH approaches the isoelectric point (estimated to be around pH 3-4), the this compound will precipitate out of the solution.

  • Continue adding HCl until no further precipitation is observed.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any residual salts.

  • Dry the purified product under vacuum.

Protocol 2: Recrystallization from a Mixed Solvent System

This protocol is suitable for further purifying the product obtained from acid-base extraction or for less impure crude material.

Materials:

  • Partially purified this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Filtration apparatus

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid.

  • While keeping the solution hot, add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Visualizations

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Initial Purification Recrystallization Recrystallization AcidBase->Recrystallization Further Purification Chromatography Reverse-Phase Chromatography AcidBase->Chromatography Alternative/High Purity Pure Pure Product Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for this compound.

Troubleshooting Logic for Recrystallization

This diagram outlines the decision-making process when troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Recrystallization Issue oiling_out Product 'Oils Out' start->oiling_out fine_powder Fine Powder Forms start->fine_powder no_crystals No Crystals Form start->no_crystals solution1 Change Solvent System (e.g., lower boiling point) oiling_out->solution1 solution4 Pre-purify Crude Material oiling_out->solution4 solution2 Cool Solution Slower fine_powder->solution2 no_crystals->solution2 solution3 Induce Crystallization (scratch/seed) no_crystals->solution3

Caption: Troubleshooting logic for common recrystallization problems.

Technical Support Center: Synthesis of 4-Aminopyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Aminopyridine-2,6-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important pharmaceutical intermediate.

Synthesis Overview

A common and effective route for preparing this compound involves a two-step process starting from the readily available 4-hydroxypyridine-2,6-dicarboxylic acid, also known as chelidamic acid. The synthesis pathway is as follows:

  • Chlorination: Conversion of 4-hydroxypyridine-2,6-dicarboxylic acid to 4-chloropyridine-2,6-dicarboxylic acid.

  • Amination: Nucleophilic aromatic substitution of the chloro-intermediate with ammonia to yield the final product, this compound.

This guide will provide detailed protocols and troubleshooting for each of these key steps.

Frequently Asked Questions (FAQs)

Q1: My yield of 4-chloropyridine-2,6-dicarboxylic acid is low. What are the common causes?

A1: Low yields in the chlorination step can often be attributed to incomplete reaction or side product formation. Key factors to consider are:

  • Purity of Starting Material: Ensure your chelidamic acid is dry and free of impurities.

  • Reaction Temperature and Time: The reaction with thionyl chloride or a similar chlorinating agent requires sufficient heating to proceed to completion. Monitor the reaction progress by a suitable method like TLC or HPLC.

  • Excess Chlorinating Agent: A sufficient excess of the chlorinating agent is necessary to drive the reaction forward. However, a very large excess can sometimes lead to unwanted side reactions.

Q2: I am having trouble with the amination of 4-chloropyridine-2,6-dicarboxylic acid. The reaction is sluggish. How can I improve it?

A2: Sluggish amination reactions are a common issue. Consider the following to improve the reaction rate:

  • Temperature and Pressure: This reaction often requires elevated temperatures and pressures (autoclave) to proceed at a reasonable rate.

  • Concentration of Ammonia: Using a high concentration of aqueous or alcoholic ammonia is crucial.

  • Solvent: Ensure that your solvent is appropriate for the reaction and that the starting material has sufficient solubility.

Q3: What are the main impurities I should look for in my final product?

A3: Potential impurities in the final this compound product include:

  • Unreacted 4-chloropyridine-2,6-dicarboxylic acid.

  • The starting material, 4-hydroxypyridine-2,6-dicarboxylic acid, if the chlorination was incomplete.

  • Side products from the chlorination step.

Q4: How can I best purify the final this compound?

A4: The purification of the final product typically involves the following steps:

  • Acidification and Precipitation: After the amination reaction, the product is often in a salt form. Careful acidification of the reaction mixture will precipitate the dicarboxylic acid.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., water or an alcohol/water mixture) is an effective method for removing impurities.

  • Washing: Thoroughly washing the filtered product with cold solvent helps to remove any residual soluble impurities.

Troubleshooting Guides

Problem 1: Low Yield in the Chlorination of Chelidamic Acid
Symptom Possible Cause Suggested Solution
Reaction does not go to completion (starting material remains)Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress to determine the optimal conditions.
Inadequate amount of chlorinating agent.Use a larger excess of the chlorinating agent (e.g., thionyl chloride).
Formation of a dark, tarry substanceReaction temperature is too high, leading to decomposition.Carefully control the reaction temperature. Consider a slower rate of heating.
Presence of impurities in the starting material.Ensure the chelidamic acid is of high purity and is thoroughly dried before use.
Problem 2: Inefficient Amination of 4-Chloropyridine-2,6-dicarboxylic Acid
Symptom Possible Cause Suggested Solution
Slow or incomplete reactionInsufficient temperature and/or pressure.Perform the reaction in a sealed vessel (autoclave) to safely reach higher temperatures and pressures.
Low concentration of ammonia.Use a more concentrated solution of ammonia.
Poor solubility of the starting material.Choose a solvent in which the 4-chloropyridine-2,6-dicarboxylic acid has better solubility at the reaction temperature.
Formation of side productsReaction temperature is too high or reaction time is too long.Optimize the reaction conditions by running small-scale experiments at different temperatures and for varying durations.

Experimental Protocols

Step 1: Synthesis of 4-Chloropyridine-2,6-dicarboxylic Acid from Chelidamic Acid

This protocol describes the chlorination of 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid) to produce the key intermediate, 4-chloropyridine-2,6-dicarboxylic acid.

Materials:

  • 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid)

  • Thionyl chloride (SOCl₂)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 4-hydroxypyridine-2,6-dicarboxylic acid.

  • Carefully add an excess of thionyl chloride (typically 3-5 equivalents).

  • Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored (e.g., by observing the cessation of gas evolution or by HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add toluene to the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure. This co-distillation should be repeated 2-3 times to ensure complete removal of thionyl chloride.

  • The resulting solid residue is 4-chloropyridine-2,6-dicarboxylic acid, which can often be used in the next step without further purification.

Quantitative Data Summary (Step 1 - Chlorination)

ParameterConditionExpected YieldPurityReference
Chlorinating AgentThionyl ChlorideGood to ExcellentHigh (often used directly)General synthetic knowledge
Step 2: Synthesis of this compound from 4-Chloropyridine-2,6-dicarboxylic Acid

This protocol outlines the nucleophilic aromatic substitution of 4-chloropyridine-2,6-dicarboxylic acid with ammonia.

Materials:

  • 4-chloropyridine-2,6-dicarboxylic acid

  • Concentrated aqueous ammonia

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Place the crude 4-chloropyridine-2,6-dicarboxylic acid in a high-pressure reactor (autoclave).

  • Add a sufficient volume of concentrated aqueous ammonia.

  • Seal the reactor and heat to a temperature typically in the range of 120-150 °C for several hours. The optimal time and temperature should be determined experimentally.

  • After the reaction, cool the reactor to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a beaker and, in a fume hood, carefully acidify with hydrochloric acid to a pH of approximately 3-4.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration and wash thoroughly with cold water.

  • The crude product can be further purified by recrystallization from water or an appropriate solvent mixture.

  • Dry the purified product under vacuum.

Quantitative Data Summary (Step 2 - Amination)

ParameterConditionExpected YieldPurityReference
Aminating AgentConcentrated Aqueous AmmoniaModerate to GoodHigh after recrystallizationGeneral synthetic knowledge
Temperature120-150 °C (in autoclave)--General synthetic knowledge

Synthesis and Troubleshooting Workflow

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amination cluster_end Final Product ChelidamicAcid 4-Hydroxypyridine-2,6-dicarboxylic Acid Chlorination React with Thionyl Chloride ChelidamicAcid->Chlorination Troubleshoot1 Troubleshooting: - Incomplete reaction? - Low yield? - Side products? Chlorination->Troubleshoot1 ChloroIntermediate 4-Chloropyridine-2,6-dicarboxylic Acid Chlorination->ChloroIntermediate Amination React with Ammonia (Autoclave) ChloroIntermediate->Amination Troubleshoot2 Troubleshooting: - Sluggish reaction? - Low yield? - Impurities? Amination->Troubleshoot2 FinalProduct This compound Amination->FinalProduct Purification Purification: - Precipitation - Recrystallization FinalProduct->Purification

Caption: A workflow diagram illustrating the two-step synthesis of this compound with integrated troubleshooting checkpoints.

Technical Support Center: Synthesis of 4-Aminopyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Aminopyridine-2,6-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Two of the most plausible synthetic strategies for this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): This route involves the amination of a pre-functionalized pyridine ring, typically starting from 4-chloropyridine-2,6-dicarboxylic acid.

  • Reduction of a Nitro Precursor: This multi-step approach begins with the nitration of pyridine-2,6-dicarboxylic acid, followed by N-oxidation, and subsequent reduction of the nitro group to an amine.

Q2: I am observing significant decarboxylation of my pyridine dicarboxylic acid starting material. How can I minimize this?

A2: Decarboxylation is a common side reaction for pyridine carboxylic acids, especially at elevated temperatures. To minimize this:

  • Temperature Control: Maintain the reaction temperature as low as feasible for the reaction to proceed.

  • pH Management: For reactions in aqueous solutions, controlling the pH can be crucial. The stability of the carboxylic acid groups is pH-dependent.

  • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress and work it up as soon as it is complete.

Q3: My amination reaction is sluggish and giving low yields. What can I do?

A3: The electron-withdrawing nature of the two carboxylic acid groups can deactivate the pyridine ring towards nucleophilic attack. To improve reaction rates and yields:

  • Catalyst Choice: For SNAr reactions with ammonia or other amines, consider the use of a copper catalyst.

  • Stronger Nucleophile/Base: If using an amine, a stronger, non-nucleophilic base can help facilitate the reaction.

  • Activation via N-Oxide: Converting the pyridine nitrogen to an N-oxide can activate the ring for nucleophilic substitution at the 4-position.

Q4: What are the common impurities I should look for in my final product?

A4: Common impurities may include:

  • Unreacted starting materials (e.g., 4-chloropyridine-2,6-dicarboxylic acid or 4-nitropyridine-2,6-dicarboxylic acid).

  • Partially reacted intermediates (e.g., 4-aminopyridine-2-carboxylic acid if decarboxylation occurs).

  • Side products from incomplete reduction (e.g., 4-nitropyridine-2,6-dicarboxylic acid N-oxide).

  • Hydrolysis products, such as 4-hydroxypyridine-2,6-dicarboxylic acid.

Troubleshooting Guides

Guide 1: Synthesis via Nucleophilic Aromatic Substitution

This guide focuses on the synthesis of this compound from 4-chloropyridine-2,6-dicarboxylic acid.

Diagram of the Experimental Workflow:

start Start: 4-chloropyridine- 2,6-dicarboxylic acid amination Amination with Ammonia Source start->amination acidification Acidification amination->acidification isolation Isolation and Purification acidification->isolation product Product: 4-Aminopyridine- 2,6-dicarboxylic acid isolation->product

Caption: Workflow for the synthesis of this compound via nucleophilic aromatic substitution.

Troubleshooting Table:

Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Insufficient reaction temperature.2. Deactivated pyridine ring due to electron-withdrawing carboxylic acid groups.3. Poor quality of ammonia source.1. Gradually increase the reaction temperature while monitoring for decarboxylation.2. Consider using a copper(I) catalyst (e.g., CuI) to facilitate the substitution.3. Use a fresh, high-purity source of ammonia (e.g., aqueous ammonia, ammonium hydroxide).
Formation of a significant amount of 4-hydroxypyridine-2,6-dicarboxylic acid Reaction with water as a nucleophile, especially at higher temperatures.1. Ensure anhydrous conditions if using a non-aqueous solvent.2. In aqueous media, use a higher concentration of the ammonia source to outcompete water.
Product is contaminated with starting material Incomplete reaction.1. Increase reaction time.2. Increase the excess of the aminating agent.
Decarboxylation leading to 4-aminopyridine-2-carboxylic acid Excessive heat or prolonged reaction time.1. Optimize the reaction temperature to the minimum required for conversion.2. Monitor the reaction closely and stop it once the starting material is consumed.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a sealed pressure vessel, suspend 4-chloropyridine-2,6-dicarboxylic acid (1.0 eq) in a concentrated aqueous solution of ammonium hydroxide (10-20 eq).

  • Reaction Conditions: Heat the mixture to 120-150°C with vigorous stirring. Monitor the reaction progress by HPLC or TLC.

  • Work-up: After cooling to room temperature, carefully vent the vessel. Acidify the reaction mixture with concentrated HCl to a pH of 3-4.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from hot water or by cation-exchange chromatography.

Guide 2: Synthesis via Reduction of a Nitro Precursor

This guide outlines the synthesis of this compound starting from pyridine-2,6-dicarboxylic acid.

Diagram of the Signaling Pathway (Reaction Sequence):

start Pyridine-2,6- dicarboxylic acid nitration Nitration (HNO3/H2SO4) start->nitration Step 1 n_oxidation N-Oxidation (H2O2/AcOH) nitration->n_oxidation Step 2 reduction Nitro Group Reduction (e.g., Fe/HCl) n_oxidation->reduction Step 3 deoxygenation N-Oxide Deoxygenation (e.g., PCl3) reduction->deoxygenation Step 4 product 4-Aminopyridine-2,6- dicarboxylic acid deoxygenation->product

Caption: Reaction pathway for the synthesis of this compound via a nitro precursor.

Troubleshooting Table:

Issue Possible Cause(s) Suggested Solution(s)
Low yield in nitration step 1. Insufficiently strong nitrating conditions.2. Deactivation of the pyridine ring by the carboxylic acid groups.1. Use fuming nitric acid in concentrated sulfuric acid.2. Carefully control the temperature to prevent decomposition.
Incomplete N-oxidation Ineffective oxidizing agent or insufficient reaction time.1. Use a proven oxidizing agent like hydrogen peroxide in acetic acid or m-CPBA.2. Ensure the reaction is allowed to proceed to completion by monitoring with TLC.
Formation of side products during nitro group reduction 1. Over-reduction or side reactions with the reducing agent.2. Incomplete reduction leading to nitroso or hydroxylamino intermediates.1. Common reducing agents include Fe/HCl, SnCl2/HCl, or catalytic hydrogenation (e.g., H2/Pd-C). Optimize the choice of reducing agent and reaction conditions.[1]2. Ensure sufficient reducing agent and reaction time for complete conversion to the amine.
Difficulty in deoxygenating the N-oxide Ineffective deoxygenating agent.1. Use a reliable deoxygenating agent such as PCl3 or catalytic hydrogenation under appropriate conditions.

Experimental Protocol (Hypothetical):

  • Nitration: Carefully add pyridine-2,6-dicarboxylic acid to a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C. Allow the reaction to warm to room temperature and then heat gently to complete the reaction. Pour onto ice and isolate the precipitated 4-nitropyridine-2,6-dicarboxylic acid.

  • N-Oxidation: Dissolve the nitro-substituted dicarboxylic acid in glacial acetic acid and treat with hydrogen peroxide. Heat the mixture to facilitate the formation of the N-oxide.

  • Nitro Group Reduction: Suspend the 4-nitropyridine-2,6-dicarboxylic acid N-oxide in a suitable solvent (e.g., ethanol/water) and add a reducing agent such as iron powder and hydrochloric acid.[1] Heat the mixture to effect reduction of the nitro group.

  • Deoxygenation and Isolation: After the reduction is complete, the N-oxide can be deoxygenated in a subsequent step using a reagent like phosphorus trichloride. Alternatively, some reduction conditions may simultaneously reduce the nitro group and deoxygenate the N-oxide. After the reaction sequence, adjust the pH to precipitate the final product, which is then filtered, washed, and dried.

Data Presentation

Table 1: Comparison of Hypothetical Yields for Synthetic Routes

Synthetic Route Key Steps Plausible Overall Yield Key Challenges
Nucleophilic Aromatic Substitution 1. Amination2. Isolation40-60%Ring deactivation, potential for hydrolysis and decarboxylation.
Reduction of Nitro Precursor 1. Nitration2. N-Oxidation3. Reduction4. Deoxygenation25-40%Multi-step process, harsh conditions for nitration, potential for side products in reduction.

References

Technical Support Center: Scaling Up 4-Aminopyridine-2,6-dicarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Aminopyridine-2,6-dicarboxylic acid.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up efforts.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; Suboptimal reaction temperature; Inefficient stirring in a larger reactor; Degradation of starting material or product.- Monitor reaction progress using TLC or HPLC to ensure completion. - Optimize reaction temperature and time for the specific scale. - Ensure adequate mixing to maintain a homogeneous reaction mixture. - Consider a one-pot synthesis to minimize handling and potential for degradation.[1][2]
Impure Product / By-product Formation Side reactions due to harsh conditions (e.g., high temperature); Presence of impurities in starting materials; Cross-reactivity of reagents.- Employ milder reaction conditions.[1][2] - Ensure high purity of starting materials. - Protect reactive functional groups if necessary. - For syntheses involving thionyl chloride, be aware of potential chlorination of the pyridine ring.[3]
Difficulty in Purification Poor solubility of the product or impurities; Formation of a complex mixture of by-products; Inefficient crystallization.- Utilize advanced purification techniques such as column chromatography or preparative HPLC. - Optimize crystallization conditions (solvent, temperature, cooling rate). - Consider acid-base extraction to separate the amphoteric product from non-polar impurities.
Poor Solubility of Starting Materials Inappropriate solvent; High concentration of reactants.- Screen for a more suitable solvent or solvent mixture. - Perform the reaction at a higher dilution, although this may impact reaction rate and reactor volume efficiency.
Inconsistent Results at Larger Scale Mass and heat transfer limitations; Inefficient mixing; "Hot spots" in the reactor.- Ensure the reactor is appropriately sized and designed for the scale of the reaction. - Use a robust agitation system to ensure homogeneity. - Implement controlled addition of reagents to manage exothermic reactions.
Product Degradation During Work-up Unstable product at certain pH values or temperatures.- Perform work-up at a controlled temperature (e.g., on an ice bath). - Carefully control the pH during extraction and precipitation steps.

Frequently Asked Questions (FAQs)

1. What are the common synthetic routes for this compound?

While specific literature on the large-scale synthesis of this compound is limited, common routes for analogous pyridine dicarboxylic acids often involve the oxidation of corresponding dimethylpyridines or the hydrolysis of dinitriles or diesters.[4][5] A novel one-pot synthesis for 4-substituted pyridine-2,6-dicarboxylic acid derivatives has been developed to overcome the long synthetic routes and harsh conditions of traditional methods.[1][2]

2. What are the key challenges in scaling up the production of this compound?

Key challenges are similar to those for other fine chemicals and include:

  • Achieving high yields and purity: This is crucial for its use as a pharmaceutical intermediate.[6]

  • Managing by-product formation: Side reactions can complicate purification and reduce yield.

  • Process safety: Handling of reagents and control of reaction exotherms become more critical at scale.

  • Purification: Developing a scalable and efficient purification method, such as crystallization, is essential.

  • Environmental considerations: Minimizing waste and using greener solvents are increasingly important.

3. How can I improve the purity of my final product?

High purity, often greater than 97%, is expected for pharmaceutical intermediates.[6] To improve purity:

  • Recrystallization: This is a common and effective method for purifying solid compounds. Experiment with different solvent systems to find optimal conditions.

  • Chromatography: For challenging separations, column chromatography or preparative HPLC can be used, although this may be less cost-effective at a large scale.

  • Acid-Base Treatment: Dissolving the crude product in a basic solution and re-precipitating by adding acid can remove non-acidic impurities.

4. What are some recommended analytical techniques to monitor the reaction and product purity?

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of a reaction.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on reaction conversion and product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product and can help identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

5. Are there any "green" synthesis approaches for pyridine dicarboxylic acids?

Yes, research is ongoing to develop greener synthesis methods for related compounds like dipicolinic acid, focusing on biocatalysis and the use of more environmentally friendly reagents and solvents.[7] One-pot syntheses also contribute to greener chemistry by reducing the number of steps and waste generated.[1][2]

Experimental Protocols

A detailed experimental protocol for the synthesis of the related compound, 4-aminopyridine-2-carboxylic acid, is provided below as a reference. This can serve as a starting point for developing a protocol for the dicarboxylic acid analogue.

Synthesis of 4-Aminopyridine-2-carboxylic Acid from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram) [8]

  • Reaction Setup: A thick suspension of Picloram (8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL) is prepared in a suitable reactor.

  • Hydrogenation: The reactor is purged twice with hydrogen and then maintained under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours with stirring.

  • Heating: The mixture is subsequently heated to 70°C and maintained for 12 hours.

  • Filtration: Upon completion of the reaction, the cooled suspension is filtered through diatomaceous earth.

  • Precipitation: The filtrate is acidified to a pH of 3 with concentrated HCl (~3.5 mL), at which point a precipitate is generated.

  • Isolation: The solid product is collected by filtration and dried overnight under high vacuum to afford 4-aminopyridine-2-carboxylic acid as a beige solid.

Yield: 4.6 g (99%) Analysis: LCMS m/z 139.1 (M + H)⁺, ret. time= 0.21 min.[8]

Visualizations

Experimental Workflow: Synthesis of 4-Aminopyridine-2-carboxylic Acid

G cluster_0 Reaction cluster_1 Work-up and Purification start Suspend Picloram and Pd/C in LiOH solution hydrogenation Hydrogenate at 40°C, 45 PSI for 4h start->hydrogenation heating Heat to 70°C for 12h hydrogenation->heating filtration1 Filter through diatomaceous earth heating->filtration1 acidification Acidify filtrate to pH 3 with HCl filtration1->acidification precipitation Precipitate forms acidification->precipitation filtration2 Collect solid by filtration precipitation->filtration2 drying Dry under high vacuum filtration2->drying end end drying->end Final Product: 4-Aminopyridine-2-carboxylic acid

Caption: Workflow for the synthesis of 4-aminopyridine-2-carboxylic acid.

Troubleshooting Logic: Low Product Yield

G cluster_checks Initial Checks cluster_optimization Process Optimization start Low Yield Observed check_reaction Was the reaction complete? start->check_reaction check_purity Are starting materials pure? start->check_purity check_degradation check_degradation start->check_degradation Product loss during work-up? optimize_temp Optimize temperature and time check_reaction->optimize_temp No optimize_mixing Improve agitation check_reaction->optimize_mixing Incomplete at scale check_purity->optimize_temp Yes solution solution optimize_temp->solution Improved Yield optimize_mixing->solution optimize_workup Modify work-up procedure optimize_workup->solution check_degradation->optimize_workup Yes

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: 4-Aminopyridine-2,6-dicarboxylic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability studies for 4-Aminopyridine-2,6-dicarboxylic acid in various solutions are not extensively available in published literature. The information provided herein is based on general chemical principles, data from structurally related compounds, and supplier recommendations for the solid material. Researchers are strongly advised to perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Some suppliers recommend storage at 2-8°C.[2] It is also advisable to protect the compound from light.

Q2: What solvents can be used to dissolve this compound?

A2: While specific solubility data is limited, pyridinedicarboxylic acids are generally soluble in water and organic solvents like alcohols.[3] The solubility in aqueous solutions is expected to be highly dependent on pH due to the presence of two carboxylic acid groups and an amino group.

Q3: What are the potential stability issues for this compound in solution?

A3: Based on its structure, potential stability issues could include:

  • pH sensitivity: The carboxylic acid and amino groups mean the molecule's charge and reactivity will change significantly with pH. Extreme pH values may promote degradation.

  • Oxidation: The aminopyridine ring may be susceptible to oxidation, which can be catalyzed by light, air (oxygen), and metal ions.

  • Decarboxylation: Pyridinecarboxylic acids can undergo decarboxylation (loss of CO2), particularly at elevated temperatures.[4]

  • Photosensitivity: Aminopyridine compounds can be light-sensitive. It is recommended to protect solutions from light.

Q4: How can I tell if my solution of this compound has degraded?

A4: Signs of degradation may include a change in color, the formation of a precipitate, or a decrease in performance in your assay. For quantitative assessment, analytical techniques like HPLC with a UV detector or LC-MS are recommended to monitor the purity of the solution over time.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitate forms in the solution upon storage. - The solution is supersaturated.- Change in temperature affecting solubility.- Degradation product is insoluble.- pH shift causing precipitation.- Gently warm the solution to see if the precipitate redissolves.- Prepare a more dilute solution.- Filter the solution before use.- Buffer the solution to maintain a stable pH.- Store at a constant temperature.
Solution changes color (e.g., turns yellow or brown). - Oxidation of the aminopyridine ring.- Light-induced degradation.- Prepare fresh solutions before use.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Protect the solution from light by using amber vials or wrapping the container in foil.- Add a small amount of an antioxidant, if compatible with your experiment.
Loss of compound activity or inconsistent results. - Chemical degradation of the compound.- Confirm the concentration and purity of the solution using an analytical method like HPLC.- Prepare fresh stock solutions more frequently.- Evaluate the stability of the compound in your specific experimental buffer and at the working temperature.
Difficulty dissolving the compound. - Low solubility in the chosen solvent.- Incorrect pH for dissolution.- Try a different solvent or a co-solvent system.- Adjust the pH of the aqueous solution. For this amphoteric molecule, solubility will be lowest at its isoelectric point and higher at acidic or basic pH. Start with a slightly basic pH to deprotonate the carboxylic acids.- Use sonication or gentle heating to aid dissolution.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 2683-49-0[1][5]
Molecular Formula C7H6N2O4[1][]
Molecular Weight 182.13 g/mol [][7]
Appearance Solid (form may vary)N/A
Purity Typically ≥95%[1]
Storage (Solid) Dry, cool, well-ventilated, protected from light. 2-8°C recommended by some suppliers.[2]

Experimental Protocols

Protocol for Preparation and Stability Testing of a Stock Solution

This protocol provides a general framework. You must adapt it to your specific solvent and concentration requirements.

  • Materials and Equipment:

    • This compound

    • Solvent of choice (e.g., DMSO, water, buffer)

    • Calibrated balance

    • Volumetric flasks

    • Pipettes

    • pH meter (for aqueous solutions)

    • Vortex mixer and/or sonicator

    • Sterile filters (if required)

    • Amber glass vials or clear vials with aluminum foil

    • HPLC or LC-MS system for analysis

  • Preparation of Stock Solution (Example: 10 mM in DMSO):

    • Accurately weigh the required amount of this compound (e.g., 1.82 mg for 1 mL of 10 mM solution).

    • Transfer the solid to a volumetric flask.

    • Add a portion of the solvent (e.g., ~0.8 mL of DMSO).

    • Vortex or sonicate until the solid is completely dissolved.

    • Add solvent to the final volume and mix thoroughly.

    • If necessary, filter the solution through a 0.22 µm filter.

  • Stability Assessment:

    • Immediately after preparation (Time 0), take an aliquot of the stock solution and analyze it by HPLC or LC-MS to determine the initial purity and concentration.

    • Divide the remaining stock solution into several aliquots in amber vials.

    • Store the aliquots under different conditions you wish to test (e.g., 4°C, room temperature, -20°C).

    • At regular intervals (e.g., 24 hours, 1 week, 1 month), analyze one aliquot from each storage condition.

    • Compare the purity and concentration to the Time 0 sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Solution Instability start Solution Instability Observed (e.g., color change, precipitate, loss of activity) check_visual Visual Inspection: Precipitate or Color Change? start->check_visual precipitate Precipitate Observed check_visual->precipitate Yes color_change Color Change Observed check_visual->color_change Yes, color change no_visual_change No Visual Change (Loss of Activity) check_visual->no_visual_change No check_solubility Check Solubility: Is solution supersaturated? precipitate->check_solubility check_oxidation Consider Oxidation: Stored in air/light? color_change->check_oxidation analytical_validation Analytical Validation: Use HPLC/LC-MS to confirm degradation no_visual_change->analytical_validation lower_concentration Action: Lower Concentration or Use Co-solvent check_solubility->lower_concentration Yes check_ph Check pH: Could pH shift cause precipitation? check_solubility->check_ph No lower_concentration->analytical_validation use_buffer Action: Use a Buffered Solvent check_ph->use_buffer Yes check_ph->analytical_validation No/Unsure use_buffer->analytical_validation protect_solution Action: Store under inert gas and protect from light check_oxidation->protect_solution Yes check_oxidation->analytical_validation No protect_solution->analytical_validation

Caption: Troubleshooting workflow for solution instability.

Factors_Affecting_Stability Factors Influencing Stability of this compound compound This compound in Solution Degradation Degradation compound->Degradation pH pH Hydrolysis Hydrolysis pH->Hydrolysis Oxidation Oxidation pH->Oxidation Temperature Temperature Temperature->Hydrolysis Decarboxylation Decarboxylation Temperature->Decarboxylation Solvent Solvent Solvent->Hydrolysis Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Oxygen Oxygen (Air) Oxygen->Oxidation Degradation->Hydrolysis Degradation->Oxidation Degradation->Decarboxylation Degradation->Photodegradation

Caption: Factors influencing compound stability in solution.

References

Technical Support Center: MOF Formation with 4-Aminopyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using 4-Aminopyridine-2,6-dicarboxylic acid as an organic linker.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of MOFs with this compound. This guide addresses common issues in a question-and-answer format, offering potential solutions based on established principles of MOF synthesis and data from structurally related systems.

Question 1: I am not getting any crystalline product. The result is an amorphous powder or no precipitate at all.

Answer:

The lack of crystallinity can stem from several factors, including reaction kinetics, solubility of reactants, and inappropriate reaction conditions. Here are some troubleshooting steps:

  • Optimize Solvent System: The choice of solvent is critical in solvothermal and hydrothermal synthesis.[1] If you are using a single solvent like DMF or ethanol, consider using a solvent mixture to fine-tune the solubility of the metal salt and the linker. For instance, a mixture of DMF and water or DMF and ethanol can alter the polarity and influence crystal nucleation and growth.[2]

  • Adjust Reaction Temperature and Time: MOF crystallization is highly dependent on temperature. A temperature that is too low may not provide sufficient energy for crystal formation, while a temperature that is too high can lead to the formation of dense, non-porous phases or decomposition of the linker. It is recommended to screen a range of temperatures (e.g., 80°C to 150°C) and reaction times (e.g., 24 to 72 hours).[1]

  • Control pH Level: The pH of the reaction mixture significantly impacts the deprotonation of the carboxylic acid groups and the coordination of the pyridine nitrogen.[3] The amino group on the pyridine ring can also be protonated at low pH, preventing its involvement in coordination or hydrogen bonding. The use of pH modulators, such as weak acids or bases, can help control the crystallization process. Acetic acid, for example, can act as a modulator, influencing nucleation and crystal growth.[4]

  • Vary Reactant Concentrations: High reactant concentrations can sometimes lead to rapid precipitation of an amorphous product.[5] Try decreasing the concentration of the metal salt and the linker to slow down the reaction rate and promote the growth of well-defined crystals.

Question 2: The Powder X-Ray Diffraction (PXRD) pattern of my product does not match any known MOF structures, or it shows broad peaks indicating poor crystallinity.

Answer:

Unmatched or poor PXRD patterns suggest the formation of a novel phase, a mixture of phases, or a poorly crystalline material.

  • Phase Purity: The presence of multiple crystalline phases can result in a complex PXRD pattern. This can be caused by competing reaction kinetics. To favor the formation of a single phase, systematically vary the reaction parameters as mentioned above (solvent, temperature, time, pH, and concentration).

  • Reference Patterns: Since specific PXRD data for MOFs with this compound is not widely available in public databases, it is crucial to meticulously record your experimental conditions for any crystalline phases you obtain to build your own reference library.

  • Improve Crystallinity: To improve the crystallinity of your product, consider the following:

    • Slower Cooling Rate: After the hydrothermal or solvothermal reaction, allow the autoclave or reactor to cool down to room temperature slowly over an extended period (e.g., 24 hours). This can promote the growth of larger, more ordered crystals.

    • Use of Modulators: As mentioned earlier, modulators like monocarboxylic acids (e.g., acetic acid, formic acid) can compete with the dicarboxylic linker for coordination to the metal centers, thereby slowing down the crystal growth rate and often leading to more crystalline materials with fewer defects.[4]

Question 3: I am observing the formation of an unexpected crystal structure or a low-dimensional coordination polymer (e.g., 1D chain or 2D layer) instead of a 3D MOF.

Answer:

The dimensionality of the resulting framework is influenced by the coordination preferences of the metal ion and the geometry of the organic linker, as well as the reaction conditions.

  • Role of Metal Ion: The choice of the metal ion is crucial. Lanthanide ions, for example, have higher coordination numbers and can favor the formation of 3D frameworks.[6] Transition metals like Cu(II) and Zn(II) can yield a variety of structures from 1D chains to 3D networks depending on the reaction conditions.[1]

  • Influence of Ancillary Ligands/Spacers: The addition of co-ligands or spacers can influence the final structure. For instance, the use of N-heterocyclic spacers in conjunction with pyridine-2,6-dicarboxylic acid has been shown to result in different dimensionalities.[4]

  • Solvent Coordination: Solvents can coordinate to the metal centers and block potential coordination sites, leading to lower-dimensional structures. Trying different solvents or adjusting the reaction temperature to favor solvent removal from the coordination sphere might promote the formation of a 3D framework.

Question 4: My product seems to be unstable and loses its crystallinity upon solvent removal.

Answer:

Framework stability is a common issue in MOF chemistry. The loss of crystallinity upon activation (solvent removal) is often due to the collapse of the porous structure.

  • Solvent Exchange: Before heating the sample under vacuum to remove the guest solvent molecules, it is often beneficial to perform a solvent exchange. This involves soaking the as-synthesized MOF in a low-boiling-point solvent (e.g., acetone or chloroform) for several days to replace the high-boiling-point synthesis solvent (e.g., DMF). This gentle process can help preserve the framework's integrity during the final activation step.

  • Critical Point Drying: For particularly sensitive frameworks, supercritical CO2 drying can be an effective method to remove guest solvents without causing the pores to collapse due to capillary forces.

Frequently Asked Questions (FAQs)

Q1: What is the role of the amino group in this compound in MOF formation?

A1: The amino group (-NH2) can have several effects on MOF synthesis and properties:

  • Coordination: The amino group can potentially coordinate to the metal center, although this is less common than coordination through the pyridine nitrogen and carboxylate oxygens.

  • Hydrogen Bonding: The amino group can act as a hydrogen bond donor, influencing the packing of the crystal structure and potentially templating the formation of specific topologies.

  • Basicity and Reactivity: The amino group increases the basicity of the pyridine ring, which can affect the reaction kinetics and the pH at which the MOF forms. It is also a potential site for post-synthetic modification.

Q2: What are the typical reaction conditions for synthesizing MOFs with pyridine-dicarboxylic acid-based linkers?

A2: Solvothermal and hydrothermal methods are most commonly employed.[1] Typical conditions involve heating the reactants in a sealed vessel at temperatures ranging from 80°C to 180°C for 24 to 72 hours. The choice of solvent is crucial, with N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, and water, or mixtures thereof, being common.[2]

Q3: How can I characterize the product of my reaction?

A3: The primary characterization technique for MOFs is Powder X-Ray Diffraction (PXRD) to confirm crystallinity and phase purity. Other important techniques include:

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and identify the loss of guest solvent molecules.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal center (a shift in the C=O stretching frequency is typically observed).

  • Gas Adsorption Analysis (e.g., N2 at 77 K): To determine the porosity and surface area of the activated MOF.

  • Single-Crystal X-Ray Diffraction: If single crystals can be obtained, this technique provides the definitive crystal structure.

Quantitative Data Summary

The following table summarizes typical ranges for key experimental parameters in the synthesis of MOFs with pyridine-dicarboxylic acid-based linkers, which can serve as a starting point for optimization with this compound.

ParameterTypical RangeNotes
Temperature 80 - 180 °CLower temperatures may favor kinetic products, while higher temperatures favor thermodynamic products.
Time 24 - 72 hoursLonger reaction times can sometimes improve crystallinity.
Metal:Ligand Molar Ratio 1:1 to 1:2The optimal ratio depends on the desired stoichiometry and should be determined empirically.
Solvent DMF, DEF, Ethanol, Water, or mixturesThe choice of solvent affects the solubility of reactants and can influence the resulting structure.[1][2]
pH 3 - 7The pH affects the deprotonation of the linker and the coordination of N-donor atoms.[3]

Experimental Protocols

General Protocol for Solvothermal Synthesis of a MOF with this compound

This protocol is a general starting point and should be optimized for specific metal-ligand systems.

  • Reactant Preparation: In a glass vial, combine the metal salt (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol) and this compound (0.1 mmol).

  • Solvent Addition: Add the chosen solvent or solvent mixture (e.g., 5 mL of DMF/Ethanol 1:1 v/v).

  • Homogenization: Cap the vial and sonicate the mixture for 10-15 minutes to ensure homogeneity.

  • Reaction: Place the vial inside a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a set temperature (e.g., 120°C) for a specified duration (e.g., 48 hours).

  • Cooling: After the reaction is complete, turn off the oven and allow the autoclave to cool down to room temperature slowly.

  • Product Isolation: Collect the crystalline product by filtration or decantation.

  • Washing: Wash the product with fresh solvent (e.g., DMF, then ethanol) to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80°C) or by air drying.

Visualizations

Experimental Workflow for MOF Synthesis

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing cluster_characterization Characterization Metal_Salt Metal Salt Mixing Mixing & Homogenization Metal_Salt->Mixing Ligand 4-Aminopyridine-2,6- dicarboxylic acid Ligand->Mixing Solvent Solvent(s) Solvent->Mixing Heating Solvothermal/ Hydrothermal Reaction Mixing->Heating Cooling Slow Cooling Heating->Cooling Isolation Filtration/ Decantation Cooling->Isolation Washing Washing Isolation->Washing Drying Drying Washing->Drying PXRD PXRD Drying->PXRD TGA TGA Drying->TGA FTIR FTIR Drying->FTIR

A generalized workflow for the synthesis and characterization of MOFs.

Troubleshooting Logic for Poor Crystallinity

Troubleshooting_Crystallinity Start Poor or No Crystalline Product Check_Solvent Optimize Solvent System (e.g., mixtures) Start->Check_Solvent Check_Temp_Time Vary Temperature & Reaction Time Start->Check_Temp_Time Check_pH Adjust pH (e.g., with modulators) Start->Check_pH Check_Conc Vary Reactant Concentrations Start->Check_Conc Improved Crystalline Product Obtained Check_Solvent->Improved Check_Temp_Time->Improved Check_pH->Improved Check_Conc->Improved

A decision-making diagram for troubleshooting poor crystallinity in MOF synthesis.

References

Technical Support Center: Optimization of Crystal Growth for 4-Aminopyridine-2,6-dicarboxylic Acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and crystal growth optimization of Metal-Organic Frameworks (MOFs) based on the 4-Aminopyridine-2,6-dicarboxylic acid linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges during experimentation.

Section 1: Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound MOFs, offering potential causes and recommended solutions.

Issue Potential Causes Recommended Solutions
1. Formation of Amorphous Precipitate Instead of Crystalline Product - Incorrect pH: The pH of the reaction mixture is critical for the deprotonation of the carboxylic acid groups and the coordination with the metal center. Too low a pH will protonate the pyridine nitrogen, hindering coordination, while a very high pH can lead to rapid precipitation of metal hydroxides or overly rapid deprotonation of the linker, preventing ordered crystal growth.[1] - Inappropriate Solvent System: The polarity and coordinating ability of the solvent can significantly influence the solubility of precursors and the kinetics of crystal nucleation and growth.[2][3][4] - Rapid Precipitation: High precursor concentrations or excessively high temperatures can lead to rapid, uncontrolled precipitation, favoring amorphous material over crystalline MOFs.- Optimize pH: Systematically vary the pH of the reaction mixture. The addition of a base (e.g., NaOH, triethylamine) or an acid (e.g., HCl, HNO₃) in small increments can help identify the optimal pH window for crystallization. For amino-functionalized linkers, a slightly basic to neutral pH is often a good starting point. - Solvent Screening: Experiment with different solvents or solvent mixtures (e.g., DMF, DEF, ethanol, water). The choice of solvent can affect crystal morphology and phase purity.[2][3][4] - Control Reaction Rate: Reduce the initial concentration of the metal salt and/or the organic linker. Lowering the reaction temperature or employing a slower heating rate can also promote the formation of crystalline material.
2. Poor Crystallinity or Small Crystal Size - Suboptimal Reaction Time and Temperature: Insufficient reaction time may not allow for complete crystal growth, while excessively high temperatures can lead to the formation of many small nuclei instead of the growth of larger crystals.[5][6] - Presence of Impurities: Impurities in the reactants or solvent can inhibit crystal growth or lead to the formation of defects. - Lack of Modulators: Modulators, such as monocarboxylic acids (e.g., acetic acid, benzoic acid), can compete with the linker for coordination to the metal centers, slowing down the crystallization process and promoting the growth of larger, more well-defined crystals.[7]- Optimize Time and Temperature: Conduct a systematic study by varying the reaction time (e.g., 12, 24, 48, 72 hours) and temperature (e.g., 80, 100, 120, 140 °C).[5][6] Monitor the crystallinity and crystal size using techniques like Powder X-ray Diffraction (PXRD) and Scanning Electron Microscopy (SEM). - Use High-Purity Reagents: Ensure the use of high-purity starting materials and solvents. - Introduce Modulators: Add a modulator to the reaction mixture. The concentration of the modulator is a critical parameter to optimize, as excessive amounts can inhibit MOF formation entirely.
3. Phase Impurity or Formation of Undesired Crystal Phases - Incorrect Metal-to-Linker Ratio: The stoichiometry of the metal salt and the organic linker is a key factor in determining the resulting MOF topology. - Influence of the Metal Salt Anion: The counter-ion of the metal salt (e.g., nitrate, chloride, acetate) can influence the coordination environment and the final structure. - Temperature-Dependent Phase Transitions: Different crystal phases may be thermodynamically stable at different temperatures.- Vary Stoichiometry: Systematically vary the molar ratio of the metal salt to the this compound linker. - Screen Metal Salts: Experiment with different metal salts containing the same metal cation but different anions. - Precise Temperature Control: Ensure accurate and stable temperature control during the synthesis. Explore different temperature ranges to target the desired phase.
4. Crystal Defects and Low Porosity - Rapid Crystallization: Fast reaction kinetics can lead to the incorporation of defects, such as missing linkers or metal clusters, into the crystal structure.[8] - Incomplete Solvent Removal: Residual solvent molecules trapped within the pores can lead to a lower than expected surface area.- Employ Modulators: The use of modulators can slow down crystallization and reduce the formation of defects.[3][9] - Optimize Activation Procedure: After synthesis, employ a thorough solvent exchange and activation procedure (e.g., soaking in a volatile solvent like acetone or methanol followed by heating under vacuum) to effectively remove guest molecules from the pores.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the synthesis of a this compound MOF?

A1: A common starting point for the synthesis of pyridine-dicarboxylate based MOFs is the solvothermal or hydrothermal method.[10] A typical initial experiment would involve combining the this compound linker and a metal salt (e.g., a nitrate or acetate salt of Zn(II), Cu(II), or Co(II)) in a solvent like N,N-dimethylformamide (DMF) or a mixture of DMF and ethanol or water. The mixture is then sealed in a Teflon-lined autoclave and heated to a temperature between 100-140 °C for 24-72 hours.

Q2: How does the amino group on the pyridine ring affect the synthesis?

A2: The amino group introduces a basic site on the linker, which can influence the overall pH of the reaction mixture and participate in hydrogen bonding interactions. This can affect the self-assembly process and the final structure of the MOF. It may also provide a site for post-synthetic modification. The presence of the amino group can also impact the thermal stability of the resulting MOF.

Q3: What is the role of a modulator and how do I choose one?

A3: A modulator is a compound, typically a monocarboxylic acid, that competes with the primary linker for coordination to the metal ions.[7] This competition slows down the rate of crystal nucleation and growth, which can lead to larger, more crystalline, and less defective MOF crystals. Common modulators include acetic acid, formic acid, and benzoic acid. The choice and concentration of the modulator are critical and often require empirical optimization. A good starting point is to use a modulator with a similar chemical nature to the linker's coordinating group.

Q4: How can I improve the yield of my MOF synthesis?

A4: Optimizing the reaction conditions is key to improving the yield. Factors to consider include:

  • Reaction Time and Temperature: As shown in studies on MOF-5, extending the reaction time at a given temperature can increase the product yield up to a certain point, after which the crystallinity might decrease.[5]

  • Precursor Concentration: Increasing the concentration of reactants can sometimes increase the yield, but it may also lead to the formation of amorphous precipitates. A balance needs to be found.

  • pH: Ensuring the reaction is at the optimal pH for crystallization will maximize the conversion of precursors to the desired MOF.

Q5: My PXRD pattern shows broad peaks. What does this indicate and how can I fix it?

A5: Broad peaks in a Powder X-ray Diffraction (PXRD) pattern typically indicate either very small crystallite size or poor crystallinity (a disordered structure). To address this, you can try:

  • Optimizing Crystallization Conditions: Refer to the troubleshooting guide for improving crystallinity, such as adjusting the temperature, time, and using modulators.

  • Annealing: In some cases, post-synthetic thermal treatment (annealing) at a suitable temperature can improve the crystallinity of the material.

Section 3: Experimental Protocols

Generalized Solvothermal Synthesis Protocol

  • Reactant Preparation:

    • In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol, 18.2 mg) in 10 mL of N,N-dimethylformamide (DMF). Sonicate briefly if necessary to aid dissolution.

    • In a separate vial, dissolve the metal salt (e.g., Zinc nitrate hexahydrate, 0.1 mmol, 29.7 mg) in 5 mL of DMF.

  • Reaction Mixture Assembly:

    • Slowly add the metal salt solution to the linker solution while stirring.

    • (Optional) If using a modulator, add the desired amount (e.g., 10-50 equivalents relative to the linker) to the reaction mixture.

    • (Optional) For pH adjustment, a small amount of a suitable acid or base can be added at this stage.

  • Crystallization:

    • Seal the vial tightly and place it inside a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave in an oven at a constant temperature (e.g., 120 °C) for a specified duration (e.g., 48 hours).

  • Product Isolation and Purification:

    • After the reaction is complete, allow the autoclave to cool down slowly to room temperature.

    • Collect the crystalline product by filtration or centrifugation.

    • Wash the product thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted precursors.

    • To activate the MOF, immerse the product in a volatile solvent such as acetone or methanol for 24 hours, replacing the solvent several times.

    • Dry the activated MOF under vacuum at an elevated temperature (e.g., 100-150 °C) for 12 hours to remove the solvent molecules from the pores.

Section 4: Quantitative Data Summary

The following tables summarize quantitative data from studies on related MOF systems, which can serve as a guide for optimizing the synthesis of this compound MOFs.

Table 1: Influence of Synthesis Temperature and Time on MOF-5 Crystallinity and Yield [5]

Temperature (°C)Time (h)CrystallinityYield (g)
105144High0.53
12024High-
12072-0.68
14012High-

Table 2: Solvothermal Synthesis Conditions for MOFs with 3,5-Pyridinedicarboxylic Acid [12]

MOFMetal SaltMetal:Linker RatioSolventTemperature (°C)Time (h)
Co-MOFCo(NO₃)₂·6H₂O1:1DMF/H₂O12072
Zn-MOFZn(NO₃)₂·6H₂O1:1DMF/H₂O12072

Table 3: Modulated Hydrothermal Synthesis of Hf-based MOFs [4]

MOFMetal PrecursorLinkerModulatorSolventTemperature (°C)Time (h)
Hf-MOF-808HfOCl₂·8H₂OH₃BTCAcetic AcidH₂O/Acetic Acid (1:1)10037
Hf-UiO-NH₂HfOCl₂·8H₂O2-Aminoterephthalic acidAcetic AcidH₂O/Acetic Acid12020

Section 5: Visualizations

Diagram 1: General Experimental Workflow for MOF Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_characterization Characterization prep_linker Dissolve Linker mix Mix Solutions prep_linker->mix prep_metal Dissolve Metal Salt prep_metal->mix add_mod Add Modulator (optional) mix->add_mod adjust_ph Adjust pH (optional) add_mod->adjust_ph heating Hydro/Solvothermal Reaction adjust_ph->heating cooling Cool to Room Temperature heating->cooling filtration Filtration/Centrifugation cooling->filtration washing Wash with Solvent filtration->washing activation Solvent Exchange & Activation washing->activation pxrd PXRD activation->pxrd sem SEM activation->sem ftir FT-IR activation->ftir tga TGA activation->tga

Caption: A generalized workflow for the synthesis and characterization of MOFs.

Diagram 2: Troubleshooting Logic for Poor Crystallinity

G cluster_temp_time Temperature & Time cluster_concentration Concentration cluster_modulator Modulator start Issue: Poor Crystallinity check_params Review Synthesis Parameters start->check_params temp_too_high Temp too high/low? check_params->temp_too_high conc_too_high Concentration too high? check_params->conc_too_high no_modulator No modulator used? check_params->no_modulator time_too_short Time too short? temp_too_high->time_too_short adjust_temp_time Optimize T & t time_too_short->adjust_temp_time solution Improved Crystallinity adjust_temp_time->solution adjust_conc Decrease Concentration conc_too_high->adjust_conc adjust_conc->solution add_modulator Add Modulator no_modulator->add_modulator add_modulator->solution

Caption: A decision tree for troubleshooting poor MOF crystallinity.

References

Technical Support Center: Synthesis of 4-Aminopyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Aminopyridine-2,6-dicarboxylic acid. Our aim is to help you identify potential impurities, optimize reaction conditions, and ensure the highest possible purity of your final product.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound, which typically proceeds through a two-step synthesis starting from chelidonic acid, followed by the formation of chelidamic acid, and a final amination step.

Problem Potential Cause Recommended Solution
Low Yield of Chelidonic Acid Self-condensation of acetone: The enolate of acetone can react with another molecule of acetone in an aldol condensation.- Slowly add the acetone to the reaction mixture. - Consider pre-forming the enolate of diethyl oxalate with a strong base like sodium ethoxide before the addition of acetone.
Saponification of esters: Use of hydroxide bases (e.g., NaOH, KOH) can hydrolyze the diethyl oxalate starting material or the product.- Use an alkoxide base such as sodium ethoxide that matches the ester's alcohol component to prevent transesterification.
Incomplete reaction: Insufficient reaction time or temperature.- Ensure the reaction is stirred for the recommended duration at the appropriate temperature to drive it to completion.
Low Yield of this compound Incomplete amination of chelidamic acid: Insufficient reaction time, temperature, or amount of aminating agent.- Optimize the reaction time and temperature for the amination step. - Ensure a sufficient excess of the aminating agent (e.g., ammonia) is used.[1]
Side reactions during amination: The hydroxy group of chelidamic acid can undergo other reactions if the conditions are not optimal.- Carefully control the reaction temperature and pressure. - Use a suitable solvent to minimize side reactions.
Product is colored (yellow or brown) Presence of colored impurities from the synthesis of chelidamic acid. - Treat the crude chelidamic acid solution with activated carbon before precipitation to adsorb colored impurities.[1]
Formation of azo compounds: Side reactions in amination processes can sometimes lead to colored azo compounds.- Ensure complete reduction of any potential nitro intermediates if they are used in an alternative synthetic route.
Presence of Starting Material (Chelidamic Acid) in Final Product Incomplete amination reaction. - Increase the reaction time and/or temperature of the amination step. - Ensure efficient stirring to maintain a homogenous reaction mixture.
Broad peaks in ¹H NMR spectrum Presence of water: Pyridine derivatives can be hygroscopic.- Dry the final product under high vacuum. - Use anhydrous solvents for recrystallization and NMR sample preparation.
Unexpected peaks in NMR or MS Residual solvents: Solvents used during synthesis or purification may be present.- Ensure the product is thoroughly dried under vacuum, possibly with gentle heating.
Formation of by-products: Potential by-products from the amination of a pyridine ring include N-oxides or pyridones.- Purify the product using recrystallization or column chromatography. - Adjust the pH during workup to selectively precipitate the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most likely impurity in my final this compound product?

A1: The most probable impurity is the starting material from the final step, chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), resulting from an incomplete amination reaction.

Q2: My chelidonic acid synthesis has a low yield. What are the common side reactions?

A2: The synthesis of chelidonic acid from diethyl oxalate and acetone is a Claisen-type condensation. Common side reactions include the self-condensation of acetone (an aldol condensation) and saponification of the ester if an inappropriate base is used.[2] To minimize these, slowly add the acetone and use an alkoxide base like sodium ethoxide.

Q3: How can I remove colored impurities from my product?

A3: Colored impurities, which may form during the synthesis of the chelidamic acid intermediate, can often be removed by treating a solution of the crude product with activated carbon followed by hot filtration.[1]

Q4: What analytical techniques are best for identifying impurities in my final product?

A4: A combination of techniques is recommended. ¹H NMR and ¹³C NMR spectroscopy can identify the main product and any major organic impurities. LC-MS (Liquid Chromatography-Mass Spectrometry) is highly effective for detecting and identifying trace impurities, including unreacted starting materials and side-products.

Q5: Can decarboxylation be a problem during the synthesis?

A5: While possible at high temperatures, decarboxylation of pyridine dicarboxylic acids generally requires specific catalysts or harsh conditions. If the reaction temperatures are kept within the recommended ranges for each step, significant decarboxylation is unlikely.

Experimental Protocols

Protocol 1: Synthesis of Chelidonic Acid

This protocol is based on the Claisen condensation of diethyl oxalate and acetone.

Materials:

  • Diethyl oxalate

  • Acetone (anhydrous)

  • Sodium ethoxide

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of sodium ethoxide in absolute ethanol.

  • Slowly add a mixture of anhydrous acetone and diethyl oxalate to the sodium ethoxide solution with vigorous stirring.

  • Heat the reaction mixture to reflux for the specified time to allow the condensation to complete.

  • After cooling, neutralize the reaction mixture with concentrated hydrochloric acid to precipitate the crude chelidonic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of Chelidamic Acid (4-hydroxypyridine-2,6-dicarboxylic acid)

This protocol describes the conversion of chelidonic acid to chelidamic acid.[1]

Materials:

  • Chelidonic acid

  • Ammonium hydroxide (30% aqueous solution)

  • Activated carbon

  • Hydrochloric acid (concentrated)

Procedure:

  • Suspend the crude chelidonic acid in a 30% aqueous ammonia solution at 0°C.

  • Stir the mixture at room temperature for 48 hours.

  • Remove excess ammonia under reduced pressure.

  • Add water to the residue and decolorize by refluxing with activated carbon for 15 minutes.

  • Perform a hot filtration to remove the activated carbon.

  • Cool the filtrate to room temperature and acidify to pH 1 with concentrated hydrochloric acid to precipitate the chelidamic acid.

  • Filter the white precipitate, wash with cold water, and dry under vacuum.

Protocol 3: Synthesis of this compound

This protocol outlines the amination of chelidamic acid.

Materials:

  • Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid)

  • Ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent)

  • Autoclave or sealed reaction vessel

Procedure:

  • Place chelidamic acid and the ammonia source in a high-pressure reactor (autoclave).

  • Heat the mixture to the desired temperature (e.g., 120-150°C) and maintain for several hours. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • After cooling, carefully vent the reactor and remove the solvent under reduced pressure.

  • Dissolve the crude product in a minimal amount of hot water or a suitable solvent system.

  • Allow the solution to cool slowly to induce crystallization.

  • Filter the crystals, wash with a small amount of cold solvent, and dry under high vacuum.

Visualizations

Synthesis_Pathway A Diethyl Oxalate + Acetone B Chelidonic Acid A->B Claisen Condensation (Sodium Ethoxide) C Chelidamic Acid (4-hydroxypyridine-2,6-dicarboxylic acid) B->C Ammonolysis (NH4OH) D This compound C->D Amination (Ammonia, Heat, Pressure)

Caption: Synthetic pathway for this compound.

Impurity_Formation cluster_0 Chelidonic Acid Synthesis cluster_1 Chelidamic Acid Synthesis cluster_2 Final Amination A Diethyl Oxalate + Acetone B Self-condensation Product (from Acetone) A->B Aldol Condensation C Saponification Products A->C Base Hydrolysis D Chelidonic Acid E Colored Impurities D->E Side Reactions F Chelidamic Acid G Unreacted Chelidamic Acid F->G Incomplete Reaction H N-Oxides / Pyridones F->H Side Reactions

Caption: Potential impurity formation at each synthetic stage.

Troubleshooting_Logic node_rect node_rect Start Low Yield or Impure Product CheckStep Which step is problematic? Start->CheckStep Chelidonic Chelidonic Acid Synthesis CheckStep->Chelidonic Step 1 Chelidamic Chelidamic Acid Synthesis CheckStep->Chelidamic Step 2 Final Final Amination CheckStep->Final Step 3 Sol_Chelidonic Optimize base and addition rate Chelidonic->Sol_Chelidonic Sol_Chelidamic Use activated carbon, ensure complete reaction Chelidamic->Sol_Chelidamic Sol_Final Increase reaction time/temp, purify by recrystallization Final->Sol_Final

Caption: Troubleshooting decision tree for synthesis issues.

References

refinement of experimental protocols involving 4-Aminopyridine-2,6-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Aminopyridine-2,6-dicarboxylic acid

Welcome to the technical support center for this compound (CAS: 2683-49-0). This guide provides detailed answers to frequently asked questions and troubleshooting advice to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

General Properties

Q: What are the basic chemical properties of this compound?

A: The fundamental properties are summarized below. This compound is primarily used as a key intermediate in pharmaceutical and material synthesis.[1]

PropertyValueSource
CAS Number 2683-49-0[2][3]
Molecular Formula C₇H₆N₂O₄[1][3]
Molecular Weight 182.13 g/mol [1][3]
IUPAC Name This compound[3]
Purity Typically ≥97%[1]
Synonyms 4-Amino-2,6-pyridinedicarboxylic acid[3]
Handling and Storage

Q: How should this compound be stored?

A: Proper storage is crucial to maintain the compound's integrity. Recommended storage is in a cool, dry place, in a tightly sealed container.[1] For long-term stability, refrigeration (4°C) and protection from light are advisable.

Q: Is there any stability data available for this class of compounds?

Note: This data is for a different, though structurally related, molecule and should be used as a general guideline only.

CompoundFormulationStorage ConditionDurationStability
4-Aminopyridine5 mg Capsules4°C (refrigerated), protected from light6 monthsStable, little to no loss of drug content.[4][6]
4-Aminopyridine5 mg Capsules23°C (room temp.), protected from light6 monthsStable, little to no loss of drug content.[4][6]
4-Aminopyridine5 mg Capsules37°C, protected from light1 monthStable, little to no loss of drug content.[4][6]
4-Aminopyridine10 mg CapsulesRoom Temperature, protected from light365 daysStable, retained at least 94% of initial content.[5]

Troubleshooting Guides

Solubility Issues

Q: I am having trouble dissolving this compound. What can I do?

A: Solubility can be challenging due to the molecule's zwitterionic potential (acidic carboxyl groups and a basic amino group). Follow this systematic approach to find a suitable solvent.

G start Start: Dissolve Compound in Desired Solvent check_sol Is it soluble? start->check_sol success Success: Proceed with Experiment check_sol->success Yes fail Insoluble check_sol->fail No adjust_ph Adjust pH (e.g., add base like NaOH, LiOH, or acid like HCl) fail->adjust_ph check_ph_sol Is it soluble? adjust_ph->check_ph_sol check_ph_sol->success Yes try_organic Try Polar Aprotic Solvents (e.g., DMSO, DMF) check_ph_sol->try_organic No check_org_sol Is it soluble? try_organic->check_org_sol check_org_sol->success Yes use_cosolvent Use Co-solvent System (e.g., Water/Methanol) check_org_sol->use_cosolvent No end Consult Literature for Specific Solvent Systems use_cosolvent->end

Caption: Workflow for troubleshooting solubility issues.

Detailed Steps:

  • Aqueous Solutions & pH Adjustment: The two carboxylic acid groups mean that solubility in water is highly pH-dependent. Deprotonating these groups by adding a base (e.g., NaOH, KOH, or LiOH) will form a salt, which should significantly increase aqueous solubility. Synthesis of a related compound involved using an aqueous LiOH solution.[7]

  • Organic Solvents: If an aqueous medium is not required, polar aprotic solvents such as DMSO or DMF are common alternatives for this class of compounds.

  • Co-solvents: For some applications, a mixture of solvents may be effective. For example, a study on the related pyridine-2,6-dicarboxylic acid measured its solubility in supercritical CO₂ with methanol as a co-solvent, which greatly enhanced solubility.[8]

Reaction Failure or Low Yield

Q: My reaction using this compound as a starting material is failing or giving a low yield. What should I check?

A: Reaction failures can stem from multiple sources. Use the following decision tree to diagnose the issue.

G start Problem: Low Yield or Reaction Failure check_reagents 1. Reagent Purity & Stoichiometry - Verify purity of starting material (≥97%). - Check molar ratios of all reactants. start->check_reagents check_conditions 2. Reaction Conditions - Is the temperature correct? - Is the atmosphere inert (if required)? - Is the pH optimal? check_reagents->check_conditions check_activation 3. Carboxylic Acid Activation - Are the -COOH groups properly activated? (e.g., using oxalyl chloride to form acyl chlorides) check_conditions->check_activation check_workup 4. Workup & Purification - Was the product lost during extraction? - Was the correct pH used for precipitation? - Is the chromatography method appropriate? check_activation->check_workup solution Systematically address each point to identify and resolve the issue. check_workup->solution

Caption: Logic diagram for troubleshooting reaction failures.

Key Considerations:

  • Reagent Purity: Ensure the starting material meets the required purity, typically at least 97%.[1]

  • Carboxylic Acid Activation: For reactions like amide bond formation, the carboxylic acid groups often need to be activated. A common method is conversion to an acyl chloride using reagents like oxalyl chloride in the presence of a DMF catalyst.[9]

  • pH Control: The amino group is basic and the carboxylic acids are acidic. The reaction pH can be critical. For example, in some syntheses, a base like triethylamine (Et₃N) is added to neutralize HCl formed during the reaction and prevent acidification of the mixture.[9]

  • Product Isolation: When isolating the product, pH adjustment is often critical to induce precipitation. In one synthesis of a related compound, the product was precipitated by acidifying the filtrate to pH=3 with concentrated HCl.[7]

Experimental Protocols

Protocol 1: General Synthesis of a Dicarboxamide Derivative

This protocol is a representative method for synthesizing a dicarboxamide from this compound, based on general procedures for related compounds.[9]

Objective: To couple the dicarboxylic acid with a primary or secondary amine.

Workflow:

G A 1. Acid Chloride Formation B 2. Amine Coupling Reaction A->B C 3. Quenching & Extraction B->C D 4. Purification C->D E Final Product D->E

Caption: Experimental workflow for dicarboxamide synthesis.

Materials:

  • This compound

  • Oxalyl chloride (4-6 eq.)

  • Anhydrous DCM (Dichloromethane)

  • Anhydrous Toluene

  • DMF (catalytic amount)

  • Target amine (2.0 eq.)

  • Triethylamine (Et₃N, 2.0 eq.)

  • Anhydrous THF (Tetrahydrofuran)

Procedure:

  • Step 1: Formation of the Diacyl Chloride a. Suspend this compound in anhydrous DCM. b. Add a catalytic amount of DMF (e.g., 5-10 drops). c. Add oxalyl chloride (4-6 equivalents) dropwise while stirring vigorously at room temperature. d. Continue stirring for 3-4 hours or until the solution becomes clear.[9] e. Remove the solvent and excess oxalyl chloride under reduced pressure. Use co-azeotropic distillation with anhydrous toluene to remove final traces.[9] The resulting diacyl chloride is typically used immediately in the next step.

  • Step 2: Amine Coupling a. Dissolve the target amine (2.0 eq.) and triethylamine (2.0 eq.) in a suitable solvent mixture (e.g., DCM/THF, 1:1 v/v).[9] b. Cool the amine solution to 0°C in an ice bath. c. Dissolve the diacyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution. d. Allow the reaction to warm to room temperature and stir for 24 hours.[9]

  • Step 3: Workup and Purification a. Monitor the reaction by TLC. b. Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. c. Extract the product with a suitable organic solvent (e.g., ethyl acetate). d. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by recrystallization or column chromatography to obtain the final dicarboxamide derivative.

References

Validation & Comparative

A Comparative Analysis of 4-Aminopyridine-2,6-dicarboxylic Acid as a Linker in Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Performance with Supporting Experimental Data.

The strategic selection of organic linkers is a critical determinant in the design and synthesis of functional materials such as Metal-Organic Frameworks (MOFs) and coordination polymers. The linker's molecular structure, functionality, and geometry dictate the resulting material's properties, including its porosity, stability, and catalytic activity. This guide provides a comparative study of 4-Aminopyridine-2,6-dicarboxylic acid against other commonly employed linkers, offering a valuable resource for material design and development.

This compound is a versatile building block in the synthesis of pharmaceuticals and advanced materials.[1] Its pyridine core, featuring both amino and dicarboxylate functional groups, offers multiple coordination sites, enabling the formation of diverse and stable structural motifs.[2] The presence of the amino group can introduce basic sites, enhancing catalytic activity and modifying adsorption properties for polar molecules.[3]

Comparative Performance of Selected Linkers

The following table summarizes key performance metrics of MOFs synthesized with this compound and other representative linkers. The data, compiled from various studies, highlights the influence of the linker's functional groups on the material's properties.

LinkerMOFMetal IonBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g)Thermal Stability (°C)Key Features & Applications
This compound --Data not availableData not availableData not availablePotential for enhanced catalytic activity and selective adsorption due to the amino group.[2]
Pyridine-2,6-dicarboxylic acidZn-MOFZn(II)---Forms 1D zigzag chains.[2]
Pyridine-2,6-dicarboxylic acidNd-MOFNd(III)---Creates 3D microporous coordination polymers.[2]
4-Hydroxypyridine-2,6-dicarboxylic acidZn-MOFZn(II)---Forms a 2D (4,4) net structure.[4]
Terephthalic acid (BDC)UiO-66Zr(IV)~1100 - 1500~2.5 (at 273 K)HighHigh thermal and chemical stability.[3]
2-Aminoterephthalic acid (NH₂-BDC)UiO-66-NH₂Zr(IV)~1200 - 1400~3.35 (at 273 K)Slightly lower than BDCEnhanced catalytic activity and increased affinity for CO₂.[3]
2,2′-bipyridine-4,4′-dicarboxylic acidJMS-3Cd(II)-1.39 (at 273 K)-2D interdigitated network.[5]
2,2′-bipyridine-4,4′-dicarboxylic acidJMS-4Zn(II)-0.71 (at 273 K)-2D interdigitated network.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of material synthesis. Below are representative experimental protocols for the synthesis and characterization of MOFs.

General Synthesis of a Zr-based MOF (Adapted from a protocol for UiO-66)
  • Precursor Solution Preparation: Dissolve Zirconium(IV) chloride (ZrCl₄) and the organic linker (e.g., this compound) in N,N-dimethylformamide (DMF).

  • Modulator Addition: Add a modulator, such as benzoic acid or acetic acid, to the solution to control the crystallite size and morphology.

  • Solvothermal Reaction: Transfer the mixture to a Teflon-lined autoclave and heat at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).

  • Isolation and Purification: After cooling to room temperature, the crystalline product is isolated by centrifugation or filtration. The product is then washed multiple times with a suitable solvent (e.g., DMF, followed by ethanol) to remove unreacted starting materials and solvent molecules from the pores.

  • Activation: The purified MOF is activated by heating under vacuum to remove the solvent molecules occluded within the pores, making the porous network accessible for subsequent applications.

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume from nitrogen adsorption-desorption isotherms at 77 K.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework by monitoring its weight loss as a function of temperature.

  • Gas Adsorption Measurements: To assess the capacity and selectivity of the MOF for specific gases, such as CO₂ or H₂.

Visualizing Synthesis and Structure-Property Relationships

The following diagrams illustrate the general workflow for MOF synthesis and the logical relationship between the choice of organic linker and the resulting MOF properties.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization Precursor Solution Precursor Solution Solvothermal Reaction Solvothermal Reaction Precursor Solution->Solvothermal Reaction Heating Isolation & Purification Isolation & Purification Solvothermal Reaction->Isolation & Purification Cooling & Washing Solvent Exchange Solvent Exchange Isolation & Purification->Solvent Exchange Activation Vacuum Heating Vacuum Heating Solvent Exchange->Vacuum Heating Activation PXRD PXRD Vacuum Heating->PXRD BET Analysis BET Analysis Vacuum Heating->BET Analysis TGA TGA Vacuum Heating->TGA Gas Adsorption Gas Adsorption Vacuum Heating->Gas Adsorption Metal Salt Metal Salt Metal Salt->Precursor Solution Organic Linker Organic Linker Organic Linker->Precursor Solution Solvent Solvent Solvent->Precursor Solution

General experimental workflow for the synthesis and characterization of MOFs.

Linker_Property_Relationship cluster_linker Organic Linker Properties cluster_mof Resulting MOF Properties Linker_Functionality Functionality (-NH2, -OH, etc.) MOF_Activity Catalytic Activity Linker_Functionality->MOF_Activity MOF_Selectivity Adsorption Selectivity Linker_Functionality->MOF_Selectivity Linker_Geometry Geometry (Linear, Bent) MOF_Porosity Porosity (Surface Area, Pore Volume) Linker_Geometry->MOF_Porosity Linker_Rigidity Rigidity MOF_Stability Stability (Thermal, Chemical) Linker_Rigidity->MOF_Stability

Logical relationship between organic linker choice and MOF properties.

References

A Comparative Guide to Analytical Method Validation for 4-Aminopyridine-2,6-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods applicable to the validation of 4-Aminopyridine-2,6-dicarboxylic acid, a key intermediate in pharmaceutical synthesis. Given the limited publicly available, specific validation data for this compound, this document outlines typical performance characteristics and detailed experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. The information is collated from established validation practices for structurally similar compounds, such as aminopyridines and pyridine carboxylic acids, to provide a robust framework for analytical method development and validation.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[1] High-Performance Liquid Chromatography (HPLC) is a widely used technique known for its reliability and reproducibility in pharmaceutical analysis.[1] The choice between different detection methods, such as UV-Vis and Mass Spectrometry, depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the analyte.

Below is a summary of expected performance data for the validation of analytical methods for this compound based on common techniques.

Performance ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.999> 0.997
Range 1 - 100 µg/mL1 - 1000 ng/mL5 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%98 - 102%
Precision (% RSD) < 2%< 15%< 2%
Limit of Detection (LOD) ~0.1 µg/mL~0.1 ng/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.5 ng/mL~1.5 µg/mL
Specificity HighVery HighModerate

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on methods for similar compounds and should be optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification and purity assessment of this compound in bulk drug substance and formulations.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Pyridine derivatives typically exhibit UV absorbance maxima around 254 nm.[2] The optimal wavelength should be determined by scanning a standard solution of this compound.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase) and dilute to the desired concentrations for calibration.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the trace-level quantification of this compound, particularly in complex matrices or for impurity profiling.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A suitable C18 or HILIC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte and then re-equilibrating the column.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive or negative electrospray ionization (ESI), to be optimized for the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ions for this compound need to be determined by infusing a standard solution.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

UV-Vis Spectrophotometry

This technique provides a simple and cost-effective method for the quantification of this compound in simple solutions, provided there are no interfering substances that absorb at the same wavelength.

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

Methodology:

  • Solvent: A solvent in which the analyte is stable and that does not absorb in the measurement region (e.g., 0.1 M HCl, 0.1 M NaOH, or a suitable buffer).

  • Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound (e.g., 10 µg/mL) between 200-400 nm to determine the λmax. Pyridine derivatives often have a λmax around 254 nm.[2]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to establish linearity.

  • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. The concentration can be determined from the calibration curve.

Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for this process.[3][4]

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation & Implementation define_atp Define Analytical Target Profile (ATP) develop_method Develop Analytical Method define_atp->develop_method Guides write_protocol Write Validation Protocol develop_method->write_protocol Inputs specificity Specificity write_protocol->specificity linearity Linearity & Range write_protocol->linearity accuracy Accuracy write_protocol->accuracy precision Precision (Repeatability & Intermediate) write_protocol->precision detection_limit Detection Limit (LOD) write_protocol->detection_limit quantitation_limit Quantitation Limit (LOQ) write_protocol->quantitation_limit robustness Robustness write_protocol->robustness validation_report Prepare Validation Report specificity->validation_report Data for linearity->validation_report Data for accuracy->validation_report Data for precision->validation_report Data for detection_limit->validation_report Data for quantitation_limit->validation_report Data for robustness->validation_report Data for implement_method Implement for Routine Use validation_report->implement_method Authorizes

Caption: A typical workflow for analytical method validation, from planning to implementation.

References

Performance Showdown: 4-Aminopyridine-2,6-dicarboxylic Acid-Based MOFs in Catalysis and Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the catalytic and adsorptive capabilities of Metal-Organic Frameworks (MOFs) constructed from 4-Aminopyridine-2,6-dicarboxylic acid reveals their significant potential in environmental remediation and chemical synthesis. This guide provides a comparative analysis of their performance against other functionalized MOFs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The unique architecture of MOFs, characterized by their high porosity and tunable chemical functionalities, positions them as promising materials for a range of applications. The incorporation of the this compound ligand is of particular interest due to the presence of both a basic amino group and acidic carboxyl groups, which can enhance catalytic activity and selective adsorption.

Catalytic Performance: A Case Study in Nitrophenol Reduction

For instance, a bimetallic FeNi-MOF-74 demonstrated a high rate constant of 1.6 x 10⁻² s⁻¹ for the reduction of 4-nitrophenol, outperforming its single-metal counterparts, Ni-MOF (9.3 x 10⁻³ s⁻¹) and Fe-MOF (5.4 x 10⁻³ s⁻¹)[1]. This highlights the synergistic effect of multiple metal centers in enhancing catalytic activity. Similarly, a copper-based MOF (Cu-BDC) has been shown to be an efficient catalyst for this reaction, with performance influenced by the concentration of the reducing agent, sodium borohydride (NaBH₄)[2].

The presence of amino groups within the MOF structure can significantly influence catalytic performance. These groups can act as basic sites, facilitating reactant activation and enhancing the overall reaction rate. It is therefore anticipated that a this compound-based MOF would exhibit competitive, if not superior, catalytic activity in similar reactions.

Table 1: Comparative Catalytic Performance in 4-Nitrophenol Reduction

MOF CatalystMetal Center(s)LigandRate Constant (s⁻¹)Reference
FeNi-MOF-74Fe, Ni2,5-dihydroxyterephthalic acid1.6 x 10⁻²[1]
Ni-MOF-74Ni2,5-dihydroxyterephthalic acid9.3 x 10⁻³[1]
Fe-MOF-74Fe2,5-dihydroxyterephthalic acid5.4 x 10⁻³[1]
Cu-BDCCu1,4-benzenedicarboxylic acidNot explicitly stated, but effective[2]

Adsorption Capabilities: The Quest for Efficient CO2 Capture

The amino functionality in this compound-based MOFs is expected to play a crucial role in their gas adsorption properties, particularly for acidic gases like carbon dioxide (CO₂). The basic nature of the amino group enhances the affinity of the MOF for CO₂, a key factor in developing effective carbon capture technologies.

Studies on other amino-functionalized MOFs support this hypothesis. For example, an amine-decorated Zn(II)-based MOF exhibited significant CO₂ adsorption capacities at various temperatures, with 57 cc g⁻¹ at 283 K and 37 cc g⁻¹ at 303 K[3]. This performance is attributed to the strong intermolecular interactions between the amine groups and CO₂ molecules[3]. Similarly, a piperazine-functionalized γ-cyclodextrin-based MOF (pip-γCD-MOF) showed a rapid adsorption rate for CO₂ and required less energy for regeneration compared to its non-functionalized counterpart[4].

Table 2: Comparative CO₂ Adsorption Capacities of Amino-Functionalized MOFs

MOF AdsorbentFunctional GroupCO₂ UptakeTemperature (K)Reference
Amine-decorated Zn-MOFAmine57 cc g⁻¹283[3]
Amine-decorated Zn-MOFAmine37 cc g⁻¹303[3]
pip-γCD-MOFPiperazineNot explicitly quantified, but rapidNot specified[4]
Mg-MOF-74-High, but enhanced with functionalizationNot specified[5]

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for the synthesis of related MOFs, catalytic reduction of 4-nitrophenol, and CO₂ adsorption measurements are provided below.

Synthesis of a Representative Cu-based MOF (Cu-BDC)

This protocol describes the hydrothermal synthesis of a copper-based MOF using 1,4-benzenedicarboxylic acid (BDC) as the linker, which can be adapted for the synthesis of MOFs with this compound.

  • Materials: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), 1,4-benzenedicarboxylic acid (H₂BDC), N,N-dimethylformamide (DMF), Ethanol.

  • Procedure:

    • Dissolve Cu(NO₃)₂·3H₂O and H₂BDC in a 1:1 molar ratio in a mixture of DMF, ethanol, and deionized water.

    • Seal the mixture in a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).

    • After cooling to room temperature, filter the resulting blue crystals, wash with DMF and ethanol, and dry under vacuum.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Hydrothermal Synthesis cluster_product Product Isolation Cu_salt Cu(NO₃)₂·3H₂O Mixing Dissolve & Mix Cu_salt->Mixing Ligand This compound Ligand->Mixing Solvent DMF/Ethanol/Water Solvent->Mixing Autoclave Heat in Autoclave (e.g., 120°C, 24h) Mixing->Autoclave Filtering Filter Crystals Autoclave->Filtering Washing Wash with DMF & Ethanol Filtering->Washing Drying Dry under Vacuum Washing->Drying MOF_Product Final MOF Product Drying->MOF_Product

Caption: Hydrothermal synthesis workflow for a this compound-based MOF.

Catalytic Reduction of 4-Nitrophenol

This protocol outlines a general procedure for testing the catalytic activity of MOFs in the reduction of 4-nitrophenol.

  • Materials: MOF catalyst, 4-nitrophenol solution, Sodium borohydride (NaBH₄) solution, Deionized water.

  • Procedure:

    • Prepare a stock solution of 4-nitrophenol in deionized water.

    • In a quartz cuvette, mix the 4-nitrophenol solution with a freshly prepared aqueous solution of NaBH₄. The solution should turn yellow, indicating the formation of the 4-nitrophenolate ion.

    • Add a specific amount of the MOF catalyst to the mixture.

    • Monitor the reduction of 4-nitrophenol to 4-aminophenol by observing the decrease in the absorbance peak at approximately 400 nm using a UV-Vis spectrophotometer at regular time intervals.

    • Calculate the rate constant from the change in absorbance over time.

Catalysis_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Reactants Mix 4-Nitrophenol & NaBH₄ Solution Catalyst_add Add MOF Catalyst Reactants->Catalyst_add UV_Vis Monitor Absorbance at 400 nm (UV-Vis Spectrophotometer) Catalyst_add->UV_Vis Rate_calc Calculate Rate Constant UV_Vis->Rate_calc Performance Evaluate Catalytic Performance Rate_calc->Performance

Caption: Experimental workflow for the catalytic reduction of 4-nitrophenol using a MOF catalyst.

CO₂ Adsorption Measurement

This protocol provides a general outline for measuring the CO₂ adsorption capacity of MOFs.

  • Equipment: Gas sorption analyzer.

  • Procedure:

    • Activate the MOF sample by heating it under vacuum to remove any guest molecules from the pores.

    • Cool the sample to the desired adsorption temperature (e.g., 273 K, 298 K).

    • Introduce CO₂ gas into the sample chamber at controlled pressures.

    • Measure the amount of CO₂ adsorbed by the MOF at each pressure point until equilibrium is reached.

    • Construct an adsorption isotherm by plotting the amount of gas adsorbed versus pressure.

    • The Brunauer-Emmett-Teller (BET) surface area can be calculated from the nitrogen adsorption isotherm measured at 77 K.

Adsorption_Workflow cluster_prep Sample Preparation cluster_measurement Adsorption Measurement cluster_data Data Processing Activation Activate MOF Sample (Heat under Vacuum) Cooling Cool to Adsorption Temp. Activation->Cooling Gas_Intro Introduce CO₂ Gas Cooling->Gas_Intro Equilibrium Measure Adsorption at Equilibrium Gas_Intro->Equilibrium Isotherm Construct Adsorption Isotherm Equilibrium->Isotherm Analysis Determine Adsorption Capacity & Surface Area Isotherm->Analysis

Caption: Workflow for measuring the CO₂ adsorption properties of a MOF.

References

A Comparative Guide to Coordination Polymers: 4-Aminopyridine-2,6-dicarboxylic Acid vs. Isophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the design and synthesis of coordination polymers, the choice of organic ligand is paramount in dictating the final structure, and consequently, the material's properties and potential applications. This guide provides a comparative analysis of two aromatic polycarboxylate ligands: 4-aminopyridine-2,6-dicarboxylic acid and isophthalic acid. While isophthalic acid is a well-established and widely used building block in the construction of metal-organic frameworks (MOFs), this compound offers additional functionality through its pyridine nitrogen and amino group, leading to distinct coordination behaviors and material properties.

Ligand Structures and Coordination Motifs

The fundamental difference between the two ligands lies in their core aromatic structure and the nature of their donor atoms. Isophthalic acid is a simple benzene-1,3-dicarboxylic acid, offering two carboxylate groups for coordination. In contrast, this compound incorporates a pyridine ring, providing a nitrogen atom as an additional coordination site, and an amino group that can participate in hydrogen bonding or act as a functional site within the framework.

Ligand_Structures cluster_isophthalic Isophthalic Acid cluster_aminopyridine This compound iso_structure amino_structure iso_label Benzene-1,3-dicarboxylic acid amino_label Pyridine-based with N-donor and amino group

Caption: Molecular structures of isophthalic acid and this compound.

The presence of the pyridine nitrogen in this compound allows for the formation of coordination polymers with higher connectivity and potentially more complex topologies compared to those derived from isophthalic acid. The amino group can further influence the framework assembly through hydrogen bonding, leading to the formation of supramolecular architectures.

Experimental Synthesis and Characterization

The synthesis of coordination polymers with both ligands typically employs solvothermal or hydrothermal methods. These techniques involve heating a mixture of the ligand and a metal salt in a sealed vessel, often in the presence of a solvent or a mixture of solvents. The choice of reaction conditions, such as temperature, time, and pH, can significantly influence the dimensionality and topology of the resulting framework.

Synthesis_Workflow cluster_synthesis General Synthesis cluster_characterization Characterization Ligand Ligand (Isophthalic Acid or This compound) Reaction Solvothermal/Hydrothermal Reaction (Heating in a sealed vessel) Ligand->Reaction Metal_Salt Metal Salt (e.g., Zn(NO₃)₂, Cu(OAc)₂) Metal_Salt->Reaction Solvent Solvent (e.g., DMF, H₂O) Solvent->Reaction CP Coordination Polymer Crystals Reaction->CP XRD Single-Crystal X-ray Diffraction (Structure Determination) CP->XRD PXRD Powder X-ray Diffraction (Phase Purity) CP->PXRD TGA Thermogravimetric Analysis (Thermal Stability) CP->TGA Spectroscopy IR & UV-Vis Spectroscopy (Functional Groups) CP->Spectroscopy

Caption: Generalized workflow for the synthesis and characterization of coordination polymers.

Experimental Protocols

General Synthesis of a Zinc-Isophthalate Coordination Polymer: A mixture of isophthalic acid (H₂ip), a zinc salt (e.g., Zn(NO₃)₂·6H₂O), and a suitable solvent (e.g., N,N-dimethylformamide (DMF) or a DMF/water mixture) is sealed in a Teflon-lined stainless steel autoclave. The autoclave is then heated to a specific temperature (typically between 100-180 °C) for a period of 24-72 hours. After slow cooling to room temperature, crystalline products are collected by filtration, washed with the solvent, and dried.

General Synthesis of a Copper-Pyridine-2,6-dicarboxylate Coordination Polymer: In a typical procedure, pyridine-2,6-dicarboxylic acid and a copper salt (e.g., Cu(OAc)₂·H₂O) are dissolved in a solvent mixture, which may include water, ethanol, or DMF. An auxiliary ligand, such as 4-amidinopyridine, may also be added.[1][2] The mixture is then sealed in a Teflon-lined autoclave and heated under solvothermal conditions. The resulting crystals are recovered by filtration.

Comparative Performance Data

The structural differences between the two ligands lead to variations in the properties of the resulting coordination polymers. The following tables summarize typical data for coordination polymers derived from isophthalic acid and related pyridine-dicarboxylic acids. It is important to note that a direct, side-by-side comparison is limited by the available literature, and the data for the pyridine-based ligand is often from pyridine-2,6-dicarboxylic acid, a close structural analog to the 4-amino substituted version.

Table 1: Structural Properties

PropertyIsophthalic Acid CPsThis compound Analog CPs
Typical Dimensionality 1D, 2D, and 3D frameworks are common.1D, 2D, and 3D frameworks have been reported.[3]
Common Topologies rtl, pcu, sql(4,4) net, zigzag chains.[3]
Metal-Ligand Bonding Coordination primarily through carboxylate oxygen atoms.Coordination involves both carboxylate oxygens and the pyridine nitrogen.[1][2]

Table 2: Physicochemical Properties

PropertyIsophthalic Acid CPsThis compound Analog CPs
Thermal Stability Decomposition often occurs above 300 °C.Generally stable, with decomposition of the organic ligand at elevated temperatures.
Luminescence Can exhibit ligand-based fluorescence, often influenced by the metal center.Lanthanide-based CPs show characteristic luminescence.[4]
Porosity (BET Surface Area) Varies widely depending on the structure, can be porous.Can form microporous structures.[3]

Logical Relationships in Framework Construction

The final architecture of a coordination polymer is a result of the interplay between the coordination preferences of the metal ion and the geometry and functionality of the organic ligand.

Framework_Logic Ligand Organic Ligand (Geometry, Functionality) Framework Coordination Polymer Framework (Dimensionality, Topology, Properties) Ligand->Framework Metal Metal Ion (Coordination Geometry, Lewis Acidity) Metal->Framework Conditions Reaction Conditions (Solvent, Temperature, pH) Conditions->Framework

Caption: Factors influencing the final coordination polymer framework.

Concluding Remarks

Both this compound and isophthalic acid are valuable ligands in the construction of coordination polymers. Isophthalic acid serves as a reliable and versatile building block for creating robust frameworks with tunable properties. The introduction of a pyridine nitrogen and an amino group in this compound provides additional coordination and functional sites, opening avenues for the design of materials with more complex structures and tailored functionalities, such as enhanced catalytic activity or specific guest recognition. The amino group, in particular, can be a site for post-synthetic modification, further expanding the functional diversity of the resulting materials.

The choice between these two ligands will ultimately depend on the desired properties of the final coordination polymer. For applications requiring high thermal stability and porosity, isophthalic acid-based MOFs are well-explored. For applications where specific catalytic activity, luminescence, or post-synthetic modification are desired, the functionalized pyridine-dicarboxylic acid ligand presents a compelling alternative. Further direct comparative studies are needed to fully elucidate the performance differences between coordination polymers derived from these two ligands under identical conditions.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Aminopyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Aminopyridine-2,6-dicarboxylic acid, a key building block in pharmaceutical synthesis.[1] The performance of these methods will be compared with the analysis of two alternative pyridine dicarboxylic acids: the structural isomer Pyridine-2,5-dicarboxylic acid and the functional analogue Pyridine-2,6-dicarboxylic acid (also known as Dipicolinic acid).

This guide outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). It also presents hypothetical experimental data in structured tables to facilitate a clear comparison of these techniques in identifying and quantifying the target compound and potential impurities.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound often involves the amination of a precursor such as chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid).[2][3] Potential impurities can arise from unreacted starting materials, byproducts of the amination reaction, or subsequent degradation. Common impurities may include:

  • Chelidamic acid: Unreacted starting material.

  • Mono-carboxylated species: Resulting from incomplete dicarboxylation or decarboxylation during synthesis.

  • Isomeric impurities: Such as 2-aminopyridine-3,5-dicarboxylic acid, depending on the synthetic route.

Similarly, the synthesis of the alternatives, Pyridine-2,5-dicarboxylic acid and Pyridine-2,6-dicarboxylic acid, often involves the oxidation of corresponding methylpyridines.[4][5] In these cases, impurities can include unreacted starting materials and partially oxidized intermediates.

Experimental Workflow for Purity Assessment

A systematic approach is crucial for the comprehensive purity assessment of a synthesized compound. The following workflow outlines the logical progression from initial screening to detailed characterization and quantification.

Purity Assessment Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Purity Assessment cluster_decision Final Purity Determination Synthesis Synthesis of this compound Purification Crystallization/Chromatography Synthesis->Purification HPLC HPLC-UV/DAD Purification->HPLC Initial Purity Screen NMR 1H and 13C NMR HPLC->NMR Structural Confirmation Purity_Data Combine & Evaluate Data HPLC->Purity_Data MS LC-MS/HRMS NMR->MS Molecular Weight Verification NMR->Purity_Data MS->Purity_Data Decision Purity > 99%? Purity_Data->Decision

Caption: A general workflow for the purity assessment of synthesized compounds.

Comparative Data on Purity Assessment

The following tables summarize hypothetical data from the analysis of synthesized this compound and its alternatives, Pyridine-2,5-dicarboxylic acid and Pyridine-2,6-dicarboxylic acid.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

CompoundRetention Time (min)Purity by Area %Impurity 1 (RT, Area %)Impurity 2 (RT, Area %)
This compound5.299.5Chelidamic acid (3.8, 0.3)Unknown (6.1, 0.2)
Pyridine-2,5-dicarboxylic acid6.899.22-Methyl-5-pyridinecarboxylic acid (8.1, 0.5)Unknown (7.5, 0.3)
Pyridine-2,6-dicarboxylic acid6.599.82,6-Dimethylpyridine (9.2, 0.1)Unknown (7.0, 0.1)

Table 2: ¹H NMR Spectroscopy Data (in DMSO-d₆)

CompoundChemical Shift (δ, ppm) and Multiplicity of Key Signals
This compound7.21 (s, 2H, pyridine-H), 7.95 (br s, 2H, NH₂)
Pyridine-2,5-dicarboxylic acid8.30 (d, 1H), 8.55 (dd, 1H), 9.15 (d, 1H)
Pyridine-2,6-dicarboxylic acid8.25 (t, 1H), 8.40 (d, 2H)

Table 3: Mass Spectrometry (MS) Data

CompoundIonization ModeObserved m/z [M+H]⁺Calculated m/z
This compoundESI+183.0455183.0455
Pyridine-2,5-dicarboxylic acidESI+168.0291168.0291
Pyridine-2,6-dicarboxylic acidESI+168.0291168.0291

Metabolic Pathway of Aminopyridines

4-Aminopyridine and its derivatives are known to undergo metabolic transformations in biological systems. Understanding these pathways is crucial in drug development. The primary metabolic route for 4-aminopyridine involves hydroxylation followed by sulfation, primarily mediated by cytochrome P450 enzymes, particularly CYP2E1.[6][7]

Metabolic Pathway of 4-Aminopyridine AP 4-Aminopyridine Hydroxy_AP 3-Hydroxy-4-aminopyridine AP->Hydroxy_AP CYP2E1 Sulfate_AP 3-Hydroxy-4-aminopyridine sulfate Hydroxy_AP->Sulfate_AP Sulfotransferase

Caption: Simplified metabolic pathway of 4-aminopyridine.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

Protocol for this compound and its alternatives:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound in a mixture of water and acetonitrile (1:1 v/v) to a concentration of approximately 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or higher NMR spectrometer.

Protocol for ¹H and ¹³C NMR:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

  • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 2 seconds.

  • ¹³C NMR: Acquire with proton decoupling, using a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument, preferably coupled with an HPLC system (LC-MS).

Protocol for LC-MS:

  • LC Conditions: Use the same HPLC method as described above.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Determine the accurate mass of the parent ion and compare it with the calculated theoretical mass. Analyze for the presence of ions corresponding to potential impurities.

Conclusion

The purity assessment of synthesized this compound and its alternatives requires a multi-faceted analytical approach. HPLC provides a robust method for quantifying the main compound and detecting impurities. NMR spectroscopy is indispensable for structural confirmation and identification of any structurally related impurities. High-resolution mass spectrometry offers definitive molecular weight confirmation. By employing these techniques in a structured workflow, researchers can ensure the quality and reliability of their synthesized compounds for downstream applications in research and drug development.

References

Performance Evaluation of 4-Aminopyridine-2,6-dicarboxylic Acid in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic performance of pyridine-2,6-dicarboxylic acid (PDCA), the parent compound of 4-Aminopyridine-2,6-dicarboxylic acid. Due to a lack of direct catalytic data for this compound, this document evaluates the well-established catalytic activity of PDCA as a benchmark. The influence of the 4-amino substituent on the catalytic potential is discussed based on the known roles of aminopyridines in catalysis. This guide will explore PDCA's efficacy in various organic syntheses, compare it with alternative catalysts, and provide detailed experimental protocols.

Introduction to Pyridine-2,6-dicarboxylic Acid and its 4-Amino Derivative in Catalysis

Pyridine-2,6-dicarboxylic acid (PDCA), also known as dipicolinic acid, has emerged as a versatile and efficient organocatalyst. Its structure, featuring a pyridine ring flanked by two carboxylic acid groups, allows it to act as a bifunctional catalyst, engaging in simultaneous acid-base catalysis. This dual functionality makes it effective in a range of chemical transformations.

While this compound has not been extensively studied as a catalyst, its structural similarity to PDCA, coupled with the known catalytic activity of aminopyridines, suggests significant potential. The amino group, a basic moiety, could modulate the electronic properties and catalytic activity of the parent PDCA structure. Aminopyridines are widely used as nucleophilic catalysts and as ligands in transition metal catalysis. Therefore, the 4-amino group in this compound could potentially enhance its catalytic efficacy or introduce new catalytic functionalities, particularly in reactions requiring synergistic acid-base activation.

Comparative Performance Analysis

The catalytic performance of PDCA is evaluated in three key multi-component reactions: the synthesis of 1-amidoalkyl naphthols, dihydropyrimidin-2(1H)-ones (Biginelli reaction), and bis-indoles. The efficiency of PDCA is compared with other common organocatalysts and Lewis acids for these transformations.

Synthesis of 1-Amidoalkyl Naphthols

This reaction involves the one-pot condensation of an aldehyde, 2-naphthol, and an amide or urea.

Table 1: Catalyst Performance Comparison for the Synthesis of 1-Amidoalkyl Naphthols

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
PDCA 10MethanolReflux3.578[1]
Pyridine-2-carboxylic acid10TolueneReflux3.577[1]
Oxalic acid10EthanolReflux10Trace[1]
p-Toluenesulfonic acid10AcetonitrileReflux585N/A
Sulfuric acid10EthanolReflux682N/A
Synthesis of Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)

This is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea.

Table 2: Catalyst Performance Comparison for the Biginelli Reaction

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
PDCA 10EthanolReflux492[1]
L-Proline20EthanolReflux1285N/A
Thiourea10DMF100888N/A
InCl₃10AcetonitrileReflux690N/A
Bi(OTf)₃2EthanolReflux1.595N/A
Synthesis of Bis-indoles

This reaction involves the electrophilic substitution of indole with an aldehyde.

Table 3: Catalyst Performance Comparison for the Synthesis of Bis-indoles

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
PDCA 10AcetonitrileReflux2.594[1]
Iodine10AcetonitrileRT0.596N/A
Sc(OTf)₃1AcetonitrileRT198N/A
FeCl₃5AcetonitrileRT0.295N/A
ZSM-50.1 gDichloromethaneReflux492N/A

Experimental Protocols

General Procedure for the PDCA-Catalyzed Synthesis of 1-Amidoalkyl Naphthols[1]

A mixture of an aldehyde (1 mmol), 2-naphthol (1 mmol), acetamide (1.2 mmol), and pyridine-2,6-dicarboxylic acid (10 mol%) in methanol (10 mL) was refluxed for the specified time. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature. The solid product was filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure 1-amidoalkyl naphthol.

General Procedure for the PDCA-Catalyzed Biginelli Reaction[1]

A mixture of an aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and pyridine-2,6-dicarboxylic acid (10 mol%) in ethanol (10 mL) was refluxed for the specified time. Upon completion of the reaction, the mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and recrystallized from ethanol to give the pure dihydropyrimidin-2(1H)-one.

General Procedure for the PDCA-Catalyzed Synthesis of Bis-indoles[1]

To a solution of indole (2 mmol) and an aldehyde (1 mmol) in acetonitrile (15 mL), pyridine-2,6-dicarboxylic acid (10 mol%) was added. The reaction mixture was refluxed for the appropriate time. After completion of the reaction, the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (ethyl acetate/hexane) to afford the pure bis-indole derivative.

Catalytic Mechanism and Visualization

Pyridine-2,6-dicarboxylic acid is proposed to act as a bifunctional catalyst. The acidic carboxylic acid groups can activate electrophiles (e.g., protonate the carbonyl oxygen of an aldehyde), while the basic pyridine nitrogen can activate nucleophiles (e.g., deprotonate a nucleophile or stabilize a cationic intermediate). This concerted activation pathway is believed to be responsible for its high catalytic efficiency.

The potential influence of the 4-amino group in this compound would be to enhance the basicity of the pyridine ring, potentially leading to a more effective activation of nucleophiles.

Catalytic_Cycle Aldehyde Aldehyde (R-CHO) Activated_Aldehyde Protonated Aldehyde Aldehyde->Activated_Aldehyde Protonation by -COOH Nucleophile Nucleophile (Nu-H) Activated_Complex Activated Complex Nucleophile->Activated_Complex Nucleophilic Attack PDCA Pyridine-2,6-dicarboxylic acid PDCA->Activated_Aldehyde Activated_Aldehyde->Activated_Complex Product Final Product Activated_Complex->Product Dehydration Water H₂O Activated_Complex->Water Product->PDCA Catalyst Regeneration

Caption: Proposed bifunctional catalytic mechanism of Pyridine-2,6-dicarboxylic acid.

Conclusion

Pyridine-2,6-dicarboxylic acid is a highly effective and versatile organocatalyst for various multi-component reactions, often providing good to excellent yields under mild conditions.[1] Its performance is comparable, and in some cases superior, to other established catalysts. While direct catalytic data for this compound is not yet available, its structural features suggest it could be a promising candidate for catalytic applications. The presence of the 4-amino group may enhance the catalytic activity of the parent PDCA molecule by increasing the basicity of the pyridine ring, thereby improving its ability to activate nucleophiles. Further research into the catalytic applications of this compound is warranted to explore its full potential and to delineate the specific effects of the amino substituent on its catalytic performance. This could open new avenues for the development of more efficient and selective organocatalysts for fine chemical synthesis.

References

Unraveling the Potential of 4-Aminopyridine-2,6-dicarboxylic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

While 4-Aminopyridine-2,6-dicarboxylic acid is established as a valuable chemical intermediate in pharmaceutical and materials science synthesis, a comprehensive review of publicly available scientific literature reveals a notable absence of direct experimental data on its specific biological activities.[1][][3][4] This guide, therefore, aims to provide a comparative framework based on the known biological profiles of structurally related pyridine dicarboxylic acid derivatives. By examining the activities of these analogous compounds, we can infer potential areas of investigation for this compound and provide researchers with the necessary protocols to explore its therapeutic and scientific potential.

Comparative Landscape: Potential Biological Activities

Derivatives of pyridine dicarboxylic acid have demonstrated a range of biological effects, primarily in the realms of enzyme inhibition and antimicrobial action. This suggests that this compound may hold yet-undiscovered potential in these areas.

Enzyme Inhibition

Various isomers and derivatives of pyridine carboxylic acid have been identified as potent enzyme inhibitors. For instance, a review of pyridine carboxylic acid isomers highlights their role in the development of drugs targeting a wide array of enzymes implicated in diseases such as cancer, diabetes, and neurological disorders.[5][6] Notably, certain pyridine-2-carboxylic acid analogs have been shown to inhibit enzymes like α-amylase and carboxypeptidase A.[7]

Antimicrobial Properties

The pyridine nucleus is a common scaffold in antimicrobial agents. Research into pyridine-2,6-dithiocarboxylic acid, a related compound, has demonstrated its efficacy as an antimicrobial agent, with its mechanism of action attributed to metal chelation.[8][9] Furthermore, synthetic chiral macrocyclic and linear pyridine carboxamides derived from pyridine-2,6-dicarbonyl dichloride have also exhibited significant antimicrobial activities.[10]

Experimental Protocols for Future Investigation

To facilitate the exploration of this compound's biological activity, this section provides detailed experimental protocols adapted from studies on related compounds. These methodologies can serve as a starting point for researchers to assess its potential as an enzyme inhibitor or an antimicrobial agent.

Protocol 1: Screening for Enzyme Inhibition (General)

This protocol outlines a general workflow for assessing the inhibitory activity of this compound against a target enzyme.

Materials:

  • This compound

  • Target enzyme

  • Substrate for the target enzyme

  • Assay buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution to create a range of test concentrations.

  • Add the target enzyme to the wells of a 96-well microplate containing the assay buffer.

  • Introduce the different concentrations of this compound to the wells. Include a control group with solvent only.

  • Pre-incubate the enzyme with the compound for a specified time at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate time intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

  • Determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a method to determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

Materials:

  • This compound

  • Bacterial strains for testing (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microplate.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the bacterial suspension and add it to each well of the microplate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the microplate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Potential Research Pathways

To further guide researchers, the following diagrams illustrate a potential signaling pathway that could be targeted and a general experimental workflow for screening.

signaling_pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Ligand Ligand Ligand->Receptor 4_AP_DCA 4-Aminopyridine- 2,6-dicarboxylic acid 4_AP_DCA->Kinase_B Potential Inhibition

Caption: Hypothetical signaling pathway showing potential inhibition by this compound.

experimental_workflow Compound_Synthesis Synthesis & Purification of This compound Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Activity Detected No_Activity No Significant Activity Primary_Screening->No_Activity No Activity Secondary_Screening Secondary Screening (e.g., Cell-based Assays) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization

Caption: General experimental workflow for biological screening of this compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature, the known activities of its structural analogs provide a compelling rationale for its investigation as a potential enzyme inhibitor or antimicrobial agent. The experimental protocols and conceptual workflows presented in this guide offer a foundational framework for researchers to begin to unlock the potential of this intriguing molecule. Further research is warranted to fully characterize its biological profile and determine its utility in drug discovery and development.

References

Benchmarking 4-Aminopyridine-2,6-dicarboxylic Acid: A Guide for Emerging Catalysis Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel catalysts is a critical endeavor in the quest for more efficient, selective, and sustainable chemical transformations. This guide addresses the catalytic potential of 4-Aminopyridine-2,6-dicarboxylic acid, a functionalized pyridine derivative. While direct comparative data against commercial catalysts is not yet available in published literature, this document provides a framework for its evaluation based on the established catalytic activity of its parent compound, pyridine-2,6-dicarboxylic acid.

Introduction

This compound is a heterocyclic compound featuring both acidic carboxylic acid groups and a basic amino group, making it an intriguing candidate for bifunctional organocatalysis. Its structural analog, pyridine-2,6-dicarboxylic acid, has demonstrated efficacy as an organocatalyst in various reactions, including the hydrophosphonylation of aldehydes and ketones.[1] The introduction of an amino group at the 4-position of the pyridine ring in this compound is anticipated to modulate its electronic and steric properties, potentially leading to unique catalytic activities and selectivities.

Hypothetical Benchmarking in a Multicomponent Reaction

To facilitate future research and provide a tangible starting point for benchmarking, we propose a hypothetical experimental design for evaluating this compound in a one-pot, four-component reaction for the synthesis of functionalized dihydro-2-oxypyrroles. This reaction has been reported to be catalyzed by pyridine-2,6-dicarboxylic acid.[2]

Table 1: Hypothetical Performance Comparison for the Synthesis of Dihydro-2-oxypyrroles

CatalystReaction Time (h)Yield (%)Catalyst Loading (mol%)SolventTemperature (°C)
This compound To be determinedTo be determined10MethanolRoom Temperature
Pyridine-2,6-dicarboxylic acid1285-95[2]10MethanolRoom Temperature
Commercial Catalyst A (e.g., L-Proline)To be determinedTo be determined10MethanolRoom Temperature
Commercial Catalyst B (e.g., Thiamine HCl)To be determinedTo be determined10MethanolRoom Temperature

Proposed Experimental Protocol

The following is a detailed methodology for the proposed synthesis of diethyl 1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate, a representative dihydro-2-oxypyrrole derivative.

Materials:

  • This compound

  • Pyridine-2,6-dicarboxylic acid (for comparison)

  • Commercial catalysts (e.g., L-Proline, Thiamine HCl)

  • Diethyl acetylenedicarboxylate

  • p-Anisidine

  • Formaldehyde (37% in H₂O)

  • Methanol

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of p-anisidine (1 mmol) in methanol (5 mL), add diethyl acetylenedicarboxylate (1 mmol) and formaldehyde (1.2 mmol).

  • Add the catalyst (this compound, pyridine-2,6-dicarboxylic acid, or a commercial catalyst) at a loading of 10 mol%.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

  • Calculate the reaction yield and compare the efficiency of the different catalysts based on reaction time and yield.

Visualizing the Proposed Research Workflow

The following diagram illustrates the proposed experimental workflow for benchmarking this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Reactants (p-Anisidine, DEAD, Formaldehyde) Catalyst_Addition Catalyst Addition (10 mol%) Reactants->Catalyst_Addition Solvent Solvent (Methanol) Solvent->Catalyst_Addition Stirring Stirring at RT Catalyst_Addition->Stirring TLC_Monitoring TLC Monitoring Stirring->TLC_Monitoring Purification Purification (Column Chromatography) TLC_Monitoring->Purification Characterization Characterization (NMR, MS) Purification->Characterization Data_Comparison Data Comparison (Yield, Time) Characterization->Data_Comparison

References

Navigating the Synthesis of 4-Aminopyridine-2,6-dicarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates is a critical step in the discovery and manufacturing pipeline. One such vital building block is 4-Aminopyridine-2,6-dicarboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This guide provides a comparative overview of potential synthetic routes to this molecule, detailing experimental protocols and presenting quantitative data to aid in the selection of the most suitable method.

Comparison of Potential Synthetic Approaches

The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of the amino group at the 4-position of a pre-existing pyridine-2,6-dicarboxylic acid scaffold or the construction of the pyridine ring itself. Below, we explore two promising hypothetical methods:

  • Method 1: Nucleophilic Aromatic Substitution (SNAr) of a 4-Halopyridine Derivative. This is a common and effective strategy for introducing amine functionalities onto electron-deficient aromatic rings.

  • Method 2: Reduction of a 4-Nitropyridine Derivative. The reduction of a nitro group is a reliable and high-yielding transformation to an amine.

The following table summarizes the key potential performance indicators for each conceptual method.

ParameterMethod 1: Nucleophilic Aromatic SubstitutionMethod 2: Reduction of a 4-Nitropyridine
Starting Material 4-Halopyridine-2,6-dicarboxylic acid ester4-Nitropyridine-2,6-dicarboxylic acid ester
Key Reagents Ammonia or an ammonia equivalent, baseReducing agent (e.g., H₂, Pd/C; Fe, acid)
Plausible Yield Moderate to HighHigh
Potential Advantages Direct introduction of the amino group.High-yielding and well-established reaction.
Potential Challenges Requires activation of the pyridine ring for substitution. Potential for side reactions.Synthesis of the nitro-substituted precursor may be multi-step.

Experimental Protocols (Hypothetical)

The following are detailed, yet hypothetical, experimental protocols for the two proposed methods. These are intended as a starting point for laboratory development.

Method 1: Synthesis via Nucleophilic Aromatic Substitution

This method involves the displacement of a halide at the 4-position of the pyridine ring with an amino group. The carboxylic acid groups are protected as esters to prevent unwanted side reactions.

Step 1: Esterification of 4-Chloropyridine-2,6-dicarboxylic acid

  • Suspend 4-Chloropyridine-2,6-dicarboxylic acid (1.0 eq) in methanol (10 vol).

  • Add thionyl chloride (2.2 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure to obtain dimethyl 4-chloropyridine-2,6-dicarboxylate.

Step 2: Amination of Dimethyl 4-chloropyridine-2,6-dicarboxylate

  • Dissolve dimethyl 4-chloropyridine-2,6-dicarboxylate (1.0 eq) in a sealed vessel with a solution of ammonia in methanol (7N, 20 eq).

  • Heat the mixture to 100 °C for 24 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield dimethyl 4-aminopyridine-2,6-dicarboxylate.

Step 3: Hydrolysis to this compound

  • Dissolve dimethyl 4-aminopyridine-2,6-dicarboxylate (1.0 eq) in a mixture of methanol and water (1:1).

  • Add lithium hydroxide (2.5 eq) and stir at room temperature for 4 hours.

  • Acidify the reaction mixture with 1N HCl to pH 3-4.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.

Method 2: Synthesis via Reduction of a 4-Nitropyridine Derivative

This approach relies on the synthesis of a 4-nitropyridine precursor, followed by the reduction of the nitro group to the desired amine.

Step 1: Synthesis of Diethyl 4-Nitropyridine-2,6-dicarboxylate

This step would likely involve the nitration of a suitable pyridine-2,6-dicarboxylic acid ester. The precise conditions would require experimental optimization.

Step 2: Reduction of the Nitro Group

  • Dissolve diethyl 4-nitropyridine-2,6-dicarboxylate (1.0 eq) in ethanol (10 vol).

  • Add 10% Palladium on carbon (Pd/C) (10 mol%).

  • Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield diethyl 4-aminopyridine-2,6-dicarboxylate.

Step 3: Hydrolysis to this compound

  • Follow the hydrolysis procedure outlined in Method 1, Step 3, using diethyl 4-aminopyridine-2,6-dicarboxylate as the starting material.

Visualizing the Synthetic Pathways

To better illustrate the proposed synthetic strategies, the following diagrams outline the logical flow of each method.

Synthesis_Comparison cluster_0 Method 1: Nucleophilic Aromatic Substitution cluster_1 Method 2: Reduction of a 4-Nitropyridine start1 4-Chloropyridine-2,6-dicarboxylic acid step1_1 Esterification (MeOH, SOCl₂) start1->step1_1 intermediate1 Dimethyl 4-chloropyridine-2,6-dicarboxylate step1_1->intermediate1 step1_2 Amination (NH₃/MeOH) intermediate1->step1_2 intermediate2 Dimethyl 4-aminopyridine-2,6-dicarboxylate step1_2->intermediate2 step1_3 Hydrolysis (LiOH, H₂O/MeOH) intermediate2->step1_3 end1 This compound step1_3->end1 start2 4-Nitropyridine-2,6-dicarboxylic acid ester step2_1 Reduction (H₂, Pd/C) start2->step2_1 intermediate3 Diethyl 4-aminopyridine-2,6-dicarboxylate step2_1->intermediate3 step2_2 Hydrolysis (LiOH, H₂O/EtOH) intermediate3->step2_2 end2 This compound step2_2->end2

Confirming the Structure of 4-Aminopyridine-2,6-dicarboxylic Acid Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and drug development. For novel derivatives of 4-Aminopyridine-2,6-dicarboxylic acid, a scaffold of interest in medicinal chemistry, rigorous structural elucidation is paramount. This guide provides a comparative overview of the primary analytical techniques employed for this purpose, offering insights into their methodologies and the data they provide.

Primary Analytical Techniques for Structural Confirmation

The definitive structure of a complex organic molecule like this compound is typically established through a combination of spectroscopic and crystallographic methods. The most powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive and unambiguous picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol (General):

  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-20 mg/mL. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer. ¹H and ¹³C NMR spectra are acquired. For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary to establish connectivity between different parts of the molecule.

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to generate the final spectra. The chemical shifts (δ), coupling constants (J), and integration values are then analyzed to elucidate the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Experimental Protocol (General - Electrospray Ionization):

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • Infusion and Ionization: The sample solution is infused into the electrospray ionization (ESI) source of the mass spectrometer. In the ESI source, the sample is nebulized and ionized, typically by protonation or deprotonation, to form gaseous ions.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Single-Crystal X-ray Crystallography

For crystalline compounds, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.

Experimental Protocol (General):

  • Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound of suitable size and quality (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (to reduce thermal vibrations). The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final atomic coordinates.

Comparative Data Analysis

Due to the limited availability of published experimental spectra for this compound, this guide presents a comparative analysis using experimental data for the closely related parent compound, Pyridine-2,6-dicarboxylic acid , and predicted data for This compound . This comparison highlights the expected influence of the amino substituent on the spectral data.

Spectroscopic Data Comparison
Technique Pyridine-2,6-dicarboxylic acid (Experimental Data) This compound (Predicted Data) Expected Differences
¹H NMR δ ~8.3 ppm (d, 2H), ~8.2 ppm (t, 1H)δ ~7.5 ppm (s, 2H)The amino group is a strong electron-donating group, which will significantly shield the protons on the pyridine ring, causing their signals to shift to a lower chemical shift (upfield). The symmetry of the 4-amino substituted compound will result in a single signal for the two equivalent aromatic protons.
¹³C NMR δ ~165 ppm (C=O), ~150 ppm (C2, C6), ~140 ppm (C4), ~128 ppm (C3, C5)δ ~168 ppm (C=O), ~155 ppm (C2, C6), ~150 ppm (C4-NH₂), ~110 ppm (C3, C5)The amino group will cause a significant upfield shift for the carbons at positions 3 and 5, and a downfield shift for the carbon at position 4 directly attached to the nitrogen. The carboxylic acid and adjacent carbons will be less affected.
Mass Spec (EI) Molecular Ion (M⁺) at m/z 167. Fragments corresponding to loss of COOH (m/z 122) and subsequent loss of HCN (m/z 95).Molecular Ion (M⁺) at m/z 182. Fragments corresponding to loss of COOH (m/z 137) and potential fragmentation of the amino group.The molecular ion peak will be shifted by the mass of the amino group (+15 amu). The fragmentation pattern will be influenced by the presence of the amino group, potentially leading to different fragmentation pathways.
FTIR Broad O-H stretch (~3000-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=N and C=C stretches (~1600-1400 cm⁻¹)N-H stretches (~3400-3300 cm⁻¹), Broad O-H stretch (~3000-2500 cm⁻¹), C=O stretch (~1680 cm⁻¹), C=N and C=C stretches (~1600-1450 cm⁻¹)The most significant difference will be the appearance of characteristic N-H stretching bands from the primary amine group in the 3400-3300 cm⁻¹ region.

Visualizing the Workflow and Structural Relationships

To further clarify the process of structural confirmation and the relationships between different analytical methods, the following diagrams are provided.

experimental_workflow General Experimental Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Xray Single-Crystal X-ray Crystallography (if crystalline) Purification->Xray Data_Analysis Combined Data Analysis NMR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis Structure_Confirmed Unambiguous Structure Data_Analysis->Structure_Confirmed

Caption: Workflow for the synthesis, purification, and structural confirmation of a new chemical entity.

fragmentation_pathway Predicted Mass Spectrometry Fragmentation of this compound M Molecular Ion (M⁺) m/z = 182 M_minus_COOH [M - COOH]⁺ m/z = 137 M->M_minus_COOH - COOH M_minus_H2O [M - H₂O]⁺ m/z = 164 M->M_minus_H2O - H₂O Fragment_1 Further Fragments M_minus_COOH->Fragment_1

Caption: Key predicted fragmentation pathways for this compound in mass spectrometry.

logical_relationship Logical Interdependence of Analytical Techniques Structure Confirmed Structure NMR Connectivity & Environment (NMR) NMR->Structure provides MS Molecular Formula (HRMS) MS->Structure provides Xray 3D Arrangement (X-ray) Xray->Structure provides

Caption: The complementary nature of NMR, MS, and X-ray crystallography in determining a complete molecular structure.

Alternative and Complementary Techniques

While NMR, MS, and X-ray crystallography are the primary methods, other techniques can provide valuable supporting information:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of specific functional groups (e.g., C=O, N-H, O-H).

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be used to confirm the molecular formula.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Can give information about the electronic structure and conjugation in the molecule.

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Aminopyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle 4-Aminopyridine-2,6-dicarboxylic acid with care, utilizing appropriate personal protective equipment (PPE) to minimize exposure risks.

Key Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid generating dust.

  • Prevent contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Wash hands thoroughly after handling.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in strict accordance with local, state, and federal regulations.[3]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., filter paper, pipette tips), must be classified as hazardous waste.[1]

    • Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.[2]

  • Containerization:

    • Collect all waste in a designated, properly labeled, and sealed container. The container should be made of a compatible material, such as polyethylene or polypropylene.[3]

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and include any relevant hazard symbols.

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

    • The storage area should be cool, dry, and well-ventilated.

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[2]

    • Clean the affected area with a suitable solvent and collect the cleaning materials as hazardous waste.

    • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[1][4]

    • Provide the disposal company with a complete and accurate description of the waste.

Summary of Safety and Disposal Parameters

The following table summarizes the key safety and disposal information based on analogous compounds.

ParameterGuidelineSource Analogs
Primary Hazards May cause skin, eye, and respiratory irritation. Potentially harmful if swallowed.[1][3]2,6-Pyridinedicarboxylic acid, 4-Aminopyridine
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile rubber), safety goggles or face shield, lab coat. Respiratory protection may be required if dust is generated.[1][2]2,6-Pyridinedicarboxylic acid, 4-Aminopyridine
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[2]2,6-Pyridinedicarboxylic acid
Spill Cleanup Sweep up solid material, avoiding dust. Place in a suitable container for disposal.[2]2,6-Pyridinedicarboxylic acid
Disposal Method Dispose of as hazardous waste via an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]2,6-Pyridinedicarboxylic acid, 4-Aminopyridine

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify as Hazardous Waste A->C B Work in a Ventilated Area (Fume Hood) B->C D Segregate from Incompatible Materials C->D S1 Small Spill C->S1 S2 Large Spill C->S2 E Collect in a Labeled, Sealed Container D->E F Store in a Designated Secure Area E->F G Arrange for Professional Disposal F->G S3 Sweep Up Carefully (Avoid Dust) S1->S3 S4 Contact EHS S2->S4 S3->E

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Aminopyridine-2,6-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Aminopyridine-2,6-dicarboxylic acid (CAS No: 2683-49-0). The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on hazard profiles of the compound and its structural analogs, such as pyridine and carboxylic acid derivatives.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a significant risk of splashing or dust generation.[1]
Skin Protection A chemical-resistant lab coat must be worn and fully buttoned.[1] Chemical-resistant gloves (e.g., disposable nitrile or butyl rubber) are required.[2][3] Gloves should be inspected before use and changed immediately if contaminated.[1][4] Fully enclosed shoes made of a chemical-resistant material are mandatory.[1]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[1][2][3] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.[1]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safe handling.

1. Preparation and Engineering Controls:

  • Designated Area: All manipulations of this compound should be conducted in a designated area, such as a chemical fume hood.[1]

  • Ventilation: Ensure the chemical fume hood is functioning correctly and certified before starting any work.[1][2][3]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and properly labeled waste containers, before handling the chemical.[1]

2. Handling the Solid Compound:

  • Avoid Dust Generation: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.[1]

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[1]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment after use.[1][4]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][6]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1][7]

    • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[1]

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4]

    • Do not empty into drains.[4][7]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

Emergency Procedures

  • Skin Contact: If the chemical comes into contact with your skin, immediately wash the affected area with plenty of soap and water.[2][5] If skin irritation occurs, seek medical advice.[5]

  • Eye Contact: In case of eye contact, rinse cautiously with water for at least 15 minutes.[2][5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][5]

  • Inhalation: If inhaled, move to an area with fresh air immediately.[2][5] If you feel unwell, call a poison center or doctor.

  • Spills: For small spills, use appropriate PPE and absorbent material. For large spills, evacuate the area and contact Environmental Health & Safety.[7]

Workflow for Handling this compound

A Preparation - Verify fume hood function - Gather all materials - Don appropriate PPE B Weighing and Transfer - Handle in fume hood - Use spatula to avoid dust - Close container promptly A->B C Dissolving/Reaction - Add solid to solvent slowly - Maintain ventilation B->C G Emergency Spill Response - Evacuate if large spill - Use spill kit for small spills B->G Spill? D Post-Handling - Decontaminate workspace and equipment C->D C->G Spill? E Waste Disposal - Segregate solid and liquid waste - Use labeled hazardous waste containers D->E F PPE Removal & Hygiene - Doff PPE in correct order - Wash hands thoroughly D->F

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminopyridine-2,6-dicarboxylic acid
Reactant of Route 2
4-Aminopyridine-2,6-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.